4-Bromo-5-nitro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTUCPXIMAPXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310886 | |
| Record name | 4-Bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-72-0 | |
| Record name | 4-Bromo-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Bromo-5-nitro-1H-indazole
An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-nitro-1H-indazole
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including potent kinase inhibitors used in oncology.[1] The 1H-indazole scaffold is a privileged structure, prized for its ability to engage in key hydrogen bonding interactions with biological targets. The compound this compound (CAS No. 1190315-72-0) is a particularly valuable, yet synthetically challenging, intermediate.[2][][4] Its strategic importance lies in the orthogonal reactivity of its substituents: the nitro group can be readily reduced to an amine, providing a vector for amide coupling or other elaborations, while the bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality allows for the rapid diversification of the indazole core, making it a critical building block for creating libraries of potential drug candidates.
This guide provides a comprehensive overview of the synthesis of this compound, focusing on a logical and field-proven synthetic strategy. We will delve into the causality behind experimental choices, provide a detailed operational protocol, and discuss the underlying reaction mechanisms, equipping researchers and drug development professionals with the knowledge to confidently approach its preparation.
Physicochemical Properties and Safety Imperatives
A thorough understanding of the physical properties and potential hazards of a compound is a prerequisite for safe and effective laboratory execution.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1190315-72-0 | [2][4] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| Appearance | Typically a solid powder | Inferred |
| SMILES | O=[O-] | [2] |
Safety & Handling:
While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structure and data on closely related analogues such as 6-bromo-4-nitro-1H-indazole and other nitroaromatic compounds.[5]
-
Toxicity: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 3), based on analogues. It may cause skin, eye, and respiratory irritation.[6]
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]
Strategic Analysis of Synthetic Pathways
The synthesis of this compound requires the precise installation of two functional groups onto the indazole core. The primary challenge lies in achieving the correct regiochemistry. Two main retrosynthetic approaches are considered:
-
Route A: Electrophilic Nitration of 4-Bromo-1H-indazole. This is the most direct and logical pathway. It begins with the commercially available 4-Bromo-1H-indazole. The success of this route hinges on the directing effects of the bromine atom and the fused pyrazole ring to favor nitration at the C5 position.
-
Route B: Electrophilic Bromination of 5-Nitro-1H-indazole. This route starts with 5-nitro-1H-indazole. However, literature on the bromination of indazoles often reports substitution at the more electronically activated C3 position, making the desired C4-bromination challenging and likely to result in a mixture of isomers.[7][8]
Given the higher predictability and likelihood of achieving the desired regiochemistry, Route A is the recommended and most authoritative strategy. The electron-withdrawing nature of the bromine atom at C4 and the deactivating effect of the protonated pyrazole ring under acidic nitrating conditions are expected to direct the incoming electrophile (NO₂⁺) to the C5 position.
Caption: Recommended workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitration of 4-Bromo-1H-indazole
This protocol is adapted from standard procedures for the nitration of aromatic heterocycles, such as the synthesis of 5-Bromo-4-nitro-1H-imidazole, and represents a robust method for achieving the target compound.[9]
Table 2: Bill of Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Bromo-1H-indazole | 186407-74-9 | 197.03 | 5.00 g | 25.4 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 25 mL | - | - |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.8 mL | 27.9 | 1.1 |
| Ice Water | - | 18.02 | 200 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Brine | - | - | As needed | - | - |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a chemical fume hood.
-
Acid Preparation: Carefully add concentrated sulfuric acid (25 mL) to the flask. Cool the flask in an ice/water bath to 0-5 °C with gentle stirring.
-
Substrate Addition: Once the acid is cooled, add 4-Bromo-1H-indazole (5.00 g, 25.4 mmol) portion-wise to the stirred sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. The indazole should fully dissolve.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.8 mL, 27.9 mmol) to 5 mL of cold concentrated sulfuric acid. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the indazole solution over 20-30 minutes, maintaining the internal reaction temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Work-up and Isolation: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 200 mL of crushed ice/water with vigorous stirring. A precipitate should form.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight to afford the crude this compound.
-
Purification (if necessary): If analytical data indicates impurities, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Insights: The Basis for Regioselectivity
The success of this synthesis is rooted in the principles of electrophilic aromatic substitution on a substituted heterocyclic system.
Caption: Mechanism of nitration on 4-Bromo-1H-indazole.
-
Generation of the Nitronium Ion: In the strongly acidic medium of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).
-
Electrophilic Attack: The 4-bromo-1H-indazole substrate is protonated in the strong acid, primarily on the pyrazole nitrogen. This protonation deactivates the ring system towards electrophilic attack. However, substitution is still possible. The bromine at C4 is a deactivating group but is ortho-, para-directing. The fused pyrazole ring also influences the electron density. The attack of the nitronium ion occurs preferentially at the C5 position, which is para to the N1-position of the indazole and meta to the deactivating bromine atom. This position is sterically accessible and electronically favored over other positions, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate).
-
Rearomatization: A base (H₂O or HSO₄⁻) abstracts a proton from the C5 position of the sigma complex, restoring the aromaticity of the benzene ring and yielding the final product, this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the indazole core. The chemical shifts and coupling patterns will be characteristic of the 4,5-disubstitution pattern. Based on known spectra for similar compounds, one would expect signals in the aromatic region (typically δ 7.5-9.0 ppm).[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (242.03 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom.
-
Melting Point: A sharp melting point range for the purified compound indicates high purity.
Conclusion
The synthesis of this compound via the electrophilic nitration of 4-bromo-1H-indazole is a logical and efficient method for producing this highly valuable building block. By understanding the underlying principles of regioselectivity in electrophilic aromatic substitution and adhering to a carefully controlled protocol, researchers can reliably access this intermediate. The strategic placement of the bromo and nitro functionalities provides a gateway for extensive chemical exploration, underscoring its importance in the accelerated discovery of novel therapeutics in modern drug development.
References
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- 3-Bromo-5-nitro-1H-indazole - ChemBK. [Link]
- Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218)
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
- 5-Bromo-6-nitro-1H-indazole - PubChem. [Link]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PubMed Central. [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
- Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors - Scribd. [Link]
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. [Link]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ACS Public
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
- Hyma Synthesis Pvt. Ltd Product List - Hyma Synthesis. [Link]
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Royal Society of Chemistry. [Link]
- This compound - Nanjing Bike Biotechnology Co., Ltd. [Link]
- 4-Bromo-1H-indazole Structure - Mol-Instincts. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed Central. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 4. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. 5-bromo-4-nitro-1H-indazole(2133005-85-1) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 4-Bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive overview of 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0). It is important to note that publicly available, experimentally verified data for this specific compound is limited. Therefore, this guide synthesizes information from commercial supplier data, computational predictions, and established chemical principles for analogous structures. All predicted data and proposed experimental protocols should be treated as theoretical and require experimental validation.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to purine allows it to function as a versatile hinge-binding motif in various protein kinases, making it a "privileged scaffold" in the design of targeted therapeutics, particularly in oncology.[3][4] The introduction of substituents onto the indazole core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the development of highly potent and selective agents.[1]
This compound is a strategically functionalized derivative poised for further chemical elaboration. The presence of a bromine atom at the 4-position provides a handle for transition metal-catalyzed cross-coupling reactions, while the nitro group at the 5-position acts as a strong electron-withdrawing group, influencing the molecule's reactivity and serving as a precursor for an amino group. This guide provides a detailed exploration of the known and predicted chemical properties of this valuable research chemical.[]
Core Compound Identification and Physicochemical Properties
This compound is identifiable by its unique CAS number, 1190315-72-0.[6][7][8][9][10] It is commercially available from various suppliers, typically with a purity of 96% or higher.[6][9]
Structural and Molecular Data
The core structure consists of an indazole ring system substituted with a bromine atom at position 4 and a nitro group at position 5.
| Property | Value | Source(s) |
| CAS Number | 1190315-72-0 | [][6] |
| Molecular Formula | C₇H₄BrN₃O₂ | [][6] |
| Molecular Weight | 242.03 g/mol | [][6] |
| Canonical SMILES | C1=CC(=C(C2=C1NN=C2)Br)[O-] | [][6] |
| InChI Key | BHTUCPXIMAPXJQ-UHFFFAOYSA-N | [] |
Predicted Physicochemical Properties
Note: The following data are computationally predicted and have not been experimentally verified. They provide estimations for guiding experimental design.
| Property | Predicted Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [6] |
| LogP (Octanol-Water Partition Coeff.) | 2.2336 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| Melting Point | No experimental data available. For comparison, the related compound 3-Bromo-5-nitro-1H-indazole has a melting point of approximately 210-214°C.[11] | N/A |
| Boiling Point | No experimental data available. | N/A |
| Solubility | No experimental data available. Expected to have good solubility in organic solvents like DMSO and DMF, with slight solubility in water, similar to other nitroindazoles.[11] | N/A |
Proposed Synthesis Protocol
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromo-1H-indazole (CAS 186407-74-9) is a commercially available starting material.[12]
-
Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is the standard and most effective reagent for the nitration of aromatic systems. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the bromine atom and the deactivating nature of the pyrazole ring.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10°C) to control the exothermic nitration reaction and minimize the formation of side products.
Step-by-Step Methodology (Theoretical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-Bromo-1H-indazole (1.0 eq).
-
Acidification: Cool the flask in an ice-water bath to 0°C and slowly add concentrated sulfuric acid (H₂SO₄) with stirring until the starting material is fully dissolved.
-
Nitration: While maintaining the temperature between 0°C and 10°C, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper to remove residual acid.
-
Drying: Dry the solid product under vacuum to yield crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product of high purity.
Caption: Proposed synthesis workflow for this compound.
Expected Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the interplay of its functional groups and the aromatic indazole core.
-
N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can undergo alkylation or acylation reactions. Studies on other nitroindazoles show that alkylation can occur at both N1 and N2 positions, with the product ratio being dependent on reaction conditions.[13][14]
-
Electrophilic Aromatic Substitution: The indazole ring is generally less reactive towards electrophilic substitution than benzene due to the pyrazole moiety. The strong electron-withdrawing effect of the nitro group at C5 and the bromo group at C4 will further deactivate the benzene ring, making additional electrophilic substitutions challenging.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 5-position strongly activates the benzene ring towards nucleophilic aromatic substitution. While the nitro group itself can sometimes be displaced, it is more likely to activate other positions for substitution by strong nucleophiles.[15][16]
-
Cross-Coupling Reactions: The C4-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or amino substituents at this position, making it a key transformation for library synthesis in drug discovery.[3]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation is fundamental, as the resulting 4-bromo-1H-indazol-5-amine is a versatile intermediate for the synthesis of amides, ureas, and other derivatives with potential biological activity.
Caption: Key reactivity pathways of this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra are available in the searched literature. The following are predictions based on fundamental principles of NMR spectroscopy and analysis of similar structures.[17]
1H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
NH Proton: A broad singlet is expected far downfield, likely > 13 ppm, characteristic of the acidic indazole N-H proton.
-
Aromatic Protons: The benzene portion of the indazole will show three protons. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom. We can expect signals in the range of 7.5-8.5 ppm. The proton at C7 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C3 (on the pyrazole ring) a singlet.
13C NMR Spectroscopy (Predicted)
-
The spectrum will show 7 distinct carbon signals.
-
The carbons attached to the electron-withdrawing bromine (C4) and nitro group (C5) will be significantly affected. C5 is expected to be shifted downfield due to the nitro group's deshielding effect.
-
The remaining aromatic carbons would appear in the typical range of 110-140 ppm.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The safety information provided here is based on related bromo-nitro aromatic compounds and should be used as a guideline pending a formal hazard assessment.
-
Hazard Statements: Based on analogous compounds, it is likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12]
-
Precautionary Measures:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
Applications in Research and Drug Discovery
While specific biological activities for this compound have not been reported, its value lies in its potential as a key building block for synthesizing libraries of more complex molecules for screening. Indazole derivatives have shown a wide range of pharmacological activities, including:
-
Anticancer Agents: As kinase inhibitors (e.g., for PLK4, c-Kit, PDGFRβ).[1][3]
-
Anti-inflammatory Agents. [4]
-
Antiparasitic Agents. [2]
The dual functionality of this molecule allows for sequential or orthogonal modifications at the C4 (via cross-coupling) and C5 (via nitro reduction and subsequent derivatization) positions, providing a powerful platform for structure-activity relationship (SAR) studies.
References
- ChemBK. 3-Bromo-5-nitro-1H-indazole. [Link]
- Gomes, P. et al. (2020). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 25(9), 2085. [Link]
- Capot Chemical. 1190315-72-0 | this compound. [Link]
- Nanjing Bike Biotechnology Co., Ltd. This compound. [Link]
- MDPI. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. [Link]
- Hairui Chemical. 4-Bromo-5-nitro-1H-indazole_1190315-72-0. [Link]
- RSC Publishing.
- Metin, B. (2007). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- RSC Publishing. Shining light on the nitro group: distinct reactivity and selectivity. [Link]
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Taylor & Francis. Indazole – Knowledge and References. [Link]
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- PubChem. 4-bromo-1H-indazole. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemscene.com [chemscene.com]
- 7. 1190315-72-0|this compound|BLD Pharm [bldpharm.com]
- 8. 1190315-72-0 | this compound - Capot Chemical [capotchem.com]
- 9. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 10. 4-Bromo-5-nitro-1H-indazole_1190315-72-0_Hairui Chemical [hairuichem.com]
- 11. chembk.com [chembk.com]
- 12. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Foreword: Characterizing Novel Heterocycles for Drug Discovery
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-nitro-1H-indazole
In the landscape of modern medicinal chemistry and drug development, substituted indazoles represent a privileged scaffold, appearing in numerous compounds with significant therapeutic potential. The specific functionalization of the indazole core dictates its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. This compound is one such molecule, a chemical intermediate whose precise characterization is paramount for its effective use in synthesis and research.[]
This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require not only the available data but also a robust framework for the experimental validation of these properties. Adhering to the principles of scientific integrity, we will clearly distinguish between predicted and experimentally determined values. Where experimental data is not publicly available, we provide detailed, field-proven methodologies to empower researchers to generate this critical information in their own laboratories. This document is structured to serve as both a data repository and a practical laboratory guide.
Molecular and Physicochemical Profile
The foundational characteristics of a molecule are its identity and its basic physicochemical parameters. These values are the primary inputs for computational models, synthetic planning, and initial formulation strategies.
Core Molecular Identifiers
Physicochemical Data Summary
The following table summarizes key computed and reported physical properties. It is critical to note that many of these values are derived from computational models and await experimental verification.
| Property | Value | Source | Notes |
| Molecular Weight | 242.03 g/mol | [2] | Calculated from the molecular formula. |
| Monoisotopic Mass | 240.94868 Da | [3] | Essential for high-resolution mass spectrometry. |
| LogP (Octanol-Water Partition Coefficient) | 2.23 | [2] | A predicted value indicating moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [2] | Suggests reasonable cell permeability characteristics. |
| Hydrogen Bond Donors | 1 | [2] | The N-H proton of the indazole ring. |
| Hydrogen Bond Acceptors | 3 | [2] | The nitro-group oxygens and the pyrazole nitrogen. |
| Melting Point | Not Available | - | Experimental determination is required. See Protocol 1. |
| Boiling Point | Not Available | - | Likely to decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Not Available | - | Expected to be low. Experimental determination is required. See Protocol 2. |
| pKa | Not Available | - | The N-H proton is acidic; the pyrazole nitrogen is basic. |
Workflow for Comprehensive Physical Characterization
A systematic approach is essential for the full physical and chemical characterization of a research compound. The following workflow outlines the logical progression from initial analysis to a complete data package.
Sources
4-Bromo-5-nitro-1H-indazole CAS number 1190315-72-0
An In-Depth Technical Guide to 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates the available data and provides context through analogous compounds. We will delve into its chemical and physical properties, plausible synthetic routes based on related structures, its potential applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] Their structural versatility allows for substitution at various positions, enabling the fine-tuning of their pharmacological profiles. This compound represents a key building block within this class of compounds. The presence of a bromine atom and a nitro group provides two distinct functional handles for further synthetic transformations, making it a valuable starting material for the creation of diverse chemical libraries. While detailed studies on this specific isomer are limited, its structural motifs suggest significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.
| Property | Value | Source |
| CAS Number | 1190315-72-0 | [][4] |
| Molecular Formula | C₇H₄BrN₃O₂ | [5] |
| Molecular Weight | 242.03 g/mol | [5] |
| Monoisotopic Mass | 240.94868 Da | [5] |
| Predicted XlogP | 2.1 | [5] |
| Appearance | Likely a solid | Inferred |
| Storage | Store at room temperature, sealed in a dry environment | [6] |
Synthesis and Mechanistic Insights
Analogous Synthesis of a Substituted Bromo-Nitro-Indazole
The synthesis of 6-bromo-4-nitro-1H-indazole involves a multi-step process starting from a substituted aniline.[7] This approach leverages classical organic reactions, including nitration, reduction, and diazotization followed by cyclization.
Experimental Protocol: Synthesis of 6-Bromo-4-nitro-1H-indazole (Analogous Compound)
Step 1: Nitration of the Starting Material
-
Rationale: The initial step involves the introduction of nitro groups onto the aromatic ring of a suitable starting material, such as a substituted 2-methylaniline. The choice of nitrating agent (e.g., a mixture of nitric and sulfuric acid) is critical for achieving the desired regioselectivity and yield. The strong acidic conditions protonate nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
-
Procedure (as described in CN107805221A for a related starting material):
-
To a solution of the starting aniline in a suitable solvent, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
The reaction mixture is then carefully quenched by pouring it onto ice, and the precipitated product is collected by filtration.
-
Step 2: Reduction of the Nitro Group
-
Rationale: One of the nitro groups is selectively reduced to an amine. This is a crucial step to set up the subsequent diazotization and cyclization. Common reducing agents for this transformation include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can influence the selectivity and overall yield. The patent suggests the use of iron powder with ammonium chloride.[7]
-
Procedure (as described in CN107805221A):
-
The dinitro compound is dissolved in a mixture of ethanol and water.
-
Ammonium chloride and iron powder are added, and the mixture is heated (e.g., to 80°C).
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated to yield the crude amino-nitro compound.
-
Step 3: Diazotization and Cyclization to Form the Indazole Ring
-
Rationale: The newly formed amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. The diazonium salt is generally unstable and, in this case, undergoes an intramolecular cyclization to form the pyrazole ring of the indazole system. This is a classic method for the formation of the indazole core.
-
Procedure (as described in CN107805221A):
-
The amino-nitro compound is dissolved in an acidic solution (e.g., aqueous HCl).
-
The solution is cooled to a low temperature (typically 0-5 °C).
-
An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.
-
The reaction is stirred for a short period to allow for the formation of the indazole ring.
-
The product precipitates from the solution and is collected by filtration, washed, and dried.
-
Caption: General RTK signaling pathway and a potential point of inhibition for indazole-based drugs.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for related compounds such as other bromo-nitro-indazoles and nitroimidazoles, the following hazards and precautions can be anticipated. [8][9] Table 3: Anticipated Hazards and Handling Precautions
| Category | Recommendation |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. [8] |
| Skin Irritation | Causes skin irritation. [8] |
| Eye Irritation | Causes serious eye irritation. [8] |
| Respiratory Irritation | May cause respiratory irritation. [8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. [8] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. [8] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. [8] |
Conclusion
This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While comprehensive public data on this specific compound is limited, this guide provides a foundational understanding based on its chemical properties and by drawing parallels with closely related, well-documented compounds. The synthetic strategies and potential biological applications discussed herein offer a starting point for researchers aiming to utilize this molecule in the development of novel chemical entities. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions in a controlled laboratory setting.
References
- Supporting Information for a scientific article. (n.d.).
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Capot Chemical. (n.d.). MSDS of 4-bromo-6-nitro-1H-indazole.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Scribd. (n.d.). 4 Bromo 1H Indazole.
- PubChem. (n.d.). 4-bromo-1H-indazole.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- PubChem. (n.d.). 5-bromo-7-nitro-1h-indazole.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1190315-72-0|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 6. 6963-65-1|4-Bromo-5-nitroimidazole|BLD Pharm [bldpharm.com]
- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
A Technical Guide to the Anticipated Biological Activity of 4-Bromo-5-nitro-1H-indazole: A Roadmap for Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of clinically approved therapeutics, particularly in oncology. 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0) is a sparsely characterized derivative within this privileged class. While direct biological data for this specific compound is not extensively available in peer-reviewed literature, its structural motifs—the indazole core, a bromine substituent, and a nitro group—provide a strong basis for predicting its biological activities. This guide synthesizes the known biological landscape of structurally related indazoles to postulate the most probable mechanisms of action for this compound. It further serves as a practical manual, providing detailed, field-proven protocols for the systematic investigation of its predicted anticancer and kinase inhibitory properties.
Introduction: The Indazole Scaffold in Modern Drug Discovery
Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several FDA-approved small molecule drugs feature the indazole core, underscoring its therapeutic significance.[1][2] Notable examples include:
-
Axitinib and Pazopanib: Multi-targeted tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.
-
Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK) for specific types of solid tumors.
The consistent success of indazole-based compounds in targeting protein kinases makes this target class the most logical starting point for investigating the biological activity of novel derivatives like this compound.
Postulated Biological Activity of this compound
Based on extensive structure-activity relationship (SAR) studies of related indazole derivatives, we can formulate a strong hypothesis regarding the biological potential of this compound.[3] The presence of electron-withdrawing groups (bromo and nitro) on the benzene ring of the indazole core is a common feature in many potent kinase inhibitors. These substitutions can influence the electronic properties of the heterocyclic system, potentially enhancing its interaction with the ATP-binding pocket of protein kinases.
It is therefore hypothesized that this compound will exhibit:
-
Inhibition of Protein Kinases: Particularly serine/threonine and tyrosine kinases, which are frequently implicated in cancer cell signaling.
-
Antiproliferative Activity: Against a panel of human cancer cell lines.
-
Induction of Apoptosis: As a downstream consequence of kinase inhibition and cell cycle disruption.
The following sections provide detailed protocols to systematically test these hypotheses.
Experimental Protocols for Biological Characterization
Assessment of Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][4]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plate with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| A549 | Lung Cancer | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| K562 | Myeloid Leukemia | Experimental Value |
In Vitro Kinase Inhibition Assay
To determine if the antiproliferative effects are due to direct enzyme inhibition, an in vitro kinase assay is essential. A luminescence-based assay that quantifies ADP production is a common and robust method.
Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation of a substrate. The ADP is converted to ATP, which is then used in a luciferase-mediated reaction to produce light. The luminescent signal is inversely proportional to the kinase activity in the presence of an inhibitor.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer with a fixed concentration of DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, a specific protein kinase (e.g., VEGFR2, PDGFRβ, c-Kit), and its corresponding substrate peptide in a kinase assay buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP to each well. Incubate at 30°C for 1 hour.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add a detection reagent that converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| VEGFR2 | Experimental Value | Known Value |
| PDGFRβ | Experimental Value | Known Value |
| c-Kit | Experimental Value | Known Value |
| FLT3 | Experimental Value | Known Value |
Evaluation of Apoptosis Induction: Western Blot Analysis
Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP, to confirm this mechanism of cell death.[5][6]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the presence and relative abundance of target proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC₅₀ value for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the apoptotic markers to the loading control to determine the extent of apoptosis induction.
Visualization of Pathways and Workflows
Postulated Signaling Pathway and Point of Intervention
Indazole derivatives often act as ATP-competitive inhibitors of protein kinases. A plausible mechanism for this compound is the inhibition of a receptor tyrosine kinase (RTK) signaling cascade, which is critical for tumor growth and proliferation.
Caption: Hypothesized inhibition of an RTK signaling pathway.
Experimental Workflow for Biological Characterization
The systematic evaluation of this compound follows a logical progression from broad cellular effects to specific molecular interactions.
Caption: Workflow for elucidating biological activity.
Conclusion
While this compound remains a molecule with uncharacterized biological activity, its chemical structure strongly suggests potential as an anticancer agent, likely acting through the inhibition of protein kinases. This guide provides a robust, hypothesis-driven framework for its initial biological evaluation. The detailed protocols for assessing antiproliferative effects, specific kinase inhibition, and induction of apoptosis offer a clear and actionable path for researchers to elucidate the therapeutic potential of this compound. The successful execution of these experiments will be pivotal in determining if this compound warrants further investigation in the drug discovery pipeline.
References
- RSC Publishing. (2021).
- RSC Publishing. (2021).
- Longdom Publishing. (2023).
- PubMed. (n.d.).
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
Introduction: The Strategic Importance of 4-Bromo-5-nitro-1H-indazole
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the molecular architecture and conformational dynamics of this compound. As a Senior Application Scientist, my objective is to synthesize data from experimental findings and computational models to provide a robust understanding of this compound's structural features, which are critical for its application in medicinal chemistry and materials science.
Indazole-based compounds are a cornerstone in modern medicinal chemistry, recognized as "privileged scaffolds" due to their ability to interact with a diverse array of biological targets.[1][2] this compound is a synthetic derivative that has garnered attention for its potential as a building block in the development of novel therapeutics.[1][] The strategic placement of a bromine atom at the 4-position and a nitro group at the 5-position significantly alters the steric and electronic landscape of the parent indazole ring. This functionalization is not arbitrary; it is a deliberate design choice to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles. A granular understanding of the molecule's three-dimensional structure and conformational preferences is, therefore, a prerequisite for unlocking its full potential in rational drug design.
Elucidation of the Molecular Structure
The definitive structure of this compound is characterized by a bicyclic aromatic system, with substituents that impart distinct chemical properties.
The Indazole Core
The foundational framework is the 1H-indazole, a bicyclic heterocycle composed of a fused benzene and pyrazole ring.[1] This core is predominantly planar. The relative thermodynamic stability of the 1H-indazole tautomer is greater than the 2H form, making it the predominant isomer.[1] This planarity is a key factor in how the molecule presents its functional groups for intermolecular interactions, such as π-π stacking with aromatic residues in a protein binding pocket.
Influence of Key Substituents
-
4-Bromo Group : The bromine atom at the C4 position is a large, electronegative substituent that introduces significant steric bulk. This can be leveraged to achieve selectivity for a specific biological target by creating unfavorable steric clashes in the binding sites of off-target proteins. Furthermore, the bromine atom can act as a halogen bond donor, a critical non-covalent interaction for enhancing ligand affinity and specificity.
-
5-Nitro Group : The nitro group at the C5 position is a potent electron-withdrawing group, which modulates the electron density of the entire aromatic system. A critical aspect of its structure is the degree of rotation around the C5-N bond. The resulting dihedral angle relative to the indazole plane dictates the group's capacity to act as a hydrogen bond acceptor and engage in other electrostatic interactions. Studies on related nitro-indazoles have shown that this group can influence reactivity and interaction with biological targets.[4]
Physicochemical and Spectroscopic Data
Table 1: Key Molecular and Spectroscopic Parameters for this compound
| Parameter | Value / Expected Value | Significance & Rationale |
| Molecular Formula | C₇H₄BrN₃O₂ | Confirms the elemental composition of the molecule.[5][6] |
| Molecular Weight | 242.03 g/mol | Essential for quantitative analysis and reaction stoichiometry.[6] |
| ¹H NMR | Signals in the aromatic region | Protons on the indazole ring will appear as distinct signals (doublets, triplets) confirming the substitution pattern. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Signals for 7 distinct carbons | Confirms the carbon framework. The carbons attached to the bromine and nitro groups will show characteristic shifts. |
| IR Spectroscopy | ~3130 cm⁻¹ (N-H), ~1520 & 1330 cm⁻¹ (NO₂) | Characteristic stretching frequencies confirm the presence of the indazole N-H bond and the asymmetric and symmetric stretches of the nitro group, respectively.[7] |
| XLogP (Predicted) | ~2.1 - 2.23 | Indicates moderate lipophilicity, a key parameter for cell permeability and drug-likeness.[5][6] |
Conformational Analysis: A Dynamic Perspective
While solid-state structures are informative, the behavior of molecules in a biological, solution-phase environment is dynamic. Conformational analysis is crucial for understanding the range of shapes a molecule can adopt and which of these are energetically favorable.[8]
Rotational Profile of the 5-Nitro Group
The most significant conformational variable in this compound is the rotation of the nitro group about the C5-N bond. This rotation is not free and is governed by a potential energy barrier. Computational chemistry provides a powerful methodology for mapping this energy landscape.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: A 3D model of this compound is built.
-
Geometry Optimization: The structure is optimized to a local energy minimum using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This ensures all bond lengths and angles are at their lowest energy state.
-
Potential Energy Surface (PES) Scan: The dihedral angle (C4-C5-N-O) is systematically rotated in defined increments (e.g., 10°). At each step, the energy of the constrained molecule is calculated.
-
Energy Profile Generation: The calculated energies are plotted against the dihedral angle to visualize the rotational barrier and identify the lowest energy (most stable) conformations.
-
Validation: Frequency calculations are performed on the optimized minima and transition states to confirm they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency), respectively.
Caption: A typical workflow for determining rotational energy barriers using DFT.
The expected outcome is that the lowest energy conformation will involve the nitro group being slightly twisted out of the indazole plane to alleviate steric hindrance with the adjacent hydrogen atom at the C6 position.
Synthesis and Characterization
The preparation of this compound is a multi-step process that requires careful control of reaction conditions.
Protocol for Synthesis:
-
Starting Material: The synthesis typically begins with 4-bromo-1H-indazole.[9]
-
Nitration Reaction: The 4-bromo-1H-indazole is dissolved in a strong acid, typically concentrated sulfuric acid. A nitrating agent, such as concentrated nitric acid, is added dropwise at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Reaction Monitoring: The reaction is stirred for a specified time (e.g., 1-2 hours) and may be monitored by Thin Layer Chromatography (TLC) to assess completion.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate out of the acidic solution.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Caption: A simplified schematic of the synthesis of this compound.
Implications for Drug Discovery and Development
The precise structural and conformational details of this compound are not merely academic; they have profound, actionable implications in the field of drug discovery.
-
Structure-Activity Relationship (SAR): The defined orientation of the bromo and nitro groups provides a structural baseline. By understanding how this specific conformation interacts with a biological target, medicinal chemists can rationally design analogs. For instance, if the nitro group is found to be a key hydrogen bond acceptor, modifications can be made to enhance this interaction, potentially increasing potency.
-
Pharmacokinetic Optimization (ADME): The molecule's conformation influences its surface properties, such as polarity and shape. These factors directly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A more planar conformation might favor intercalation with DNA or stacking in a protein active site, while a more globular shape could affect membrane permeability.
-
Target Selectivity: The steric bulk of the 4-bromo substituent can be exploited to achieve selectivity. A drug candidate must not only bind to its intended target but also avoid binding to other proteins that could cause side effects. The conformation of the molecule dictates a unique 3D shape that can be tailored to fit the desired target with high specificity.
Conclusion
This compound is a molecule of significant synthetic and medicinal value. Its molecular structure is defined by a planar indazole core functionalized with electronically and sterically demanding substituents. The primary conformational flexibility lies in the rotation of the 5-nitro group, a feature that can be precisely modeled using computational techniques. A thorough understanding of this compound's synthesis, structure, and dynamic conformational behavior is indispensable for researchers aiming to utilize it as a scaffold in the design of next-generation therapeutics. The interplay between its static structure and dynamic conformation ultimately governs its biological activity, making this knowledge a critical asset in drug discovery pipelines.
References
- ChemicalBook. (n.d.). 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis.
- PubChem. (n.d.). This compound (C7H4BrN3O2). PubChemLite.
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Mahani, N. M. (n.d.). A Quantitative and Qualitative Investigation of Conformational Analysis, Tautomeric Preference and Intramolecular Hydrogen Bonding on N-nitroso N-thionitrosamine (NTA). Research Square.
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). 4-bromo-1H-indazole.
- BOC Sciences. (n.d.). This compound.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole.
- Uthuppan, J., & Soni, K. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). LinkedIn.
- Saber, S. O., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
- University of California, Irvine. (n.d.). Conformational Analysis.
- Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Rakib, E. M., et al. (2010). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform. [Link]
- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. [Link]
- Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Bromo-5-nitro-1H-indazole: An Interpretive and Predictive Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic signature of 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0).[1][] As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount for its application in research and development. While publicly available, fully assigned experimental spectra for this specific molecule are limited, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. We will detail the expected outcomes and underlying rationale for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This document is intended for researchers, chemists, and quality control specialists who require a practical, authoritative reference for identifying and verifying the structure of this compound.
Molecular Structure and Spectroscopic Rationale
The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. For this compound, our strategy is to use each method to confirm a specific aspect of its architecture.
-
Mass Spectrometry (MS): The initial and most crucial step is to confirm the molecular weight and elemental composition, with a particular focus on verifying the presence of a single bromine atom through its distinct isotopic signature.
-
Infrared (IR) Spectroscopy: This technique serves to rapidly identify the key functional groups present, namely the nitro (NO₂) group, the amine (N-H) of the indazole ring, and the aromatic system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom, which confirms the specific 4-bromo, 5-nitro substitution pattern.
The molecular structure and IUPAC numbering scheme are shown below:

Mass Spectrometry (MS): Confirming Molecular Formula
Expertise & Rationale: Mass spectrometry is the first-line technique for molecular formula verification. For a halogenated compound like this, it provides a self-validating system. The natural isotopic abundance of bromine is nearly a 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum must exhibit a characteristic "doublet" for the molecular ion peak ([M]⁺ and [M+2]⁺) with almost equal intensity. The absence of this pattern would immediately invalidate the proposed structure. Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing fragmentation and simplifying spectral interpretation.
Predicted Mass Spectrometry Data
The molecular formula C₇H₄BrN₃O₂ corresponds to a monoisotopic mass of 240.9487 Da.[1][3] The expected high-resolution mass spectrometry (HRMS) data would confirm this with high precision.
| Ion Adduct | Formula | Predicted m/z (Monoisotopic) | Key Feature |
| [M]⁺ | C₇H₄⁷⁹BrN₃O₂⁺ | 240.9487 | Base peak of the isotopic cluster. |
| [M+2]⁺ | C₇H₄⁸¹BrN₃O₂⁺ | 242.9466 | Second peak of the cluster, ~97% the intensity of [M]⁺. |
| [M+H]⁺ | C₇H₅⁷⁹BrN₃O₂⁺ | 241.9565 | Observed in positive ion ESI, must have a corresponding [M+H+2]⁺ peak. |
| [M-H]⁻ | C₇H₃⁷⁹BrN₃O₂⁻ | 239.9410 | Observed in negative ion ESI, must have a corresponding [M-H+2]⁻ peak.[3] |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ adducts.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Analysis: Center the analysis on the expected m/z range (e.g., 230-250 amu). Verify the measured m/z is within 5 ppm of the calculated theoretical mass and confirm the presence of the A+2 isotopic pattern characteristic of bromine.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid, non-destructive method to confirm the presence of key functional groups. For this molecule, the most prominent and diagnostic signals will be from the N-H bond of the pyrazole ring and the N-O bonds of the nitro group. The N-H stretch is typically a broad signal due to hydrogen bonding, while the nitro group produces two very strong, sharp absorptions that are often unmistakable.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3300 - 3100 | N-H Stretch | Medium, Broad | Characteristic of the indazole N-H group, broadened by intermolecular hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic benzene ring portion. |
| 1620 - 1580 | C=C Aromatic Stretch | Medium | Skeletal vibrations of the fused aromatic rings. |
| 1550 - 1510 | Asymmetric NO₂ Stretch | Strong, Sharp | A highly reliable and intense peak confirming the nitro functional group. |
| 1360 - 1320 | Symmetric NO₂ Stretch | Strong, Sharp | The second key diagnostic peak for the nitro group. |
| ~800 | C-Br Stretch | Medium | Typically found in the fingerprint region, confirming the carbon-bromine bond. |
Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the functional groups listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Expertise & Rationale: NMR is the cornerstone of structural analysis, providing unambiguous evidence of the atomic connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for indazole derivatives as its hydrogen-bond accepting nature slows the chemical exchange of the N-H proton, allowing it to be observed as a distinct, albeit broad, signal.[4] The chemical shifts and coupling patterns of the aromatic protons are dictated by the powerful electron-withdrawing effects of the nitro group and the inductive/resonance effects of the bromine atom, allowing for definitive assignment of the substitution pattern.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | > 13.5 | Broad Singlet | N/A | Highly deshielded due to its acidic nature and location within an aromatic system. Its breadth is due to quadrupolar relaxation and exchange. Disappears upon D₂O shake. |
| H3 | 8.4 - 8.6 | Singlet | N/A | This proton is adjacent to the pyrazole nitrogen (N2) and is typically observed as a singlet in the downfield region of indazoles. |
| H7 | 8.2 - 8.4 | Doublet | J ≈ 8.0 - 9.0 | H7 is ortho to the electron-withdrawing nitro group at C5, causing a significant downfield shift. It is coupled only to H6. |
| H6 | 7.8 - 8.0 | Doublet | J ≈ 8.0 - 9.0 | H6 is ortho to the bromine at C4 and coupled to H7, resulting in a doublet. |
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C5 | 145 - 150 | The carbon directly attached to the nitro group is the most deshielded aromatic carbon due to strong resonance and inductive electron withdrawal. |
| C7a | 140 - 143 | Bridgehead carbon adjacent to the pyrazole ring. |
| C3a | 125 - 130 | Bridgehead carbon adjacent to the bromine-substituted carbon. |
| C3 | 133 - 138 | Carbon in the pyrazole ring, deshielded by the adjacent nitrogen. |
| C7 | 120 - 125 | Deshielded by the adjacent nitro group at C5. |
| C6 | 115 - 120 | Aromatic carbon with a typical chemical shift. |
| C4 | 105 - 110 | The carbon directly attached to bromine. The "heavy atom effect" of bromine causes a significant upfield shift compared to what would be expected based on electronegativity alone. |
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-2 second relaxation delay. Co-add 16 scans for sufficient signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required.
-
Data Processing: Process the FID (Free Induction Decay) with a Fourier transform. Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).
-
Validation: For absolute confirmation, 2D NMR experiments like COSY (to confirm H6-H7 coupling) and HSQC/HMBC (to correlate protons to their directly attached and long-range carbons) should be performed.
Integrated Analysis and Characterization Workflow
No single technique provides the complete picture. True structural verification comes from the logical integration of all data, where each result corroborates the others. The workflow below illustrates this self-validating process.
Conclusion
The structural identity of this compound can be confidently established through a multi-technique spectroscopic approach. The key identifiers are:
-
MS: A molecular ion cluster around m/z 241/243 with a ~1:1 intensity ratio.
-
IR: Strong, sharp absorbances around 1530 cm⁻¹ and 1340 cm⁻¹ (NO₂) and a broad N-H stretch above 3100 cm⁻¹.
-
¹H NMR: The presence of three distinct aromatic signals (two doublets, one singlet) and a very downfield (>13 ppm), broad N-H singlet in DMSO-d₆.
-
¹³C NMR: The presence of seven distinct carbon signals, with the C-NO₂ and C-Br carbons appearing at characteristic chemical shifts (~147 ppm and ~107 ppm, respectively).
By following the protocols and interpretive logic outlined in this guide, researchers can reliably verify the purity and identity of this important chemical entity, ensuring the integrity of their subsequent scientific endeavors.
References
- PubChem. This compound.
Sources
An In-depth Technical Guide to the Solubility of 4-Bromo-5-nitro-1H-indazole
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-5-nitro-1H-indazole, a crucial parameter for its application in drug discovery and development. Given the limited availability of direct quantitative solubility data in peer-reviewed literature, this document emphasizes the foundational principles of solubility, predicted physicochemical properties, and detailed, field-proven methodologies for its empirical determination. This approach equips researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate and understand the solubility profile of this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates its bioavailability, manufacturability, and formulation strategies. A thorough understanding of its behavior in various solvent systems is, therefore, not merely an academic exercise but a fundamental prerequisite for advancing a compound through the development pipeline. Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in creating viable dosage forms. This guide serves to bridge the current knowledge gap by providing a robust framework for assessing the solubility of this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound, with its aromatic indazole core, a bromine substituent, and a nitro group, presents a molecule of moderate polarity and lipophilicity. An analysis of its key descriptors, compiled from computational predictions, provides valuable insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 242.03 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [1] |
| Predicted LogP (XlogP) | 2.2336 | [1][2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The predicted LogP value suggests a moderate lipophilicity, indicating that while it will have some affinity for nonpolar environments, the presence of the nitro group and the indazole nitrogens (contributing to the TPSA) will also allow for interactions with polar solvents. The single hydrogen bond donor (the N-H of the indazole ring) and three hydrogen bond acceptors (the nitro oxygens and the pyridine-like nitrogen of the indazole) suggest that hydrogen bonding will play a significant role in its dissolution in protic solvents.
Based on these properties and the known solubility of analogous compounds like 3-Bromo-5-nitro-1H-indazole and other indazole derivatives, which show good solubility in polar aprotic solvents like DMSO and DMF, a qualitative prediction of solubility can be made[3][4].
-
High Solubility Expected: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
-
Moderate to Good Solubility Expected: Alcohols (e.g., Methanol, Ethanol), Acetonitrile, Ethyl Acetate, and Acetone.
-
Low to Slight Solubility Expected: Water, and nonpolar solvents such as Hexanes and Toluene.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, empirical determination is essential. The following sections detail the gold-standard methodologies for both thermodynamic and kinetic solubility assessment.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the most reliable technique for its determination[5].
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. Ensure a visible excess of the solid remains to confirm saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is vital for reproducible results.
-
Equilibration Time: A sufficient incubation period is necessary to allow the dissolution process to reach equilibrium.
-
Validated Analytical Method: An accurate and precise analytical method like HPLC is required for reliable quantification of the dissolved compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is high-throughput and particularly relevant for early drug discovery screening.[6]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).
-
Analysis: Determine the concentration of the compound that remains in solution. This can be done by direct UV-Vis reading of the plate, nephelometry (measuring turbidity), or by filtering the samples and analyzing the filtrate by HPLC-UV.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.
-
Aqueous Buffer: The use of a physiologically relevant buffer like PBS provides an indication of the compound's solubility under conditions that mimic biological systems.
-
Short Incubation: Kinetic solubility is a non-equilibrium measurement, reflecting the rate of precipitation. A shorter incubation time is therefore used compared to thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Assessment.
Data Presentation and Interpretation
The results from the solubility experiments should be tabulated for clear comparison.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | To be determined | To be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | To be determined | To be determined |
| Acetonitrile | 37.5 | 5.8 | To be determined | To be determined |
| Methanol | 32.7 | 5.1 | To be determined | To be determined |
| Ethanol | 24.5 | 4.3 | To be determined | To be determined |
| Acetone | 20.7 | 5.1 | To be determined | To be determined |
| Ethyl Acetate | 6.0 | 4.4 | To be determined | To be determined |
| Dichloromethane | 8.9 | 3.1 | To be determined | To be determined |
| Toluene | 2.4 | 2.4 | To be determined | To be determined |
| Water | 80.1 | 10.2 | To be determined | To be determined |
| Phosphate-Buffered Saline (pH 7.4) | ~80 | 10.2 | To be determined | To be determined |
Interpreting the Data:
The relationship between solvent polarity and the solubility of this compound can be visualized to identify trends. The principle of "like dissolves like" generally applies. The polar nitro group and the hydrogen bonding capabilities of the indazole moiety suggest good solubility in polar solvents. Conversely, the bromo-substituted aromatic core contributes to its solubility in less polar organic solvents. By plotting the determined solubility against a parameter like the dielectric constant or polarity index, researchers can gain a deeper understanding of the solute-solvent interactions governing the dissolution of this compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, a systematic approach based on its physicochemical properties and established experimental protocols can provide the necessary insights for its successful application in research and development. This guide has outlined the theoretical basis for its expected solubility and provided detailed, actionable protocols for its empirical determination. By adhering to these methodologies, researchers can generate reliable and reproducible solubility data, a critical step in unlocking the full therapeutic potential of this compound.
References
- ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. [Link]
- Bergstrom, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- Glomme, A., & Bergström, C. A. (2005). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- PubChemLite. This compound (C7H4BrN3O2). [Link]
Sources
Potential Therapeutic Targets of 4-Bromo-5-nitro-1H-indazole: A Mechanistic and Methodological Exploration
An In-depth Technical Guide
Abstract
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its unique bicyclic aromatic structure allows it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This guide focuses on a specific, yet underexplored, derivative: 4-Bromo-5-nitro-1H-indazole (CAS: 1190315-72-0) .[3][] While direct biological data for this compound is limited, its structural motifs—the indazole core, a bromine substituent at position 4, and a nitro group at position 5—provide a strong basis for postulating its potential therapeutic targets. By analyzing structure-activity relationships (SAR) from closely related analogs, this document delineates the most promising therapeutic avenues, provides the scientific rationale for their selection, and presents detailed experimental workflows for their validation.
Section 1: Protein Kinases: A Primary Target Class for Indazole Scaffolds
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for drug discovery.[5] Indazole derivatives have demonstrated remarkable success in this area, with several approved drugs functioning as potent kinase inhibitors.[1][6]
Scientific Rationale: The Indazole Core as an ATP Mimic
The foundational principle behind the efficacy of indazole-based kinase inhibitors lies in their ability to function as ATP-competitive inhibitors. The indazole ring system mimics the purine structure of adenine, enabling it to dock into the highly conserved ATP-binding pocket of protein kinases and interact with the critical "hinge" region that anchors the adenine base of ATP.[7][8] The bromine atom at the C4 position and the nitro group at C5 can be leveraged to form specific interactions within the active site, potentially enhancing binding affinity and conferring selectivity for certain kinases over others.
Many indazole-based drugs, such as Axitinib and Pazopanib, are multi-kinase inhibitors targeting key drivers of tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][7] Furthermore, derivatives have shown potent activity against cell cycle regulators like Polo-like kinase 4 (PLK4) and crucial signaling nodes such as Akt.[9][10][11]
Postulated Mechanism of Action: Competitive ATP Inhibition
The primary mechanism is the physical occlusion of the ATP binding site, preventing the kinase from catalyzing the transfer of a phosphate group to its substrate protein. This abrogates the downstream signaling cascade initiated by the kinase.
Caption: ATP-competitive inhibition by an indazole derivative.
Quantitative Data from Related Indazole-Based Kinase Inhibitors
The following table summarizes the anti-proliferative activity of representative indazole derivatives, providing a benchmark for evaluating novel compounds like this compound.
| Compound/Drug | Primary Target(s) | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Compound 2f | Tyrosine Kinases (Predicted) | 4T1 | Breast Cancer | 0.23 | [1] |
| Compound 6o | p53/MDM2 Pathway (Predicted) | K562 | Myeloid Leukemia | 5.15 | [12][13] |
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 | [7] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 | [7] |
| 7-Nitroindazole | nNOS | - | Bovine Brain | 0.0025 | [14] |
Experimental Validation Workflow
A tiered approach is essential for validating a novel compound as a kinase inhibitor.
Caption: A tiered workflow for validating kinase inhibitors.
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in an appropriate buffer (typically containing DMSO).
-
Kinase Reaction: In a 384-well plate, add the recombinant target kinase, its specific substrate peptide, and ATP to each well.
-
Compound Addition: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and determine the IC₅₀ value using non-linear regression.
This protocol verifies that the compound inhibits the intended signaling pathway within the cell. Here, we use the Akt pathway as an example.
-
Cell Treatment: Seed cancer cells (e.g., K562) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of a downstream target (e.g., p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Akt/Total Akt ratio indicates successful target inhibition.[7]
Section 2: Bacterial FtsZ as an Antibacterial Target
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The indazole scaffold offers a promising starting point.
Scientific Rationale: Targeting Bacterial Cell Division
A study by Wang et al. (2015) specifically identified novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[15] FtsZ is a bacterial homolog of tubulin and is an essential protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization blocks cytokinesis, leading to bacterial cell filamentation and death. The presence of the 4-bromo-1H-indazole core in the topic compound makes FtsZ a highly plausible therapeutic target.
Experimental Validation Workflow
This is the standard method for assessing a compound's antibacterial potency.
-
Bacterial Culture: Grow the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in appropriate broth media.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This biochemical assay directly measures the compound's effect on FtsZ assembly.
-
Protein Preparation: Use purified FtsZ protein.
-
Reaction Setup: In a quartz cuvette, combine polymerization buffer, GTP, and the FtsZ protein.
-
Compound Addition: Add this compound at various concentrations.
-
Monitoring: Measure the change in light scattering at 350 nm over time using a spectrophotometer. An increase in light scattering indicates polymerization. An effective inhibitor will prevent this increase.
Section 3: Nitric Oxide Synthase (NOS) Isoforms
The nitro group at the 5-position strongly suggests another potential target class: Nitric Oxide Synthases (NOS).
Scientific Rationale: Inhibition by Nitroindazoles
It is well-documented that nitro-substituted indazoles are potent inhibitors of NOS isoforms (nNOS, eNOS, iNOS).[16] Specifically, 5-nitroindazole and 7-nitroindazole have been shown to inhibit NOS activity, with 7-nitroindazole being particularly potent against the neuronal isoform (nNOS).[14] The proposed mechanism involves the indazole interacting with the heme-iron cofactor of the enzyme, preventing the binding of oxygen and thus blocking the synthesis of nitric oxide.[14] Given the structural similarity, this compound is a strong candidate for a NOS inhibitor.
Experimental Validation Workflow
This assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline, a co-product of the NOS reaction.
-
Enzyme Source: Use purified NOS isoforms or tissue homogenates (e.g., from bovine brain).
-
Reaction Mixture: Prepare a reaction buffer containing [³H]-L-arginine, NADPH, calmodulin, and other necessary cofactors.
-
Inhibition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C for 15-30 minutes.
-
Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separation: Separate the [³H]-L-citrulline from the unreacted [³H]-L-arginine using cation-exchange resin.
-
Quantification: Measure the radioactivity of the eluted [³H]-L-citrulline using a liquid scintillation counter. A reduction in citrulline formation indicates NOS inhibition.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, a thorough analysis of its structural components points toward several high-potential therapeutic targets. The indazole core is a powerful ATP mimic, making protein kinases the most promising target class, with direct applications in oncology. The 4-bromo substitution supports activity against the bacterial cell division protein FtsZ , opening a path for novel antibiotic development. Finally, the 5-nitro group provides a strong rationale for investigating its inhibitory potential against Nitric Oxide Synthase isoforms, relevant for neurological and inflammatory conditions.
The experimental workflows detailed in this guide provide a clear, tiered strategy for systematically evaluating these hypotheses. Future research should prioritize a broad in vitro kinase screen to identify specific high-affinity targets, followed by cell-based assays and eventually in vivo studies in relevant disease models to fully elucidate the therapeutic potential of this compound.
References
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound.
- Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry.
- BenchChem. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery.
- Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie.
- Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.
- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- BOC Sciences. (n.d.). CAS 1190315-72-0 this compound.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.
- Wang, C., et al. (2023).
- BenchChem. (n.d.). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
- BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- RSC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
- Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Weiss, W. A., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- Fluorochem. (n.d.). Small molecule inhibitors targeting kinases.
- Bland-Ward, A. T., & Moore, P. K. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of Biochemistry and Biophysics.
- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Therapeutic Potential of 4-Bromo-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Bromo-5-nitro-1H-indazole, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this guide synthesizes available data and extrapolates from closely related structures to offer valuable insights into its synthesis, chemical properties, and promising applications, particularly in the realm of kinase inhibition for cancer therapy.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The fused benzene and pyrazole ring system of indazole provides a rigid and versatile scaffold for the development of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] The introduction of bromo and nitro substituents onto the indazole ring, as in this compound, can significantly modulate the compound's physicochemical properties and biological targets, making it a person of interest for drug discovery programs.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 1190315-72-0 | [][4][5] |
| Molecular Formula | C₇H₄BrN₃O₂ | [][4][6] |
| Molecular Weight | 242.03 g/mol | [][4] |
| Monoisotopic Mass | 240.94868 Da | [6] |
| SMILES | C1=CC(=C(C2=C1NN=C2)Br)[O-] | [6] |
| InChI | InChI=1S/C7H4BrN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | [6] |
| Predicted XlogP | 2.1 | [6] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthesis of this compound: A Proposed Methodological Approach
While specific, detailed synthetic procedures for this compound are not extensively published, a logical synthetic route can be devised based on established methodologies for analogous substituted indazoles and related heterocyclic systems. The most probable approach involves a two-step process starting from a suitable indazole precursor: bromination followed by nitration, or vice versa.
Proposed Synthetic Pathway
A plausible synthetic route could start with the bromination of 5-nitro-1H-indazole. The electron-withdrawing nature of the nitro group at the 5-position would direct the electrophilic aromatic substitution of bromine to the 4-position.
Caption: Proposed synthesis of this compound via bromination.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on similar reactions reported for related compounds.[7] Researchers should optimize these conditions for their specific needs.
Step 1: Bromination of 5-nitro-1H-indazole
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in DMF dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The indazole scaffold is a privileged structure in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Substituted indazoles have been successfully developed as potent inhibitors of various kinases, such as VEGFR, PDGFR, and PLK4.[8][10]
Mechanism of Action: Targeting ATP-Binding Sites
Indazole-based inhibitors typically function by competing with ATP for binding to the kinase's active site. The specific substitutions on the indazole ring are crucial for achieving high affinity and selectivity for the target kinase. The bromo and nitro groups of this compound can form key interactions within the ATP-binding pocket, potentially through hydrogen bonding and halogen bonding, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: General mechanism of kinase inhibition by this compound.
Potential as a Scaffold for Novel Therapeutics
The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors. The bromine atom at the 4-position provides a handle for further chemical modifications through cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of diverse chemical moieties to optimize potency and selectivity.[11] The nitro group at the 5-position can also be a key pharmacophoric feature or a precursor for other functional groups.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. While direct experimental data remains limited, the established importance of the substituted indazole scaffold in medicinal chemistry, particularly as kinase inhibitors, provides a strong rationale for further investigation.
Future research should focus on:
-
Developing and optimizing a robust synthetic route for this compound.
-
Conducting comprehensive in vitro screening against a panel of kinases to identify its primary biological targets.
-
Utilizing structure-based drug design to guide the synthesis of more potent and selective analogs.
References
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 6. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the safety and handling precautions for 4-Bromo-5-nitro-1H-indazole, a critical, yet hazardous, intermediate in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related structural analogs and the broader class of halogenated nitroaromatic compounds to establish a robust framework for its safe utilization. The causality behind each recommendation is explained to empower researchers with the knowledge to conduct their work with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Anticipated GHS Hazard Classifications:
| Hazard Class | Hazard Statement | Rationale and Field Insights |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] | The presence of the nitro group and the overall molecular structure suggest potential for toxicity upon ingestion. Researchers should operate under the assumption that this compound is harmful if swallowed and take all necessary precautions to prevent oral exposure. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] | Halogenated and nitroaromatic compounds are known to cause skin irritation. Prolonged or repeated contact can lead to dermatitis. Strict adherence to glove protocols is mandatory. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | Direct contact of the powder or solutions with the eyes is likely to cause significant irritation and potential damage. The use of appropriate eye protection is non-negotiable. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][2] | Fine powders of this nature can be easily aerosolized and inhaled, leading to irritation of the respiratory tract. All manipulations of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood. |
It is crucial to note that no established Occupational Exposure Limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs), exist for this compound. In the absence of such limits, an internal risk assessment should be conducted to establish appropriate handling procedures to minimize any potential for exposure.
Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive and comprehensive approach to exposure control is paramount when working with this compound. The following engineering controls and personal protective equipment are mandated to ensure personnel safety.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound, as well as any reactions involving it, must be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of the powder.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in situations with a higher risk of splashing. | To protect the eyes from dust particles and chemical splashes. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[3] - Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. | To prevent skin contact with the compound. Proper glove removal technique is essential to avoid cross-contamination. |
| Respiratory Protection | For routine handling within a chemical fume hood, respiratory protection is not typically required. In the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | To prevent inhalation of the compound, especially in situations where engineering controls may be compromised. |
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use appropriate tools for transfer, such as a spatula, and avoid pouring the powder.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents, as these may lead to vigorous and potentially hazardous reactions.
Storage Protocols
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.
-
Segregation: Store separately from incompatible materials as mentioned above.
Disposal Procedures
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent the spill from spreading and entering drains.
-
Only personnel trained in hazardous material spill response should attempt to clean up a large spill.
-
Fire-Fighting Measures: Understanding the Risks
While not classified as flammable, the thermal decomposition of this compound can produce hazardous gases.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[3]
Experimental Workflow and Risk Mitigation
The following diagram illustrates a logical workflow for incorporating safety considerations into experimental protocols involving this compound.
Caption: A logical workflow for handling this compound.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety within the research environment. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly unlock the potential of this valuable chemical intermediate. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene plan.
References
- Angene Chemical. (2025). Safety Data Sheet for 3-bromo-6-fluoro-1H-indazole.
- Capot Chemical. (n.d.). MSDS of 4-bromo-6-nitro-1H-indazole.
- PubChem. (n.d.). 4-bromo-1H-indazole.
- PubMed Central. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole.
- RIVM. (n.d.). Overview of national occupational exposure limits for substances without a European occupational exposure limit, met addendum.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
Sources
The Strategic Potential of 4-Bromo-5-nitro-1H-indazole Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents. This technical guide delves into the nuanced world of 4-bromo-5-nitro-1H-indazole derivatives and their analogs, a subclass poised for significant exploration. While direct literature on this specific substitution pattern is emerging, this document synthesizes established principles of indazole chemistry, structure-activity relationships (SAR), and biological evaluation to provide a comprehensive framework for the rational design, synthesis, and characterization of novel drug candidates. We will explore plausible synthetic routes, hypothesize key biological targets based on isosteric analogs, and provide detailed protocols for the validation of their therapeutic potential, with a particular focus on oncology and infectious diseases. This guide is intended to empower researchers to navigate the complexities of this promising chemical space and unlock its full therapeutic potential.
Introduction: The Indazole Scaffold as a Powerhouse in Medicinal Chemistry
Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has garnered immense interest in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets.[2] This has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][3] Several FDA-approved kinase inhibitors, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its significance in oncology.[2][4]
The strategic functionalization of the indazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. The introduction of bromo and nitro substituents, as in the this compound scaffold, offers a compelling avenue for the development of novel therapeutics. The bromine atom can serve as a handle for further synthetic elaboration through cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the ring system and participate in key hydrogen bonding interactions with target proteins.
This guide will provide a comprehensive overview of the synthesis, potential biological activities, and evaluation of this compound derivatives, offering a roadmap for researchers venturing into this exciting area of medicinal chemistry.
Synthesis of the this compound Core: A Proposed Strategy
A validated, single-step synthesis for this compound is not yet prominently described in the literature. However, based on established principles of electrophilic substitution on the indazole ring, a plausible and efficient multi-step synthetic route can be proposed. The regioselectivity of electrophilic substitution on indazole is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
A logical approach would involve a two-step sequence starting from the commercially available 4-bromo-1H-indazole. The proposed pathway is as follows:
Step 1: Synthesis of 4-Bromo-1H-indazole (if not commercially available)
While 4-bromo-1H-indazole is commercially available, its synthesis can be achieved through various methods, including the diazotization of 2-amino-3-bromotoluene followed by cyclization.
Step 2: Nitration of 4-Bromo-1H-indazole
The key step in the synthesis is the regioselective nitration of 4-bromo-1H-indazole. The directing effects of the existing bromo substituent and the pyrazole ring will influence the position of the incoming nitro group. The pyrazole ring is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. However, the nitrogen atoms can be protonated in strongly acidic media, further influencing the regiochemical outcome.
Based on the known directing effects, nitration of 4-bromo-1H-indazole is anticipated to yield a mixture of isomers, with the 5-nitro and 7-nitro derivatives being the most likely products. Careful optimization of reaction conditions (nitrating agent, temperature, and solvent) will be crucial to maximize the yield of the desired this compound.
Proposed Synthetic Protocol:
| Step | Reaction | Reagents and Conditions | Rationale |
| 1 | Bromination (if necessary) | 1H-Indazole, N-Bromosuccinimide (NBS), Acetonitrile | NBS is a mild and effective brominating agent for heterocyclic compounds. |
| 2 | Nitration | 4-Bromo-1H-indazole, Fuming Nitric Acid, Sulfuric Acid, 0°C to rt | Standard conditions for the nitration of aromatic compounds. The low temperature helps to control the exothermicity of the reaction and minimize side product formation. |
| 3 | Purification | Column chromatography | Separation of the desired this compound from other isomers. |
Visualizing the Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Potential Therapeutic Applications and Biological Targets
The specific biological activities of this compound derivatives have not been extensively reported. However, by examining the activities of structurally related bromo- and nitro-substituted indazoles, we can infer their likely therapeutic potential.
Anticancer Activity: Targeting Protein Kinases
The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] The dysregulation of protein kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Indazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[2]
The 4-bromo-5-nitro substitution pattern is likely to impart potent kinase inhibitory activity. The nitro group can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain. The bromine atom can occupy a hydrophobic pocket and also serve as a point for further derivatization to enhance potency and selectivity.
Key Kinase Targets for Indazole Derivatives:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
-
FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, differentiation, and migration.[4]
-
PI3K/AKT/mTOR Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.[5]
-
PLK4 (Polo-like Kinase 4): A key regulator of centriole duplication, a process that is often dysregulated in cancer cells.
Visualizing a Generalized Kinase Signaling Pathway:
Caption: Generalized receptor tyrosine kinase signaling pathway and the point of intervention for an indazole-based inhibitor.
Antibacterial Activity: Targeting FtsZ
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell division protein FtsZ has emerged as a promising target for the development of new antibacterial agents. FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring, a structure that is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death.
Several studies have reported the antibacterial activity of substituted indazole derivatives, with some acting as inhibitors of FtsZ.[6] The 4-bromo substitution on the indazole ring has been shown to be favorable for FtsZ inhibitory activity. The combination of a bromo and a nitro group on the indazole scaffold could lead to potent FtsZ inhibitors with a novel mechanism of action.
Visualizing the FtsZ-Mediated Cell Division Pathway:
Caption: Simplified workflow of FtsZ-mediated bacterial cell division and its inhibition.
Experimental Protocols for Biological Evaluation
The validation of the therapeutic potential of novel this compound derivatives requires a robust set of biological assays. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or DMSO (vehicle control)
-
Kinase enzyme solution
-
Substrate/ATP mixture to initiate the reaction
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Kinase Inhibition Assay Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into polymers.[7][8][9][10][11]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
GTP stock solution
-
Test compound (dissolved in DMSO)
-
Fluorometer or spectrophotometer with a light scattering accessory
-
Quartz cuvette
Protocol:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing polymerization buffer and FtsZ protein (final concentration typically 5-12 µM).
-
Inhibitor Addition: Add the test compound at various concentrations or DMSO (vehicle control). The final DMSO concentration should be kept constant (e.g., 1%).
-
Pre-incubation: Incubate the mixture at 30°C for 5-10 minutes to allow the compound to interact with FtsZ.
-
Baseline Measurement: Place the cuvette in the instrument and record the baseline light scattering signal for 1-2 minutes.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately begin monitoring the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths set to 350 nm). Record data every 15-30 seconds for 15-30 minutes.
-
Data Analysis: Plot the light scattering intensity over time. Calculate the initial rate of polymerization and the steady-state polymer mass. Determine the IC50 value of the inhibitor by plotting the percent inhibition of polymerization against the compound concentration.
Visualizing the FtsZ Polymerization Assay Workflow:
Caption: Workflow for the FtsZ polymerization light scattering assay.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of derivatives based on this core. By leveraging the known structure-activity relationships of related indazole compounds, researchers can strategically design novel molecules with the potential for potent and selective inhibition of key therapeutic targets in oncology and infectious diseases.
The proposed synthetic route offers a starting point for accessing the this compound core, and the detailed experimental protocols provide a clear path for validating the biological activity of its derivatives. Future work in this area should focus on the synthesis and screening of a diverse library of this compound analogs to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The continued exploration of this and other novel indazole scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
- FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. [Link]
- FtsZ Polymerization Assays: Simple Protocols and Considerations. The University of Groningen research portal. [Link]
- FtsZ Polymerization Assays: Simple Protocols and Considerations.
- 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Translational Significance of GMF-β Inhibition by Indazole-4-yl-methanol in Enteric Glial Cells for Treating Multiple Sclerosis.
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. [Link]
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link]
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. research.rug.nl [research.rug.nl]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Nitroindazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroindazole compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry and pharmacology. Their unique structural features, particularly the presence of a nitro group on the indazole scaffold, confer a diverse range of biological activities. This guide provides a comprehensive technical overview of the primary mechanism of action for a key subset of these compounds—the inhibition of nitric oxide synthases (NOS)—and also explores other emerging mechanisms and therapeutic applications. As a senior application scientist, the following sections will not only detail the "what" but also the "why," offering insights into the experimental rationale and interpretation of findings in the study of nitroindazole pharmacology.
Part 1: The Core Mechanism - Inhibition of Nitric Oxide Synthase (NOS)
The most extensively characterized mechanism of action for several nitroindazole compounds, particularly 7-nitroindazole (7-NI), is the inhibition of nitric oxide synthase (NOS) enzymes.[1] NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.
The Target: Nitric Oxide Synthase Isoforms
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a crucial role in neurotransmission.[2]
-
Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, it is vital for regulating vascular tone and blood pressure.[3]
-
Inducible NOS (iNOS or NOS-2): Its expression is induced in various cell types in response to immunological stimuli, leading to the production of large amounts of NO involved in host defense and inflammation.
The therapeutic potential of targeting NOS has driven the development of inhibitors with selectivity for specific isoforms, aiming to achieve desired pharmacological effects while minimizing off-target side effects.
The Inhibitory Action of 7-Nitroindazole
7-Nitroindazole (7-NI) is a well-established and extensively used selective inhibitor of nNOS.[2] Its mechanism of inhibition is competitive, acting at the binding sites for both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4).[2] This dual competitive action contributes to its potency.
While 7-NI exhibits a notable selectivity for nNOS, it is crucial to recognize that this selectivity is relative.[3] At higher concentrations, 7-NI can also inhibit eNOS, an important consideration for in vivo studies where systemic administration can lead to cardiovascular effects such as an increase in blood pressure.[4][5][6]
Downstream Consequences of nNOS Inhibition
The inhibition of nNOS by nitroindazole compounds has significant downstream effects, particularly in the central nervous system. Under conditions of excessive neuronal stimulation, such as high levels of NMDA receptor activation, there is a surge in nNOS-dependent NO production.[2] This excess NO can react with superoxide radicals to form the highly reactive and damaging peroxynitrite (ONOO⁻), leading to oxidative stress and neuronal injury.[2] By inhibiting nNOS, 7-NI can mitigate this cascade, offering a neuroprotective effect.[2] This has been demonstrated in models of cocaine-induced oxidative stress.[2]
Furthermore, the modulation of NO signaling in the brain through nNOS inhibition has been linked to a range of pharmacological effects, including:
-
Neuroprotection: As described above, by preventing excitotoxicity-induced oxidative damage.[2]
-
Regulation of Cerebral Blood Flow: Inhibition of nNOS can lead to a reduction in cerebral blood flow.[7][8]
-
Anxiolytic-like Effects: Studies have shown that 7-NI possesses anxiolytic properties in various behavioral models.[9]
-
Antinociception: 7-NI has demonstrated antinociceptive effects in models of pain.[10]
Part 2: Experimental Protocols for Characterizing NOS Inhibition
To rigorously assess the inhibitory activity of nitroindazole compounds on NOS isoforms, a combination of in vitro and in vivo assays is essential.
In Vitro NOS Activity Assay
This protocol provides a foundational method for determining the inhibitory potency (e.g., IC50) of a test compound against purified NOS isoforms.
Principle: The activity of NOS is measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Purified recombinant nNOS, eNOS, or iNOS.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).
-
Cofactor solution: NADPH, FAD, FMN, and tetrahydrobiopterin (BH4) in assay buffer.
-
Substrate solution: L-[³H]arginine mixed with unlabeled L-arginine.
-
Test compound (nitroindazole derivative) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Stop solution: e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5.
-
Equilibrated Dowex AG50WX-8 resin (sodium form).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, cofactor solution, and the test compound at various dilutions.
-
Initiate the reaction by adding the purified NOS enzyme and the substrate solution.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a spin column containing the equilibrated Dowex resin.
-
Centrifuge to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).
-
Measure the radioactivity of the flow-through using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment of NOS Inhibition
Principle: To confirm that a nitroindazole compound inhibits NOS in a living organism, its effects on known NO-dependent physiological processes can be measured.
Example: Measurement of Cerebral Blood Flow
-
Animal Model: Anesthetized or conscious rat/mouse.
-
Procedure:
-
Administer the nitroindazole compound (e.g., 7-NI) via an appropriate route (e.g., intraperitoneal injection).[8]
-
At a predetermined time point, measure cerebral blood flow using techniques such as laser Doppler flowmetry or quantitative autoradiography with a radiolabeled tracer like [¹⁴C]iodoantipyrine.[8]
-
-
Interpretation: A significant reduction in cerebral blood flow following compound administration, which can be reversed by L-arginine, suggests in vivo NOS inhibition.[7][8]
Part 3: Broader Biological Activities of Nitroindazole Compounds
Beyond NOS inhibition, the nitroindazole scaffold has been explored for a variety of other therapeutic applications. The mechanism in these contexts often diverges and can be attributed to the bioreduction of the nitro group.
Antiparasitic Activity
Several 5-nitroindazole derivatives have shown promising activity against parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[11][12][13]
Proposed Mechanism: The nitro group of these compounds can be enzymatically reduced by nitroreductases within the parasite.[11] This reduction generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, which are cytotoxic to the parasite through mechanisms such as DNA damage and oxidative stress.[11][14][15]
Anticancer Activity
Nitroindazole derivatives have also been investigated as potential anticancer agents.[15][16] The proposed mechanism is similar to their antiparasitic action, where the hypoxic environment of solid tumors can facilitate the bioreduction of the nitro group to produce cytotoxic species.[15]
Anti-inflammatory Effects
Some nitroindazoles, such as 6-nitroindazole, have demonstrated anti-inflammatory properties.[17] This may be attributed to a combination of factors, including the inhibition of cyclooxygenase-2 (COX-2), modulation of cytokine production, and free radical scavenging activities.[17]
Part 4: Structure-Activity Relationships (SAR)
The biological activity of nitroindazole compounds is highly dependent on their chemical structure. Key SAR insights include:
-
Position of the Nitro Group: The position of the nitro group on the indazole ring is critical in determining the specific biological activity and potency.[15] For example, 7-nitroindazole is a selective nNOS inhibitor, while 5-nitroindazoles are often explored for their antiparasitic and anticancer properties.[2][11][16]
-
Substituents on the Indazole Ring: Modifications at other positions on the indazole ring can significantly influence factors such as potency, selectivity, solubility, and pharmacokinetic properties.[18] Structure-activity relationship studies are crucial for optimizing lead compounds in drug discovery programs.[18][19]
Visualizations
Diagram 1: Mechanism of nNOS Inhibition by 7-Nitroindazole
Caption: Competitive inhibition of nNOS by 7-Nitroindazole.
Diagram 2: Experimental Workflow for In Vitro NOS Inhibition Assay
Caption: Workflow for determining NOS inhibitory activity in vitro.
Conclusion
Nitroindazole compounds, exemplified by 7-nitroindazole, are powerful pharmacological tools and potential therapeutic agents, primarily through their mechanism of nitric oxide synthase inhibition. Their relative selectivity for nNOS makes them particularly valuable for investigating the role of neuronal nitric oxide in health and disease. Furthermore, the broader family of nitroindazoles continues to be a rich source of compounds with diverse biological activities, including antiparasitic and anticancer effects, often mediated by the bioreduction of the nitro group. A thorough understanding of their mechanisms of action, guided by rigorous experimental validation, is paramount for the successful development of novel therapeutics based on this versatile chemical scaffold.
References
- Vitcheva, V., Simeonova, R., Kondeva-Burdina, M., & Mitcheva, M. (n.d.).
- Toda, N., & Okamura, T. (1997).
- Kelly, P. A., Ritchie, I. M., & Arbuthnott, G. W. (2000). 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition. PubMed. [Link]
- Kelly, P. A., Ritchie, I. M., & Arbuthnott, G. W. (1995).
- Gillet, G., et al. (1997).
- Reiner, A., & Zagvazdin, Y. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences. [Link]
- Upton, A. M., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. ACS Medicinal Chemistry Letters. [Link]
- Rojas-Oviedo, I., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
- Di-Pietro, C. L., et al. (2006). Synthesis and biological properties of new 5-nitroindazole derivatives.
- Balakumar, B. S., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
- Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. [Link]
- Viodé, C., et al. (1999).
- Othe, T., et al. (1996). Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo. PubMed. [Link]
- Reiner, A., & Zagvazdin, Y. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase (multiple letters). Nova Southeastern University. [Link]
- El Moctar Abeidi, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities.
- de Oliveira, A. C. S., et al. (2024).
- Zhang, M., et al. (2019). Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry. [Link]
- Ohta, T., et al. (1996). Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo. R Discovery. [Link]
- Fonseca-Berzal, C., et al. (2021).
- Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology. [Link]
- Oniga, S., et al. (2017). Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis. IEEE Xplore. [Link]
Sources
- 1. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.nova.edu [scholars.nova.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole: effects upon local cerebral blood flow and glucose use in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-5-nitro-1H-indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its efficacy and selectivity as a therapeutic agent. 4-Bromo-5-nitro-1H-indazole represents a key intermediate, offering two distinct points for further chemical modification: the bromine atom, which can participate in various cross-coupling reactions, and the nitro group, which can be reduced to an amine for subsequent derivatization.
Plausible Synthesis of this compound
The most logical and chemically sound approach to the synthesis of this compound is through the electrophilic nitration of 4-bromo-1H-indazole. This strategy is predicated on the principles of electrophilic aromatic substitution, where the indazole ring system is activated towards nitration, and the directing effects of the existing bromo substituent guide the position of the incoming nitro group.
Retrosynthetic Analysis and Strategic Considerations
The retrosynthesis of this compound points to 4-bromo-1H-indazole as the immediate precursor. The key transformation is the introduction of a nitro group at the C5 position.
Caption: Retrosynthetic approach for this compound.
The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity and to avoid unwanted side reactions. A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating system. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Proposed Reaction Mechanism
The nitration of 4-bromo-1H-indazole proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich indazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). The bromine atom at the C4 position is an ortho-, para-director. However, due to steric hindrance at the C3 position and the electronic nature of the pyrazole ring, substitution is favored at the C5 and C7 positions. The C5 position is generally more activated, leading to the desired product. A subsequent deprotonation step restores the aromaticity of the benzene ring, yielding this compound.
Caption: Proposed mechanism for the nitration of 4-bromo-1H-indazole.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on standard laboratory procedures for nitration of aromatic compounds and has not been experimentally validated from a specific literature source for this exact compound.
Materials:
-
4-Bromo-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromo-1H-indazole (1 equivalent) to concentrated sulfuric acid at 0 °C (ice bath). Stir until all the solid has dissolved.
-
Cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 mL per gram of nitric acid) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
Neutralize any remaining acid by washing the solid with a saturated sodium bicarbonate solution.
-
Wash the solid again with deionized water and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties and Characterization
While detailed spectroscopic data from a primary literature source is unavailable, the expected properties of this compound can be summarized.
| Property | Value | Source |
| CAS Number | 1190315-72-0 | [3] |
| Molecular Formula | C₇H₄BrN₃O₂ | [4] |
| Molecular Weight | 242.03 g/mol | [3] |
| Appearance | Expected to be a solid | - |
| Predicted XlogP | 2.1 | [4] |
| Predicted Hydrogen Bond Donors | 1 | [3] |
| Predicted Hydrogen Bond Acceptors | 3 | [3] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the carbon atoms of the bicyclic system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the C4 position can be readily functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups.
The nitro group at the C5 position can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. This dual functionality makes this compound a versatile starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.
Caption: Potential derivatization pathways for this compound.
Given the broad spectrum of biological activities exhibited by substituted indazoles, derivatives of this compound could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in various diseases.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry. While its specific discovery and historical context remain to be fully elucidated from primary literature, a robust and plausible synthetic route via the nitration of 4-bromo-1H-indazole can be confidently proposed. The versatile functional handles present in this molecule make it an attractive starting point for the synthesis of diverse compound libraries aimed at the discovery of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
References
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
- 3-Bromo-5-nitro-1H-indazole - ChemBK. (URL: [Link])
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- Characterization data of the compounds (3a-3r). (URL not available)
- CN107805221A - Method for preparing 1H-indazole derivative - Google P
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. (URL: [Link])
- 4 Bromo 1H Indazole | PDF | Thin Layer Chrom
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
- This compound (C7H4BrN3O2) - PubChemLite. (URL: [Link])
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH. (URL: [Link])
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. 5-bromo-4-nitro-1H-indazole(2133005-85-1) 1H NMR spectrum [chemicalbook.com]
- 4. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of 4-Bromo-5-nitro-1H-indazole
Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] N-alkylation of the indazole ring system is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This modification is pivotal in the development of therapeutics for a range of diseases, from oncology to neurodegenerative disorders.[4]
However, the N-alkylation of indazoles is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of regioisomeric mixtures.[3][5] The regiochemical outcome of these reactions is highly sensitive to a variety of factors, including the electronic nature of substituents on the indazole ring, the choice of base and solvent, and the steric profile of the alkylating agent.[1][6]
This application note provides a comprehensive guide to the N-alkylation of 4-bromo-5-nitro-1H-indazole, a substrate featuring two electron-withdrawing groups. We will delve into the mechanistic principles governing regioselectivity and present detailed, field-proven protocols for the selective synthesis of both N1- and N2-alkylated products.
Understanding Regioselectivity in the N-Alkylation of this compound
The regioselectivity of the N-alkylation of this compound is a result of a complex interplay between electronic and steric factors, as well as the specific reaction conditions employed. The electron-withdrawing nature of the bromo and nitro groups significantly influences the acidity of the N-H proton and the nucleophilicity of the resulting indazolide anion.
Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1] This intrinsic stability often favors the formation of the N1-alkylated product under thermodynamic control. Conversely, kinetic control can lead to the preferential formation of the N2-isomer.
The choice of base and solvent system is paramount in directing the alkylation to the desired nitrogen. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) tend to favor N1-alkylation.[1][3] This is often attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can coordinate with the N2 nitrogen, sterically hindering its approach to the electrophile. In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers, suggesting a greater degree of solvent-separated ion pairs and a more complex reactivity profile.[3]
The substituents on the indazole ring also play a crucial role. While there is no direct literature precedent for the 4-bromo-5-nitro substitution pattern, we can extrapolate from known trends. Electron-withdrawing groups, such as the nitro group at the 5-position, are known to influence the electron density at both N1 and N2. The 4-bromo substituent further modulates the electronic landscape of the benzene ring.
The following diagram illustrates the key factors influencing the regiochemical outcome of the N-alkylation of substituted indazoles:
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Experimental Protocols
The following protocols are designed to provide a starting point for the selective N-alkylation of this compound. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary for specific alkylating agents and desired outcomes.
Protocol 1: Selective N1-Alkylation
This protocol is designed to favor the thermodynamically more stable N1-alkylated product through the use of a strong base in a non-polar aprotic solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Table 1: Reaction Parameters for N1-Alkylation
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the indazole. |
| Solvent | Tetrahydrofuran (THF) | Non-polar aprotic solvent that promotes the formation of a tight ion pair, favoring N1 attack. |
| Temperature | 0 °C to Room Temp. | Allows for controlled deprotonation and subsequent alkylation. |
| Alkylating Agent | Alkyl Halide | A common and effective electrophile for this transformation. |
Protocol 2: Selective N2-Alkylation
This protocol aims to favor the kinetically controlled N2-alkylation product. While achieving high selectivity for N2-alkylation can be challenging, the use of a weaker base in a polar aprotic solvent can often shift the product ratio in favor of the N2 isomer. For some substituted indazoles, Mitsunobu conditions have also been shown to favor N2-alkylation.[2]
Method A: Using a Carbonate Base
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv).
-
Add anhydrous DMF to the flask.
-
Add the alkyl halide (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature for 24-48 hours. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Method B: Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and PPh3 (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Table 2: Reaction Parameters for N2-Alkylation
| Parameter | Condition | Rationale |
| Base (Method A) | K2CO3 or Cs2CO3 | Weaker bases that can lead to a mixture of isomers, often with an increased proportion of the N2 product. |
| Solvent (Method A) | DMF | Polar aprotic solvent that can favor the formation of the N2 isomer. |
| Reagents (Method B) | PPh3, DEAD/DIAD | Mitsunobu conditions often favor the kinetically controlled N2-alkylation of indazoles. |
| Temperature | Room Temp. to 60 °C | Milder conditions that can favor the kinetic product. |
Experimental Workflow
The general workflow for the N-alkylation of this compound is outlined below:
Caption: General experimental workflow for the N-alkylation of indazoles.
Characterization of N1 and N2 Isomers
Unambiguous characterization of the N1 and N2 regioisomers is crucial. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the N1 and N2 isomers. In many cases, the chemical shifts of the protons and carbons of the indazole core, particularly those in proximity to the site of alkylation, will differ significantly between the two isomers. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive structural assignments by showing correlations between the protons of the alkyl group and the carbons of the indazole ring. For the N1-isomer, a correlation is expected between the N-CH2 protons and the C7a carbon, while for the N2-isomer, a correlation is typically observed with the C3 carbon.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the alkylated products.
-
Chromatography: TLC and HPLC can be used to monitor the progress of the reaction and to assess the purity of the isolated isomers. The two regioisomers will often have different retention factors (Rf) on TLC and different retention times on HPLC.
Conclusion
The N-alkylation of this compound presents a synthetic challenge that can be overcome through the careful selection of reaction conditions. By understanding the principles of thermodynamic and kinetic control, and by choosing the appropriate base and solvent system, researchers can selectively synthesize either the N1- or N2-alkylated regioisomer. The protocols provided in this application note serve as a robust starting point for the synthesis of novel N-alkylated indazole derivatives for applications in drug discovery and development.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- BenchChem. (2025).
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Doganc, F., & Göker, A. H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Hassine, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- RSC Publishing. (2024).
- BenchChem. (2025).
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
application of 4-Bromo-5-nitro-1H-indazole in medicinal chemistry
An In-Depth Guide to the Application of 4-Bromo-5-nitro-1H-indazole in Medicinal Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, represents one of the most important "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide array of biological targets.[3][4] Numerous indazole-containing molecules have progressed through clinical trials and have been approved as therapeutic agents for conditions ranging from cancer to chemotherapy-induced nausea.[5][6]
Within this versatile class of compounds, this compound emerges as a particularly valuable and strategic building block.[][8] Its utility stems from the orthogonal reactivity of its two key functional groups: a nitro group poised for reduction to a versatile amine, and a bromine atom perfectly positioned for carbon-carbon bond formation via cross-coupling reactions. This pre-installed functionality allows medicinal chemists to rapidly generate diverse libraries of complex molecules, accelerating the discovery of novel therapeutics, especially in the realm of targeted protein kinase inhibitors.[9][10]
This technical guide provides a detailed overview of the synthesis and application of this compound, complete with actionable protocols and insights into its strategic deployment in drug discovery programs.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for successful experimental design.
| Property | Value | Reference |
| CAS Number | 1190315-72-0 | [][8] |
| Molecular Formula | C₇H₄BrN₃O₂ | [11] |
| Molecular Weight | 242.03 g/mol | [11] |
| Appearance | Typically a light yellow crystal or powder | [11] |
Synthesis of the Core Scaffold
While multiple routes to substituted indazoles exist, a common and effective strategy for synthesizing brominated nitroindazoles involves the regioselective bromination of a nitro-indazole precursor. The following workflow is adapted from established protocols for related isomers and represents a robust method for accessing the title compound.[9][12]
Caption: General workflow for the synthesis of this compound.
Application Focus: A Gateway to Kinase Inhibitor Synthesis
The indazole scaffold is a validated core for numerous kinase inhibitors, which function by blocking the action of protein kinases involved in aberrant cell signaling pathways, a hallmark of cancer.[13][14] this compound provides two distinct points for diversification, allowing for systematic exploration of the chemical space around the kinase active site.
-
The Nitro Group (C5-Position): This group is readily reduced to a primary amine (NH₂). The resulting 5-aminoindazole is a critical nucleophile. It can be acylated or used in reductive amination to install a variety of side chains that often occupy the solvent-exposed region of the kinase ATP-binding pocket, enhancing potency and modulating pharmacokinetic properties.[9]
-
The Bromo Group (C4-Position): The bromine atom is a powerful handle for modern cross-coupling chemistry. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, enable the direct attachment of aryl, heteroaryl, or alkynyl groups.[15][16] These modifications are crucial for targeting specific amino acid residues within the kinase hinge region or other hydrophobic pockets, thereby controlling selectivity and potency.
Caption: Diversification strategy using this compound.
Experimental Protocols: From Building Block to Advanced Intermediate
The following protocols provide step-by-step methodologies for the key transformations that unlock the synthetic potential of this compound.
Protocol 1: Reduction of the Nitro Group to Form 4-Bromo-1H-indazol-5-amine
This procedure utilizes iron powder in an acidic medium, a classic, cost-effective, and robust method for nitro group reduction.[9]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 2:1 v/v) to form a slurry.
-
Add glacial acetic acid (approx. 10 vol% of the solvent).
-
Add iron powder (3.0-5.0 eq) to the mixture portion-wise to control the initial exotherm.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80-90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Bromo-1H-indazol-5-amine.
-
The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol demonstrates the installation of an aryl group at the C4 position, a key step in building bi-aryl kinase inhibitors.[15]
Materials:
-
4-Bromo-1H-indazol-5-amine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add 4-Bromo-1H-indazol-5-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and the carbonate base (2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-18 hours), cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1H-indazol-5-amine.
Caption: Synthetic workflow from the starting material to an advanced intermediate.
Broader Applications: Targeting Bacterial Cell Division
The utility of the 4-bromo-indazole scaffold is not limited to kinase inhibition. Research has demonstrated its potential in developing novel antibacterial agents. A series of 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[17] FtsZ is a crucial protein in bacterial cell division, making it an attractive target for new antibiotics.
In these studies, derivatives of 4-bromo-1H-indazole showed promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes.[17][18] Certain compounds exhibited significantly more potent activity than the reference compound 3-methoxybenzamide (3-MBA) against penicillin-resistant Staphylococcus aureus, highlighting the potential of this scaffold to address the challenge of antibiotic resistance.[17] This work underscores the versatility of the 4-bromo-indazole core in generating diverse bioactive molecules for various therapeutic areas.
Conclusion
This compound is a high-value, strategic intermediate for medicinal chemistry and drug discovery. The presence of orthogonally reactive bromo and nitro functionalities provides a robust platform for rapid lead generation and optimization. As demonstrated in the provided protocols, these groups can be selectively manipulated to install diverse chemical matter, enabling the systematic exploration of structure-activity relationships. Its proven application in the synthesis of kinase inhibitors and its emerging potential in developing novel antibacterial agents confirm that this compound will continue to be a valuable tool for researchers and scientists dedicated to creating the next generation of targeted therapeutics.
References
- Shokat Lab - UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole.
- ChemicalBook. (n.d.). 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- BenchChem. (2025). Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H - indazole.
- Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Indazole – Knowledge and References. (n.d.). Taylor & Francis.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
- Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.).
- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
- BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
- BOC Sciences. (n.d.). CAS 1190315-72-0 this compound.
- BenchChem. (n.d.). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
- PubMed. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Scribd. (n.d.). 4 Bromo 1H Indazole.
- PubMed. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds.
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.
- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit | Journal of Medicinal Chemistry. (n.d.).
- BLD Pharm. (n.d.). 1190315-72-0|this compound|BLD Pharm.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
- ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs.
- BLD Pharm. (n.d.). 6963-65-1|4-Bromo-5-nitroimidazole|BLD Pharm.
- BLDpharm. (2024). Indazole Derivatives.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole Derivatives [bldpharm.com]
- 8. 1190315-72-0|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chembk.com [chembk.com]
- 12. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Application Notes & Protocols: 4-Bromo-5-nitro-1H-indazole as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to bind to multiple biological targets with high affinity.[1] This is particularly evident in the field of oncology, where the indazole core is a key feature in numerous FDA-approved protein kinase inhibitors, including Axitinib and Pazopanib.[2] Protein kinases, which regulate the majority of cellular signal transduction pathways, are critical targets for therapeutic intervention, as their dysregulation is a hallmark of cancer.[3]
This guide focuses on a highly functionalized and versatile building block: 4-Bromo-5-nitro-1H-indazole . The strategic placement of its substituents makes it an ideal starting point for the rapid generation of diverse chemical libraries targeting the ATP-binding site of kinases.
-
C4-Bromo Group: Serves as a prime reaction handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or amino moieties. These groups can be tailored to explore hydrophobic pockets or form key interactions within the kinase active site.
-
C5-Nitro Group: Acts as a synthetic precursor to a C5-amino group. The resulting aniline is a crucial pharmacophore that can serve as a hydrogen bond donor, often interacting with the highly conserved "hinge region" that connects the N- and C-lobes of the kinase domain.[3]
-
N1-Hydrazinyl Proton: Provides an additional site for substitution (N-alkylation or N-arylation) to modulate physicochemical properties like solubility or to access additional binding regions.
This document provides a detailed overview of the core synthetic strategies, field-proven experimental protocols, and the scientific rationale for utilizing this compound in the design and synthesis of novel kinase inhibitors.
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1190315-72-0 | [4] |
| Molecular Formula | C₇H₄BrN₃O₂ | [4] |
| Molecular Weight | 242.03 g/mol | [4] |
| Appearance | Light yellow crystal or powder (typical for related compounds) | [5] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [4] |
| LogP | 2.23 | [4] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes. Nitroaromatic compounds can be irritants and are potentially toxic.
-
Store at room temperature in a tightly sealed container, away from strong oxidizing agents.[4]
Core Synthetic Strategies & Rationale
The true utility of this compound lies in its capacity for sequential, regioselective functionalization. The workflow below outlines the primary synthetic pathways available to the medicinal chemist.
Strategy 1: Functionalization at the C4-Position (Cross-Coupling)
The C4-bromo substituent is readily displaced using palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is employed to introduce aryl or heteroaryl groups. The rationale behind this is twofold: first, these appended rings can occupy hydrophobic pockets within the kinase ATP-binding site, increasing potency and modulating selectivity. Second, they can serve as anchor points for further functionalization to improve pharmacokinetic properties. The reaction is tolerant of a wide range of functional groups and utilizes stable, readily available boronic acids or esters.[6][7]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This method is used to construct a C-N bond, introducing primary or secondary amines. The strategic importance is significant: arylamino-heterocycles are a common feature in kinase inhibitors. The introduced amine can act as a crucial hydrogen bond donor or acceptor, often forming interactions with the kinase hinge region or with solvent molecules, thereby anchoring the inhibitor in the active site.[8][9] The choice of palladium catalyst and phosphine ligand is critical and must be optimized for the specific amine coupling partner.[10]
Strategy 2: Elaboration of the C5-Position (Nitro Reduction)
The transformation of the C5-nitro group into an amine is a pivotal step. The resulting 5-amino-1H-indazole moiety is a bioisostere of aminopyrazole and other hinge-binding motifs.
-
Chemoselective Reduction: The primary challenge is to reduce the nitro group without affecting the C4-bromo bond (reductive dehalogenation) or other sensitive functional groups introduced in prior steps.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): While efficient, this method carries a high risk of dehalogenating the C-Br bond. It should be used with caution or avoided if the bromine is to be retained for subsequent steps. Using catalysts like Raney Nickel can sometimes mitigate this issue.[11]
-
Metal-Mediated Reductions (e.g., SnCl₂, Fe/NH₄Cl, Zn/AcOH): These methods are generally preferred for their superior chemoselectivity.[11] Tin(II) chloride (SnCl₂) in an acidic medium or iron powder with an ammonium salt are particularly reliable for reducing aromatic nitro groups while preserving aryl halides.[12][13] This selectivity is crucial for maintaining the integrity of the molecular scaffold for multi-step syntheses.
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization may be required for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid to the C4 position of the indazole core.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 90-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.[6][14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-nitro-1H-indazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of a primary or secondary amine at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Methodology:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the this compound and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[8][15]
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Chemoselective Reduction of the 5-Nitro Group
This protocol uses tin(II) chloride dihydrate, a reliable method for reducing a nitro group in the presence of an aryl bromide.[11]
Materials:
-
Substituted this compound derivative (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Solvent (e.g., Ethyl Acetate or Ethanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Dissolve the nitro-indazole substrate in ethyl acetate or ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise to the solution. The reaction is often exothermic.
-
Heat the mixture to 60-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the mixture by slowly adding saturated aqueous NaHCO₃ until the pH is ~8. A thick white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-amino-indazole derivative, which can often be used in the next step without further purification.
Application Example: A Multi-Step Synthetic Pathway
The following workflow demonstrates how the protocols can be integrated to synthesize a core scaffold for a potential kinase inhibitor.
This three-step sequence efficiently builds molecular complexity. The Suzuki coupling introduces a heteroaryl group (pyridine), the nitro reduction unmasks the key amine hinge-binder, and a final acylation adds a group that could occupy another region of the ATP-binding pocket.
Performance Benchmarking
To provide context for newly synthesized compounds, their biological activity should be compared against established indazole-based kinase inhibitors. The following table presents IC₅₀ values for well-known drugs that share this core scaffold.
| Drug | Primary Kinase Targets | IC₅₀ / Kᵢ (nM) | Reference(s) |
| Axitinib | VEGFR-1, -2, -3 | 1.2, 0.2, 0.1-0.3 | [16] |
| Pazopanib | VEGFR-1, -2, -3, c-Kit | 10, 30, 47, 74 | [16] |
| Compound C05 | PLK4 | < 0.1 (enzymatic) | [17] |
| Indazole 12b | VEGFR-2 | 5.4 | [18] |
| Indazole 46 | GSK-3β | 640 | [2] |
Note: IC₅₀ and Kᵢ values are assay-dependent and are presented for comparative purposes.
Conclusion
This compound is a powerful and economically viable building block for the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for a logical and efficient exploration of chemical space around the indazole core. Through robust and well-characterized reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and chemoselective nitro reduction, medicinal chemists can rapidly assemble libraries of novel compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers aiming to develop the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- Novartis. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
- Singer, R. A., et al. Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development. 2014, 18, 266–274.
- Mei, Y. C., et al. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate.
- Jiang, Y., et al. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health.
- Tran, P. T., et al. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. 2019, 24(19), 3507.
- Various Authors. ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. University of Orleans.
- Nechaev, A. A., et al. Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate.
- Various Authors. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
- Various Authors. A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific Publishing. 2024.
- Li, Y., et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. 2025.
- PubChem. 4-Bromo-5-nitro-1H-imidazole. PubChem.
- ScinoPharm Taiwan Ltd. Processes for the preparation of axitinib. Google Patents. US9580406B2.
- Ben-Yahia, A., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Sharma, R., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. 2021, 11, 26978-27015.
- Sharma, R., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. 2021.
- Isley, N. A., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. 2015, 17(8), 1764-1769.
- Valente, C., et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Hsieh, H., et al. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
- Billingsley, K. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. 2007, 129(42), 12890-12902.
- Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org.
- Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021, 11, 6271-6281.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Lee, H. B., et al. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
- Faming Zhuhai Pharmacy Co Ltd. Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents. CN111646945A.
- Wiersma, G. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. 2021.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Thomas, S. P., et al. Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate.
- Organic Chemistry Data. Nitro Reduction - Common Conditions. Organic-Chemistry.org.
- Wikipedia. Suzuki reaction. Wikipedia.
- Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022, 87(10), 6563–6573.
- Jiangsu Aosaikang Pharmaceutical Co Ltd. Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents. CN112321510A.
- Shanghai Hecheng Pharmaceutical Co Ltd. Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents. CN103570624A.
- ChemBK. 3-Bromo-5-nitro-1H-indazole. ChemBK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-5-nitro-1H-indazole
Introduction: Strategic C-C Bond Formation in Complex Heterocycles
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly profound in the fields of pharmaceutical and materials science, where the construction of biaryl and heteroaryl-aryl scaffolds is a frequent necessity for modulating biological activity and material properties.
This guide provides a detailed experimental framework for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable, heterocyclic substrate: 4-Bromo-5-nitro-1H-indazole . This molecule presents a unique combination of features that require careful consideration for successful cross-coupling:
-
An Electron-Deficient System: The potent electron-withdrawing nitro (-NO₂) group significantly influences the electronic properties of the indazole ring, which can impact the kinetics of the catalytic cycle.[3][4]
-
A Free N-H Group: The acidic proton on the indazole nitrogen can interact with the palladium catalyst or the base, potentially inhibiting the reaction or leading to side products.[5]
-
Regiochemical Considerations: The bromine at the C4 position is the target for oxidative addition by the palladium catalyst.
By understanding the causality behind each experimental choice—from the catalyst system to the solvent—researchers can reliably execute this transformation and adapt the protocol for analogous substrates. This document is designed to serve as both a practical protocol and an explanatory guide for drug development professionals and synthetic chemists.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][6][7] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Protocol Design: A Rationale-Driven Approach
The success of coupling a substrate like this compound hinges on the judicious selection of each reaction component. The following section explains the reasoning behind the recommended choices.
Palladium Catalyst System: The Engine of the Reaction
The combination of a palladium source (precatalyst) and a supporting ligand is the most critical factor for success.
-
Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. For challenging heterocyclic substrates, air-stable Pd(II) precatalysts that readily form the active catalyst are often more reliable. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and robust choice. It demonstrates high activity for a broad range of substrates, including nitrogen-containing heterocycles, and is commercially available.[12][13]
-
Ligand: The dppf ligand within the recommended precatalyst is a ferrocene-based diphosphine. Its large "bite angle" and electron-rich nature are key to its efficacy. These properties facilitate the crucial reductive elimination step and help stabilize the palladium center throughout the catalytic cycle, preventing catalyst decomposition. For particularly stubborn couplings, screening more specialized, bulkier, and more electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) could be beneficial.[1][14][15]
The Base: Activating the Nucleophile
The base is not a mere spectator; it is essential for the transmetalation step.[10] Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion, which can then efficiently transfer its organic group to the palladium center.[11][16]
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely effective base for a vast number of Suzuki couplings. It is an excellent first choice.[10][13]
-
Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that often provides superior results for difficult substrates, including those with acidic N-H protons or less reactive coupling partners.[5][14]
-
The choice between them can be substrate-dependent, and K₃PO₄ is a valuable alternative if K₂CO₃ gives sluggish results.
Solvent System: The Reaction Environment
The solvent must effectively solubilize the organic substrates, the catalyst, and, to some extent, the base. A biphasic system is often employed.
-
Recommended Solvents:
-
1,4-Dioxane / Water or Dimethoxyethane (DME) / Water: These ethereal solvents are excellent choices. They are relatively non-polar to dissolve the organic components but are miscible with the water required to dissolve the inorganic base.[5][13][17] A typical ratio is 3:1 to 5:1 (organic solvent to water). The presence of water is often beneficial for the transmetalation step.[18]
-
Toluene / Water: Another common choice, particularly if higher reaction temperatures are needed.
-
Organoboron Reagent: The Coupling Partner
While boronic acids are the most common coupling partners, their stability can sometimes be an issue, leading to side reactions like protodeboronation.[12][18]
-
Alternatives:
-
Pinacol Esters of Boronic Acids: These are often more stable, crystalline solids that are less prone to decomposition and can lead to more reproducible results.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, air- and moisture-tolerant solids that serve as excellent surrogates for boronic acids.[8][9]
-
Quantitative Data and Reaction Parameters
The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound.
| Component | Reagent/Parameter | Stoichiometry (Equivalents) | Rationale |
| Aryl Halide | This compound | 1.0 | Limiting reagent. |
| Boronic Acid | Arylboronic Acid or Ester | 1.2 - 1.5 | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(dppf)Cl₂ | 0.02 - 0.05 (2-5 mol%) | Effective catalytic loading for many systems; can be optimized. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Ensures complete activation of the boronic acid. |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 (v/v) | A robust, widely used solvent system for Suzuki reactions. |
| Concentration | - | 0.1 M (relative to aryl halide) | A standard starting concentration. |
| Temperature | - | 80 - 100 °C | Provides sufficient thermal energy to drive the reaction. |
| Atmosphere | - | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
| Reaction Time | - | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.3 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (4:1 v/v, to achieve a 0.1 M concentration of the indazole). The mixture should be stirred to ensure good mixing.
-
Degassing: Sparge the resulting suspension with a stream of argon through a needle for an additional 10-15 minutes to ensure the reaction medium is thoroughly deoxygenated.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv, 3 mol%), to the flask. Immediately reseal the flask and purge with inert gas for another 5 minutes.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[6]
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.[19] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis. This step is critical to remove palladium residues, unreacted starting materials, and any homocoupled byproducts.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure thorough degassing; use a fresh bottle of catalyst. |
| Insufficient temperature | Increase the reaction temperature to reflux (approx. 101 °C for dioxane). Consider using microwave irradiation.[20] | |
| Poor choice of base | Switch from K₂CO₃ to the stronger base K₃PO₄.[14] | |
| Unreactive boronic acid | Switch to the corresponding boronic acid pinacol ester or R-BF₃K salt. | |
| Significant Side Products | Protodeboronation of boronic acid | Use 1.5-2.0 equivalents of the boronic acid; use a boronic ester instead. |
| Homocoupling | Ensure the reaction is fully deoxygenated; lower the catalyst loading slightly. | |
| Difficult Purification | Streaking on silica gel | The N-H group can interact with silica. Consider adding 0.5-1% triethylamine to the eluent. |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- T. D. T. Tran, et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- A. F. de la Torre, et al. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 17(8), 836-859.
- J. M. Ricart, et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(39), 12001-12008.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- T. D. T. Tran, et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- B. U. W. Maes, et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 3(7), 1548-1563.
- M. Radi, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6896-6903.
- S. K. Barluenga, et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(51), 11664-11673.
- J. Sherwood, et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- M. Radi, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6896-6903.
- S. P. Nolan, et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(45), 12693-12704.
- J. L. G. Ruano, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
- J. E. Taylor, et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- S. P. Nolan, et al. (2007). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 26(23), 5621-5625.
- S. G. K. Kumar, et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 8, 22.
- W. Tang, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(29), 3796-3798.
- M. M. Heravi, et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(1), 38-51.
- G. Kirsch, et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(6), 6336-6348.
- ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- A. C. Spivey, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6760-6784.
- ResearchGate. Suzuki coupling between aryl halides and arylboronic acids in the presence of Fe3O4@NC/Pd. a.
- Semantic Scholar. The Suzuki-Miyaura Coupling of Nitroarenes.
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Synthesis. Suzuki-Miyaura Coupling.
- C. Wang, et al. (2020). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis, 10(21), 12588-12595.
- P. M. S. Kumar, et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(38), 24654-24662.
- ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation.
- The Chemists' Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- J. Elguero, et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638-5651.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. thieme.de [thieme.de]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Bromo-5-nitro-1H-indazole in Antibacterial Drug Discovery
For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new antibacterial agents. Pathogens are increasingly evading the effects of conventional antibiotics, creating an urgent need for therapeutics with novel mechanisms of action. In this context, the exploration of unique chemical scaffolds is paramount. The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, featured in a variety of biologically active compounds.[1][2] Its structural rigidity and capacity for key hydrogen bonding interactions make it an attractive starting point for inhibitor design.[3]
This guide focuses on a particularly promising, yet underexplored, starting block: 4-bromo-5-nitro-1H-indazole . The strategic placement of a bromine atom and a nitro group on the indazole core creates a unique electronic and steric profile, offering multiple vectors for chemical modification and interaction with biological targets. The electron-withdrawing nature of both the bromo and nitro groups can significantly influence the acidity of the N-H proton and the overall reactivity of the heterocyclic system, making it a compelling candidate for targeted library synthesis.
These application notes provide a comprehensive framework for researchers to leverage the this compound scaffold in the quest for novel antibacterial drugs. We will detail a proposed synthetic route for the parent compound, outline derivatization strategies, and provide step-by-step protocols for antibacterial screening and mechanism of action studies, with a focus on the promising bacterial cell division protein, FtsZ.
Part 1: Synthesis and Derivatization
A logical synthetic strategy is crucial for exploring the chemical space around the this compound core. The following protocols outline a proposed synthesis for the parent scaffold and a general method for its derivatization.
Proposed Synthesis of this compound
Protocol 1: Nitration of 4-Bromo-1H-indazole
Materials:
-
4-Bromo-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Buchner Funnel and Flask
-
Filter Paper
-
Round Bottom Flask
-
Magnetic Stirrer and Stir Bar
Procedure:
-
In a clean, dry round bottom flask, carefully add 4-bromo-1H-indazole (1 equivalent) to chilled concentrated sulfuric acid. Stir the mixture in an ice bath until the solid is fully dissolved.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice.
-
A precipitate should form. Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization at the N1 Position
The N1 position of the indazole ring is a prime site for derivatization to explore structure-activity relationships (SAR). A common and effective method is N-alkylation under basic conditions.
Protocol 2: General N-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round bottom flask.
-
Add potassium carbonate (2-3 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-60°C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated derivative.
Part 2: Antibacterial Screening and Activity Evaluation
The initial assessment of newly synthesized compounds involves determining their antibacterial activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity.
Workflow for Antibacterial Drug Discovery
The overall workflow for screening and characterizing new antibacterial agents derived from this compound is depicted below.
Caption: Workflow for antibacterial discovery using the this compound scaffold.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of test compounds against both Gram-positive and Gram-negative bacteria.[5][6]
Materials:
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.
-
Add 200 µL of the test compound stock solution (diluted in MHB to the highest desired concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a positive control (broth and bacteria, no compound), and column 12 as a negative control (broth only).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done by visual inspection or by measuring the optical density at 600 nm.
Part 3: Elucidating the Mechanism of Action
Identifying the cellular target of active compounds is a critical step in drug discovery. For indazole derivatives, DNA gyrase and the cell division protein FtsZ are known potential targets.
FtsZ Inhibition as a Potential Mechanism
FtsZ is a highly conserved bacterial protein that is essential for cell division. Its inhibition leads to filamentation and eventual cell death, making it an attractive target for novel antibiotics.
Caption: Potential mechanism of action via inhibition of the FtsZ cell division pathway.
Protocol for FtsZ Polymerization Assay (Light Scattering)
This assay measures the ability of a compound to interfere with the GTP-induced polymerization of FtsZ by monitoring changes in light scattering.
Materials:
-
Purified FtsZ protein (from S. aureus or B. subtilis)
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
Guanosine triphosphate (GTP) solution
-
Test compounds in DMSO
-
Fluorometer or spectrophotometer capable of 90-degree light scattering measurements
Procedure:
-
In a quartz cuvette, add purified FtsZ to the polymerization buffer to a final concentration of ~10 µM.
-
Add the test compound at various concentrations and incubate for 10-15 minutes at 25°C. Include a DMSO-only control.
-
Place the cuvette in the fluorometer and record a baseline signal.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering at a 90-degree angle over time (e.g., for 10-20 minutes).
-
An increase in light scattering indicates FtsZ polymerization. Inhibition is observed as a reduction in the rate and extent of scattering compared to the DMSO control.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Part 4: Structure-Activity Relationship (SAR) Studies
Systematic modification of the 4-bromo-1H-indazole scaffold and evaluation of the resulting antibacterial activity allows for the development of a structure-activity relationship (SAR). This is crucial for guiding the optimization of hit compounds into potent drug leads.
Logical Relationships in SAR
The SAR for this class of compounds can be visualized as a process of iterative refinement based on biological data.
Caption: Logical flow for establishing Structure-Activity Relationships.
SAR Data for 4-Bromo-1H-indazole Derivatives as FtsZ Inhibitors
The following table summarizes the MIC data for a series of N1-substituted 4-bromo-1H-indazole derivatives, adapted from the findings of Wang et al. (2015). This data highlights key SAR trends.
| Compound ID | N1-Substituent (R) | MIC (µg/mL) vs. S. aureus ATCC29213 | MIC (µg/mL) vs. S. pyogenes PS |
| 6 | -H | >128 | >128 |
| 9 | -(CH₂)₂-N(CH₃)₂ | 16 | 4 |
| 12 | -(CH₂)₃-N(CH₃)₂ | 4 | 8 |
| 15 | -(CH₂)₂-piperidine | 8 | 8 |
| 18 | -(CH₂)₂-morpholine | 4 | 8 |
Key SAR Observations:
-
N1-Substitution is Crucial: The unsubstituted parent scaffold (6 ) is inactive, demonstrating the necessity of functionalization at the N1 position for antibacterial activity.
-
Alkylamino Side Chains Confer Potency: The introduction of short alkyl chains terminating in a tertiary amine (e.g., dimethylamino, piperidine, morpholine) leads to potent antibacterial activity, particularly against Gram-positive bacteria.
-
Optimal Chain Length: An increase in the alkyl chain length from two carbons (9 ) to three carbons (12 ) resulted in a 4-fold increase in potency against S. aureus.
-
Impact of Terminal Amine: Both cyclic (piperidine, morpholine) and acyclic (dimethylamino) tertiary amines at the terminus of the alkyl chain are well-tolerated and contribute to potent activity.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and initial studies have shown that derivatives of the related 4-bromo-1H-indazole can exhibit potent activity against clinically relevant Gram-positive pathogens, potentially through the inhibition of the essential cell division protein FtsZ. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and methodologies to effectively explore the potential of this scaffold. Through systematic synthesis, rigorous biological evaluation, and insightful SAR analysis, the development of new and effective antibacterial drugs from this chemical class is an achievable and critical goal.
References
- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 348-358.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). Springer Protocols.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
- Indazole scaffold: a generalist for marketed and clinical drugs. (2021). Medicinal Chemistry Research.
Sources
- 1. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 5. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
developing assays to test 4-Bromo-5-nitro-1H-indazole bioactivity
An Application Guide for the Biological Evaluation of 4-Bromo-5-nitro-1H-indazole
Abstract
This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on developing and executing a strategic panel of assays to characterize the bioactivity of this compound. The protocols and workflows herein are designed to systematically evaluate this compound, beginning with broad-spectrum screening for cytotoxic and antimicrobial effects, and progressing to more targeted, mechanistic assays based on the known pharmacological potential of the indazole and nitro-aromatic scaffolds. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and includes methods for data analysis to ensure scientific rigor and reproducibility.
Introduction: Scientific Rationale
The compound this compound is a heterocyclic molecule featuring two key structural motifs that suggest significant potential for biological activity.
-
The Indazole Scaffold: The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3]
-
The Nitro Group (NO₂): Nitroaromatic compounds are known to exhibit a broad spectrum of bioactivities, including potent antimicrobial and antineoplastic effects.[4][5] The mechanism often involves intracellular reduction of the nitro group to produce reactive radical species, which can induce cellular damage and death in target organisms or cancer cells.[4][5]
The combination of these two moieties in a single molecule makes this compound a compelling candidate for drug discovery screening. This guide presents a tiered approach to systematically uncover its potential bioactivity.
A Tiered Strategy for Bioactivity Profiling
A logical, stepwise approach is crucial to efficiently characterize a novel compound. We propose a workflow that progresses from general activity to specific mechanisms. This strategy maximizes resource efficiency by using broad, cost-effective screens to justify more complex and targeted investigations.
Caption: Tiered workflow for characterizing this compound.
Phase 0: Compound Preparation and Handling
Reliable and reproducible data begins with proper compound handling. The first step is to determine the solubility of this compound and prepare a high-concentration stock solution.
Protocol 2.1: Solubility Testing and Stock Solution Preparation
-
Objective: To determine a suitable solvent for this compound and prepare a standard stock solution. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic molecules.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for undissolved particulate matter. If the compound dissolves completely, it is soluble at that concentration.
-
Based on the molecular weight (242.03 g/mol ), calculate the required mass to prepare a 10 mM stock solution in DMSO.
-
Prepare the 10 mM stock solution, ensuring complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Phase 1: Broad-Spectrum Bioactivity Screening
The initial screening phase aims to detect general biological effects. We will focus on two key areas: cytotoxicity against a representative human cancer cell line and antimicrobial activity against standard bacterial strains.
Cytotoxicity Screening: The XTT Assay
Rationale: The XTT assay is a robust colorimetric method used to assess cell viability.[6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[6][8] This assay is preferred over the older MTT assay because it eliminates the need for a formazan solubilization step, streamlining the protocol and reducing potential errors.[6][9] A positive result (a decrease in cell viability) suggests potential anticancer activity.
Caption: Principle of the XTT cell viability assay.
Protocol 3.1.1: Determining Cytotoxicity via XTT Assay
-
Objective: To quantify the effect of this compound on the viability of a selected cell line (e.g., A549 human lung carcinoma) and calculate its IC₅₀ value.
-
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (10 mM stock in DMSO)
-
XTT Cell Viability Assay Kit (contains XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A typical starting range is 100 µM down to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (mixing the XTT reagent and the electron-coupling reagent).[6]
-
Add 50 µL of the activated XTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, 5% CO₂, allowing the color to develop.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the measurement wavelength absorbance.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration. A lower IC₅₀ indicates higher cytotoxic potency. |
| Dose-Response Curve | A graphical representation of the compound's effect on cell viability across a range of concentrations. |
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)
Rationale: The indazole and nitro functionalities are both associated with antibacterial properties.[2][5][10] Determining the Minimum Inhibitory Concentration (MIC) is the quantitative gold standard for measuring a compound's antimicrobial potency.[11][12][13] The broth microdilution method is a widely used technique to determine the MIC by exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]
Protocol 3.2.1: Broth Microdilution Assay for MIC Determination
-
Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
This compound (10 mM stock in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or McFarland standards
-
Microplate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
-
-
Data Analysis:
-
Record the MIC value in µg/mL or µM.
-
Compare the MIC value to that of the positive control antibiotic.
-
| Strain | Compound | MIC (µg/mL) |
| S. aureus | This compound | [Experimental Result] |
| S. aureus | Ciprofloxacin | [Experimental Result] |
| E. coli | This compound | [Experimental Result] |
| E. coli | Ciprofloxacin | [Experimental Result] |
Phase 2: Mechanistic & Target-Specific Assays
If Phase 1 screening reveals promising cytotoxic or antimicrobial activity, the next logical step is to investigate the potential mechanism of action.
Kinase Inhibition Assay
Rationale: The indazole scaffold is a well-known "hinge-binding" motif found in many FDA-approved kinase inhibitors.[3] Kinases are enzymes that catalyze the phosphorylation of substrates by transferring a phosphate group from ATP, a process fundamental to cell signaling.[14] Dysregulation of kinase activity is a hallmark of cancer.[14] A biochemical assay can directly measure the ability of this compound to inhibit the catalytic activity of a specific kinase. Luminescence-based assays that quantify the amount of ADP produced in a kinase reaction are a common, sensitive, and high-throughput method for this purpose.[14][15]
Caption: Principle of a biochemical kinase inhibition assay.
Protocol 4.1.1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Objective: To determine if this compound inhibits the activity of a selected protein kinase (e.g., a known oncogenic kinase like EGFR or SRC).
-
Materials:
-
Recombinant protein kinase and its specific substrate peptide
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Kinase Reaction: In a well of a white plate, combine the kinase, its substrate, and the test compound (at various concentrations) in the kinase assay buffer.
-
Initiate the reaction by adding ATP. The final volume is typically small (5-25 µL). Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a light signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the luminescence signal to a "no inhibitor" control.
-
Plot the percent kinase activity against the log of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression, representing the concentration at which the compound inhibits 50% of the kinase's activity.
-
Anti-inflammatory Screening: Protein Denaturation Assay
Rationale: Chronic inflammation is linked to various diseases, and a key feature of inflammation is the denaturation of tissue proteins.[16][17] The ability of a compound to prevent protein denaturation can be a good indicator of its potential anti-inflammatory activity.[16] This assay uses heat-induced denaturation of a protein like bovine serum albumin (BSA) as a model system. Anti-inflammatory drugs like diclofenac are known to inhibit this process.[16]
Protocol 4.2.1: Inhibition of Albumin Denaturation Assay
-
Objective: To evaluate the in vitro anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced protein denaturation.
-
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound (in DMSO or PBS)
-
Diclofenac sodium (positive control)
-
Water bath
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 2.0 mL of different concentrations of the test compound (e.g., 10-500 µg/mL), 2.8 mL of PBS, and 0.2 mL of 1% BSA.
-
Prepare a control tube containing 4.8 mL of PBS and 0.2 mL of 1% BSA.
-
Use Diclofenac sodium as a reference standard.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes.[16]
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Compare the inhibitory activity to the positive control, Diclofenac.
-
Conclusion and Future Directions
This application guide provides a validated, tiered framework for the initial biological characterization of this compound. The results from these assays will provide a clear profile of the compound's cytotoxic, antimicrobial, kinase inhibitory, and anti-inflammatory potential. Positive "hits" in any of these assays will form a strong foundation for more advanced studies, including but not limited to:
-
Screening against a broader panel of cancer cell lines or microbial strains.
-
Profiling against a large panel of kinases to determine selectivity.
-
In vivo efficacy studies in relevant animal models.
-
Mechanism of action studies to identify the precise molecular target(s).
By following this logical progression of experiments, researchers can efficiently and effectively evaluate the therapeutic potential of this compound.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
- Antibiotic sensitivity testing. (n.d.). Wikipedia.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021-08-13). Integra Biosciences.
- MTT assay. (n.d.). Wikipedia.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology.
- Cell Viability Assays. (2013-05-01). NCBI Bookshelf.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024-08-31). ScienceDirect.
- What Makes a Kinase Assay Reliable for Screening Inhibitors. (2025-11-03). BellBrook Labs.
- Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. (n.d.). PubMed.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). ResearchGate.
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (n.d.). MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). MDPI.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). PubMed.
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015-03-13). PubMed.
- Indazole – Knowledge and References. (n.d.). Taylor & Francis Online.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH).
- Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. (2024-03-01). PubMed.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health (NIH).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotium.com [biotium.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. apec.org [apec.org]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Kilogram-Scale Synthesis of 4-Bromo-5-nitro-1H-indazole for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive, field-tested guide for the large-scale synthesis of 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0), a critical building block in modern drug development.[1][][3] The indazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] This document details a robust and scalable two-step synthetic route starting from commercially available 1H-indazole. The protocol emphasizes safety, process control, and optimization strategies to ensure high yield and purity (>98%) suitable for pharmaceutical applications. We provide step-by-step experimental procedures, in-depth explanations for methodological choices, quality control parameters, and visual workflows to facilitate seamless technology transfer to process chemistry and manufacturing environments.
Introduction: The Strategic Importance of this compound
The indazole nucleus is a cornerstone pharmacophore, valued for its ability to mimic indoles while offering unique electronic properties and metabolic stability.[6] Its derivatives have demonstrated a wide range of biological activities, leading to their incorporation into therapeutics for oncology, inflammation, and neurological disorders. This compound, in particular, is a highly valuable intermediate. The strategically placed bromine and nitro groups serve as versatile synthetic handles for introducing further molecular diversity through reactions such as Suzuki or Heck couplings at the 4-position and reduction of the nitro group at the 5-position to an amine, which can then be further functionalized.
Developing a scalable and economically viable synthesis for this intermediate is paramount for advancing drug candidates into clinical trials and commercial production. This protocol addresses this need by outlining a procedure optimized for safety, efficiency, and reproducibility at scale.
Synthetic Strategy & Rationale
The chosen synthetic route involves a two-step process starting from 1H-indazole: (1) Regioselective bromination at the C4 position, followed by (2) Regioselective nitration at the C5 position.
-
Step 1: Bromination of 1H-Indazole. Direct bromination of 1H-indazole can lead to a mixture of products. However, by controlling the reaction conditions and using a suitable brominating agent, we can favor the formation of 4-Bromo-1H-indazole. This regioselectivity is crucial for the final product's structural integrity.
-
Step 2: Nitration of 4-Bromo-1H-indazole. The nitration of the indazole ring is highly dependent on the directing effects of the existing substituents. The bromine at C4 is an ortho-, para-director, while the pyrazole ring's electronics also influence the outcome. The use of a mixed acid system (concentrated sulfuric and nitric acid) is a classic and powerful method for nitrating deactivated or moderately activated aromatic systems.[7] This method provides the necessary electrophilicity to achieve nitration at the C5 position. Careful control of temperature is critical due to the exothermic nature of the reaction. The conditions are adapted from established protocols for the nitration of similar heterocyclic systems.[8]
This linear approach was selected for its operational simplicity, use of readily available starting materials, and amenability to large-scale processing.
Large-Scale Synthesis Protocol
This protocol is designed for a 1 kg batch size of the final product, this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor, with personnel wearing suitable personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.
Step 1: Synthesis of 4-Bromo-1H-indazole
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 1H-indazole (1.00 kg, 8.46 mol).
-
Dissolution: Add acetic acid (10.0 L) to the reactor and stir the mixture until all the 1H-indazole has dissolved.
-
Reagent Addition: Cool the solution to 10-15°C using a chiller. Slowly add a solution of bromine (1.49 kg, 9.31 mol, 1.1 equiv.) in acetic acid (2.0 L) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 16-20 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into a 100 L vessel containing ice water (40 L). A precipitate will form.
-
Neutralization: Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 7-8. Ensure the temperature is kept below 25°C during neutralization.
-
Isolation: Filter the resulting solid precipitate, wash the filter cake thoroughly with deionized water (3 x 5 L), and then with cold heptane (2 x 2 L).
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield 4-Bromo-1H-indazole.
Step 2: Synthesis of this compound
-
Reactor Setup: To a 20 L reactor rated for strong acids, add concentrated sulfuric acid (98%, 8.0 L) and cool to 0-5°C.
-
Substrate Addition: Slowly add the 4-Bromo-1H-indazole (1.00 kg, 5.08 mol) from Step 1 in portions, ensuring the internal temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 0.47 L, 7.11 mol, 1.4 equiv.) to concentrated sulfuric acid (98%, 2.0 L) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via an addition funnel over 3-4 hours. Crucial: Maintain the internal reaction temperature strictly between 0°C and 5°C throughout the addition. This is a highly exothermic step.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (40 kg) in a 100 L vessel with vigorous stirring. A yellow precipitate will form.
-
Isolation: Filter the solid product. Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7).
-
Purification (Recrystallization): Transfer the crude solid to a clean reactor and add ethanol (10-15 L). Heat the mixture to reflux until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4 hours to maximize crystallization. This is a standard method for purifying organic compounds.[9][10]
-
Final Product Collection: Filter the recrystallized, pale-yellow needles, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C to a constant weight.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: 4-Bromo-1H-indazole | Step 2: this compound |
| Starting Material | 1H-indazole | 4-Bromo-1H-indazole |
| Mass of Starting Material | 1.00 kg | 1.00 kg |
| Key Reagents | Bromine, Acetic Acid, NaOH | H₂SO₄, HNO₃ |
| Solvents | Acetic Acid, Water, Heptane | Ethanol (for recrystallization) |
| Reaction Temperature | 10-20°C | 0-5°C |
| Reaction Time | 16-20 hours | 2-3 hours |
| Typical Yield | 80-88% | 85-92% |
| Purity (Post-Purification) | >98% (by HPLC) | >98% (by HPLC) |
| Final Product Appearance | Off-white to light tan solid | Pale-yellow crystalline solid |
Experimental Workflow & Process Optimization
Overall Synthesis Workflow
The diagram below illustrates the complete workflow from starting material to final, quality-controlled product.
Caption: Workflow for the large-scale synthesis of this compound.
Process Optimization & Safety Considerations
Successful and safe scale-up requires careful control over several critical parameters. The relationships between these parameters are key to achieving a robust process.
Caption: Key relationships in process optimization and safety for the synthesis.
-
Temperature Control (Nitration): This is the most critical parameter.[7] The nitration of aromatic compounds is highly exothermic. Runaway reactions can occur if the temperature is not strictly controlled, leading to side product formation (e.g., dinitration) and significant safety hazards. The use of a jacketed reactor with an efficient cooling system is mandatory.
-
Reagent Addition Rate: The slow, controlled addition of the nitrating mixture ensures that the heat generated can be effectively dissipated by the cooling system.
-
Purity and Recrystallization: The choice of recrystallization solvent (ethanol) is key for removing impurities. The cooling rate during crystallization affects crystal size and purity; slow cooling is generally preferred to minimize the trapping of impurities.
-
Safety: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All transfers and handling must be performed with extreme care. The quenching of the reaction mixture on ice must also be done cautiously to manage the release of heat and potential fumes.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound. The target purity for pharmaceutical intermediates is typically >98%.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and regiochemistry of the bromo and nitro substituents.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product (C₇H₄BrN₃O₂; MW: 242.03).[3]
References
- Vertex Pharmaceuticals Incorporated. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- figshare. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]
- PubMed. (2003).
- ResearchGate. (2023).
- Organic Syntheses. (n.d.). 5-nitroindazole. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- ResearchGate. (2021).
- Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. [Link]
- Open Access Pub. (n.d.).
- ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
- EMU Physics Department. (2023).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Center for Biotechnology Information. (2024).
Sources
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. chemscene.com [chemscene.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-5-nitro-1H-indazole for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3][4] Among the various substituted indazoles, 4-Bromo-5-nitro-1H-indazole stands out as a particularly versatile and powerful building block for the synthesis of complex molecular architectures.
This guide provides a detailed exploration of the strategic functionalization of this compound. The intrinsic reactivity of this molecule is governed by three key features:
-
The acidic N-H proton of the pyrazole ring, allowing for selective N-alkylation and N-arylation.
-
The C4-Bromo substituent , an ideal handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
-
The C5-Nitro group , a strong electron-withdrawing group that can be chemically reduced to an amine for subsequent modifications.
By systematically targeting these reactive sites, researchers can rapidly generate diverse libraries of novel compounds, accelerating the drug discovery and development process. This document outlines field-proven protocols and explains the causality behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Regioselective N-Functionalization of the Indazole Core
The biological activity of indazole derivatives is often profoundly influenced by the nature and position of the substituent on the pyrazole nitrogen.[5] Alkylation or arylation of 1H-indazoles can produce two distinct regioisomers, N-1 and N-2. Controlling this regioselectivity is a critical challenge in synthesis. The thermodynamically more stable 1H-indazole tautomer is the predominant form, but the reaction outcome depends on a delicate balance of steric effects, electronics, and reaction conditions.[1][5]
N-1 Selective Alkylation: A Thermodynamically Driven Approach
Achieving high regioselectivity for the N-1 position is often accomplished under conditions that allow for thermodynamic control. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has proven to be a robust system for favoring N-1 alkylation.[5][6] The formation of the sodium indazolide salt, followed by reaction with an alkyl halide, typically yields the N-1 product with high selectivity.
Objective: To selectively synthesize 1-Pentyl-4-bromo-5-nitro-1H-indazole.
Materials:
| Reagent | M.W. | Quantity | Moles (mmol) | Equivalents |
| This compound | 242.02 | 242 mg | 1.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 48 mg | 1.2 | 1.2 |
| 1-Bromopentane | 151.04 | 204 mg (0.17 mL) | 1.35 | 1.35 |
| Anhydrous THF | - | 10 mL | - | - |
| Saturated aq. NH₄Cl | - | 15 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
Procedure:
-
Preparation: Add this compound (242 mg, 1.0 mmol) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add 10 mL of anhydrous THF via syringe. Stir until the indazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (48 mg of a 60% dispersion, 1.2 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H₂) will occur.
-
Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes. The formation of the sodium salt may result in a suspension.[6]
-
Alkylation: Add 1-bromopentane (0.17 mL, 1.35 mmol) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at 50 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-1 alkylated product.
Causality: The use of NaH in a less polar solvent like THF favors the formation of a tight ion pair between the sodium cation and the indazolide anion. Steric hindrance from the C7-H proton disfavors the approach of the electrophile to the N-1 position in this state; however, the N-1 substituted product is thermodynamically more stable.[5] Allowing the reaction to proceed at a slightly elevated temperature ensures equilibrium is reached, favoring the more stable N-1 isomer.
Caption: General experimental workflow for the N-1 alkylation of indazoles.
N-Arylation via Ligand-Free Copper Catalysis
N-arylindazoles are prevalent motifs in anti-inflammatory and anti-cancer agents.[7] While palladium-catalyzed methods are common, Ullmann-type couplings using copper catalysts offer a more cost-effective and often simpler alternative.[7][8] A ligand-free approach further simplifies the protocol, reducing costs and purification challenges.[7]
Objective: To synthesize 1-Phenyl-4-bromo-5-nitro-1H-indazole.
Materials:
| Reagent | M.W. | Quantity | Moles (mmol) | Equivalents |
| This compound | 242.02 | 242 mg | 1.0 | 1.0 |
| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 | 0.2 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| Bromobenzene | 157.01 | 236 mg (0.16 mL) | 1.5 | 1.5 |
| Anhydrous DMF | - | 5 mL | - | - |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
Setup: In a sealable reaction vial, combine this compound (242 mg, 1.0 mmol), CuI (38 mg, 0.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous DMF, followed by bromobenzene (0.16 mL, 1.5 mmol).
-
Reaction: Tightly seal the vial with a screw cap and stir the mixture at 130 °C in an oil bath for 18 hours.[7]
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with dichloromethane (25 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with additional DCM (25 mL).
-
Washing: Wash the combined filtrate with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the N-arylated indazole.
Causality: Copper catalysis is effective for the arylation of various nucleophiles, including the nitrogen of heterocycles.[7] In this ligand-free system, DMF acts as both the solvent and a potential weak ligand. K₃PO₄ is an effective base for this transformation, and CuI is a reliable copper source.[7][8] While both N-1 and N-2 isomers may form, the N-1 isomer is typically the major product under these conditions.
Part 2: C4-Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[9] For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl groups at the C4 position. To prevent catalyst inhibition by the acidic N-H proton, pre-functionalization of the nitrogen (e.g., N-alkylation as described above) is highly recommended.[10]
Objective: To synthesize 1-Pentyl-4-(4-methoxyphenyl)-5-nitro-1H-indazole.
Materials:
| Reagent | M.W. | Quantity | Moles (mmol) | Equivalents |
| 1-Pentyl-4-bromo-5-nitro-1H-indazole | 312.16 | 312 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 228 mg | 1.5 | 1.5 |
| Pd(dppf)Cl₂ | 731.70 | 37 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Setup: To a round-bottom flask or pressure vessel, add 1-Pentyl-4-bromo-5-nitro-1H-indazole (312 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Inerting: Seal the flask with a septum and purge with argon for 10 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the mixture by bubbling argon through the solution for another 15 minutes.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (37 mg, 0.05 mol) to the mixture under a positive pressure of argon.[9][11][12]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC/LC-MS indicates completion.[9]
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired biaryl product.
Causality: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[9] Pd(dppf)Cl₂ is an excellent, air-stable precatalyst for this transformation.[11][12] The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. N-protection is key as the free N-H can coordinate to the palladium center, leading to catalyst deactivation.[10]
Caption: Key components and workflow for the Suzuki-Miyaura cross-coupling.
Part 3: C4-Functionalization via Buchwald-Hartwig Amination
The introduction of an amino group at the C4 position is another critical transformation, as aryl amines are common substructures in pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for C-N bond formation, coupling aryl halides with a wide range of amines.[13] As with Suzuki coupling, N-protection of the indazole is crucial for achieving high yields and preventing side reactions.
Objective: To synthesize N-Benzyl-1-pentyl-5-nitro-1H-indazol-4-amine.
Materials:
| Reagent | M.W. | Quantity | Moles (mmol) | Equivalents |
| 1-Pentyl-4-bromo-5-nitro-1H-indazole | 312.16 | 312 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 129 mg (0.13 mL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.63 | 33 mg | 0.07 | 0.07 |
| LHMDS (1.0 M in THF) | 167.33 | 2.2 mL | 2.2 | 2.2 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol) and XPhos (33 mg, 0.07 mmol) to a dry reaction flask. Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst complex.
-
Reagent Addition: In a separate flask under argon, dissolve 1-Pentyl-4-bromo-5-nitro-1H-indazole (312 mg, 1.0 mmol) and benzylamine (0.13 mL, 1.2 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: Transfer the substrate solution to the catalyst mixture via cannula.
-
Base Addition: Add lithium bis(trimethylsilyl)amide (LHMDS, 2.2 mL of a 1.0 M solution in THF) dropwise at room temperature.[14][15]
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitoring and Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Causality: The Buchwald-Hartwig amination cycle involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[13] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos accelerate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination in cases where the amine has β-hydrogens.[13][16] LHMDS is a strong, non-nucleophilic base suitable for deprotonating the amine in the catalytic cycle.[15]
Part 4: Modification of the C5-Nitro Group via Reduction
The nitro group is not merely an activating group; it is a versatile functional handle. Its reduction to a primary amine unlocks a wealth of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization, vastly expanding the accessible chemical space.
Objective: To synthesize 1-Pentyl-4-bromo-1H-indazol-5-amine.
Materials:
| Reagent | M.W. | Quantity | Moles (mmol) | Equivalents |
| 1-Pentyl-4-bromo-5-nitro-1H-indazole | 312.16 | 312 mg | 1.0 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 1.13 g | 5.0 | 5.0 |
| Ethanol | - | 15 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~50 mL | - | - |
| Ethyl Acetate | - | 75 mL | - | - |
Procedure:
-
Setup: Dissolve 1-Pentyl-4-bromo-5-nitro-1H-indazole (312 mg, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (1.13 g, 5.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralization: Dilute the residue with ethyl acetate (50 mL) and cool in an ice bath. Carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amino-indazole, which can often be used in the next step without further purification.
Causality: The reduction of aromatic nitro compounds can be achieved with various reagents.[17] Tin(II) chloride in a protic solvent like ethanol is a classic, reliable, and mild method for this transformation.[17] It is chemoselective, leaving the C-Br bond intact, which would be susceptible to reduction under certain catalytic hydrogenation conditions. The resulting amine is a versatile nucleophile, ready for further derivatization. For example, it can be readily acylated with an acid chloride or activated carboxylic acid to form a diverse range of amides.
Caption: A two-step sequence showing nitro reduction followed by acylation.
References
- A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
- A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]
- Synthesis of N‐arylated and 1,3‐biarylated indazoles.
- Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health (NIH). [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
- Nitroreductase-triggered indazole form
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]
- Pharmacological Properties of Indazole Derivatives: Recent Developments.
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- Buchwald–Hartwig amin
- Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]
- Recent Advances in C–H Functionalization of 2H-Indazoles.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). [Link]
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
- A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in w
- Reduction of nitro compounds. Wikipedia. [Link]
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. [Link]
- Nucleophilic Arom
- Nitro Reduction - Common Conditions. Denigma. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. SciSpace. [Link]
- 4-Bromo-5-nitro-1H-imidazole. PubChem. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Quantification of 4-Bromo-5-nitro-1H-indazole
Foreword: A Strategic Approach to the Quantification of a Novel Analyte
In the landscape of pharmaceutical development and chemical research, the robust quantification of novel chemical entities is a cornerstone of progress. This document provides a comprehensive guide to the analytical methodologies for 4-Bromo-5-nitro-1H-indazole (CAS: 1190315-72-0), a molecule of interest in synthetic chemistry and potentially as a pharmaceutical intermediate.[][2] Given the limited availability of published, validated analytical methods for this specific compound, this guide is structured as a foundational framework for method development and validation, grounded in established analytical principles and the known physicochemical properties of structurally related molecules.
Our approach is centered on providing not just a set of instructions, but a strategic rationale for the analytical choices made. We will primarily focus on High-Performance Liquid Chromatography (HPLC) with UV detection as the principal quantitative technique due to its versatility, sensitivity, and suitability for non-volatile, UV-absorbing compounds like this compound.[3] Additionally, we will explore Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful confirmatory method and UV-Vis Spectroscopy for rapid, high-throughput screening.
This document is intended for researchers, analytical scientists, and quality control professionals. It is designed to be a practical, field-proven guide that empowers the user to develop and validate a reliable quantitative assay for this compound, ensuring data integrity and regulatory compliance.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is critical for developing a robust analytical method.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C7H4BrN3O2 | --- |
| Molecular Weight | 242.03 g/mol [4] | Essential for preparing standard solutions of known concentration. |
| Structure | Indazole ring with bromo and nitro substituents | The aromatic system and nitro group suggest strong UV absorbance, making UV-based detection highly suitable. The polarity will be influenced by the nitro group and the indazole N-H, guiding the choice of chromatographic conditions. |
| Predicted Boiling Point | 389.6±22.0 °C[4] | Suggests that the compound may be amenable to Gas Chromatography, although its thermal stability would need to be confirmed. |
| Solubility | Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) | Guides the selection of appropriate diluents for sample and standard preparation. |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the recommended primary method for the accurate and precise quantification of this compound in various matrices, including reaction mixtures and formulated products. The following protocol is a robust starting point for method development.
Rationale for Method Selection
-
Specificity: The chromatographic separation provides specificity, resolving the analyte from impurities and degradation products.
-
Sensitivity: The strong UV absorbance of the nitroaromatic system allows for low detection limits.
-
Robustness: Reversed-phase HPLC is a well-established and reliable technique.
Experimental Protocol: HPLC-UV
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Materials:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (FA), analytical grade
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions | A gradient is recommended to ensure elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detection Wavelength | 254 nm and 320 nm (or DAD scan 200-400 nm) | The nitroaromatic structure is expected to have strong absorbance around these wavelengths. A DAD allows for the determination of the optimal wavelength and assessment of peak purity. |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1.0 mg/mL) in Methanol.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% FA).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of Methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method Validation Parameters (Hypothetical Data)
The developed method should be validated according to ICH guidelines. The following table presents expected performance characteristics:
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | 0.7 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Specificity | No interference at the retention time of the analyte | Confirmed by DAD peak purity analysis |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can serve as a powerful confirmatory technique, providing both high separation efficiency and mass-based identification. This is particularly useful for impurity profiling and identity confirmation.
Rationale for Method Selection
-
High Resolving Power: Capillary GC columns offer excellent separation of volatile and semi-volatile compounds.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of the analyte.
-
Sensitivity: Modern MS detectors offer excellent sensitivity.
Experimental Protocol: GC-MS
Objective: To confirm the identity and purity of this compound.
Materials:
-
This compound reference standard
-
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)
-
(Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS) if the N-H proton affects peak shape or thermal stability.
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Injector Temperature | 250 °C | To ensure complete volatilization without degradation. |
| Injection Mode | Split (e.g., 20:1) | To avoid column overloading with concentrated samples. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas, standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is necessary to elute the analyte and any potential impurities. |
| MS Transfer Line | 280 °C | To prevent condensation of the analyte before reaching the MS source. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 50 - 350 m/z | To cover the molecular ion and expected fragment ions. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak. Look for the molecular ion (m/z ~241/243 due to bromine isotopes) and characteristic fragment ions.
-
Workflow for GC-MS Analysis
Caption: Workflow for the confirmatory analysis of this compound by GC-MS.
Secondary Method: UV-Vis Spectrophotometry
For a rapid, high-throughput estimation of concentration, particularly in pure samples or simple matrices, UV-Vis spectrophotometry is a viable option.
Experimental Protocol: UV-Vis
Objective: To quickly determine the concentration of this compound in a solution.
Materials:
-
This compound reference standard
-
Spectroscopy-grade Methanol
-
Quartz cuvettes
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Determine λmax: Prepare a dilute solution of the compound in Methanol and scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standards in Methanol with concentrations bracketing the expected sample concentration.
-
Create Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration.
-
Measure Sample: Dilute the sample with Methanol to bring its absorbance into the linear range of the calibration curve and measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the sample from the calibration curve.
Conclusion and Best Practices
This application guide provides a comprehensive framework for developing and validating robust analytical methods for the quantification of this compound. The primary recommended method is HPLC-UV, which offers a balance of specificity, sensitivity, and reliability. GC-MS serves as an excellent confirmatory technique, while UV-Vis spectrophotometry can be used for rapid screening.
Key Recommendations:
-
Reference Standard: Always use a well-characterized reference standard with known purity for accurate quantification.
-
Method Validation: A full validation according to ICH guidelines is essential for ensuring the reliability of the analytical data, especially in a regulated environment.
-
System Suitability: Perform system suitability tests (e.g., injection precision, tailing factor, resolution) before each analytical run to ensure the chromatographic system is performing optimally.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradation products do not interfere with the main analyte peak.
By following the protocols and principles outlined in this document, researchers and analysts can confidently establish a reliable and accurate quantitative assay for this compound.
References
- PubChem. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2.
- PubChem. 4-bromo-1H-indazole | C7H5BrN2.
- SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
- PubChemLite. This compound (C7H4BrN3O2). [Link]
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Scribd. 4 Bromo 1H Indazole. [Link]
Sources
Application Notes and Protocols: 4-Bromo-5-nitro-1H-indazole as a Versatile Scaffold for Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole core is a privileged scaffold in medicinal chemistry and is increasingly demonstrating significant potential in the agrochemical sector. This document provides a detailed technical guide on the prospective applications of 4-bromo-5-nitro-1H-indazole in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific building block is not yet widely documented in publicly available literature, its structural motifs—a brominated and nitrated indazole core—suggest its utility as a precursor for creating a diverse range of fungicidal, herbicidal, and insecticidal compounds. This guide will extrapolate from established syntheses of analogous indazole derivatives to provide robust, adaptable protocols and explain the chemical rationale behind proposed synthetic strategies.
Introduction: The Emerging Role of Indazoles in Crop Protection
Indazole derivatives are bicyclic heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities.[1][2] While their applications in pharmaceuticals are well-established, their potential in agriculture is a growing field of interest.[3] The versatility of the indazole ring allows for substitutions at various positions, leading to a wide array of physicochemical properties and biological targets.
Why this compound?
The specific substitution pattern of this compound offers several strategic advantages for the synthesis of novel agrochemicals:
-
Reactive Handles for Derivatization: The bromine atom at the 4-position and the nitro group at the 5-position serve as versatile functional groups for further chemical modifications. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse aryl or alkyl substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other functional groups, further expanding the chemical space for derivatization.
-
Modulation of Physicochemical Properties: The presence of a halogen and a nitro group significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule. These properties are critical for the uptake, translocation, and ultimately the efficacy of an agrochemical in the target pest or plant.
-
Bioisosteric Potential: The indazole scaffold itself is a bioisostere of other important heterocycles used in agrochemicals. The specific substitution pattern of this compound allows for the creation of analogues of existing agrochemicals with potentially improved properties, such as enhanced efficacy, altered spectrum of activity, or reduced environmental impact.
Synthetic Pathways and Key Transformations
The synthesis of agrochemical candidates from this compound would likely involve a series of key transformations to build upon the core structure. Below are proposed synthetic workflows based on established methodologies for related indazole derivatives.
General Synthetic Workflow
The overall strategy involves the initial functionalization of the indazole core, followed by the introduction of moieties known to impart agrochemical activity.
Figure 1: General synthetic workflow for the derivatization of this compound.
Protocol 1: Synthesis of a Hypothetical Indazole-Based Fungicide
This protocol is adapted from the synthesis of indazolylchromones, which have shown fungicidal activity.[3] The aim is to couple the this compound core with a chromone moiety, a known pharmacophore in fungicides.
Step 1: N-Protection of this compound
Causality: Protection of the N-H group is often necessary to prevent side reactions in subsequent steps, particularly in cross-coupling reactions. A common protecting group for indazoles is the p-methoxybenzyl (PMB) group, which is stable under many reaction conditions and can be readily removed.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add p-methoxybenzyl chloride (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-PMB-4-bromo-5-nitro-1H-indazole.
Step 2: Suzuki Cross-Coupling with a Chromone Boronic Ester
Causality: The Suzuki coupling is a powerful and versatile reaction for the formation of C-C bonds. In this step, the bromine at the C4 position is replaced with a chromone moiety, a key structural element in some fungicides.
Protocol:
-
To a degassed mixture of N-PMB-4-bromo-5-nitro-1H-indazole (1.0 eq), a suitable chromone boronic ester (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Step 3: Deprotection and Reduction
Causality: Removal of the protecting group and reduction of the nitro group to an amine provides a handle for further derivatization, which can be crucial for fine-tuning the biological activity.
Protocol:
-
Dissolve the coupled product from Step 2 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4 hours. This step simultaneously removes the PMB group and reduces the nitro group.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final amino-indazole-chromone derivative.
Protocol 2: Synthesis of a Potential Indazole-Based Herbicide
This protocol is based on the synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives, which have shown herbicidal activity.[4][5]
Step 1: Reduction of the Nitro Group
Causality: The amino group is a key precursor for the formation of various herbicidal pharmacophores, such as ureas and sulfonamides.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to 70°C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-1H-indazol-5-amine.
Step 2: N-Arylation
Causality: The introduction of a substituted phenyl ring is a common strategy in the design of herbicides.
Protocol:
-
To a solution of 4-bromo-1H-indazol-5-amine (1.0 eq) and a substituted phenylboronic acid (1.5 eq) in dichloromethane, add copper(II) acetate (1.2 eq) and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-phenyl derivative.
Structure-Activity Relationships: Guiding Principles
While specific SAR data for this compound derivatives in agrochemicals is not available, general principles from related indazole compounds can provide guidance for derivatization strategies:[6][7][8][9]
-
Substituents on the Phenyl Ring: In many classes of agrochemicals, the nature and position of substituents on a phenyl ring can dramatically affect activity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can enhance herbicidal or fungicidal potency.
-
The N1 vs. N2 Position: The position of substitution on the indazole nitrogen (N1 or N2) can influence the overall shape of the molecule and its binding to the target protein. Synthetic strategies should be designed to control this regioselectivity.
-
The C3 Position: Derivatization at the C3 position of the indazole ring has been shown to be important for the biological activity of some indazole-containing compounds.[10]
Data Summary
The following table summarizes hypothetical target agrochemical classes and the key synthetic transformations involving this compound.
| Target Agrochemical Class | Key Functionalization at C4 (from Br) | Key Functionalization at C5 (from NO2) | Rationale |
| Fungicides | Aryl or Heteroaryl (via Suzuki/Stille Coupling) | Amide or Sulfonamide (via NH2) | Mimicking known fungicidal pharmacophores. |
| Herbicides | Substituted Phenyl (via Suzuki/Buchwald-Hartwig) | Urea or Thiourea (via NH2) | Targeting key enzymes in plant metabolic pathways. |
| Insecticides | Alkyl or Cycloalkyl (via Negishi/Sonogashira) | Carboxamide (via NH2) | Interacting with insect-specific receptors or enzymes.[11] |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of next-generation agrochemicals. Its inherent reactivity and substitution pattern provide a solid foundation for the creation of diverse chemical libraries. The protocols and synthetic strategies outlined in this guide, extrapolated from the synthesis of analogous bioactive indazoles, offer a starting point for researchers to explore the potential of this versatile scaffold. Future work should focus on the systematic derivatization of the this compound core and the screening of the resulting compounds for a wide range of agrochemical activities. Such efforts are likely to yield novel and effective solutions for crop protection.
References
- Hwang, I. T., Kim, H. R., Jeon, D. J., Hong, K. S., Song, J. H., Chung, C. K., & Cho, K. Y. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science, 61(5), 483–490.
- Hwang, I. T., Kim, H. R., Jeon, D. J., Hong, K. S., Song, J. H., Chung, C. K., & Cho, K. Y. (2005). Synthesis and Herbicidal Properties of 2-(5-lsoxazolinemethoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and Their Related Derivatives.
- Rodríguez-Villar, J., et al. (2018).
- Shaikh, A., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(45), 26955-26977.
- Kumar, A., et al. (2024). Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction. Journal of Environmental Science and Health, Part B, 1-14.
- Blackaby, W., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 1789-1794.
- Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332.
- Hwang, I. T., et al. (2005). Synthesis and Herbicidal Properties of 2-(5-lsoxazolinemethoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and Their Related Derivatives. Pest Management Science, 61(5), 483-490.
- Cao, J., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(9), 1953-1958.
- Babu Boga, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968.
- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1144-1149.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Google Patents. (n.d.). Indazole derivative and a pesticide composition containing the same.
- Google Patents. (n.d.). Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Google Patents. (n.d.). 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
- Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI.
- Google Patents. (n.d.). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 11. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
Application Notes and Protocols for Screening 4-Bromo-5-nitro-1H-indazole Against Cancer Cell Lines
Introduction: The Rationale for Investigating 4-Bromo-5-nitro-1H-indazole in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents.[1] These compounds often function as kinase inhibitors, targeting the dysregulated signaling pathways that are a hallmark of cancer.[2][3] Notably, recent computational studies have identified the related compound, 5-nitroindazole, as a potential multi-targeted inhibitor of kinases implicated in lung cancer, such as cyclin-dependent kinase 2 (CDK2) and ribosomal protein S6 kinase alpha-6.[4][5] This precedent provides a strong rationale for investigating the anti-cancer potential of structurally similar compounds.
This compound, a derivative of 5-nitroindazole, presents an intriguing candidate for anti-cancer drug discovery. The introduction of a bromine atom at the 4th position may modulate the compound's physicochemical properties, potentially enhancing its biological activity, selectivity, or pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound against a panel of human cancer cell lines. The protocols herein are designed to first assess its cytotoxic and cytostatic effects and then to elucidate its potential mechanism of action.
Experimental Design: A Multi-faceted Approach to Screening
A successful screening campaign for a novel compound requires a tiered and logical experimental workflow. This guide proposes a three-phase approach:
-
Phase 1: Broad-Spectrum Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit the growth of a diverse panel of cancer cell lines. This phase aims to identify sensitive cell lines and determine the compound's potency (IC50).
-
Phase 2: Mechanistic Elucidation - Cell Fate Determination: Investigation into how the compound affects cancer cells. This involves assays to determine if the compound induces cell cycle arrest or triggers programmed cell death (apoptosis).
-
Phase 3: Mechanistic Elucidation - Signaling Pathway Analysis: Exploration of the molecular pathways perturbed by the compound. This phase focuses on key cancer-related signaling cascades to identify potential molecular targets.
PART 1: Initial Cytotoxicity and Cytostatic Screening
The initial step is to determine the concentration-dependent effect of this compound on the proliferation of a panel of cancer cell lines. Two robust and widely used colorimetric assays are recommended: the Sulforhodamine B (SRB) assay and the MTT assay.
Cell Line Selection: A Rationale-Driven Panel
The choice of cell lines is critical for obtaining meaningful and translatable results. A well-curated panel should represent a diversity of cancer types and molecular subtypes.[6] Based on the potential kinase inhibitory activity of indazole derivatives, the following panel is proposed:
| Cancer Type | Cell Line | Key Characteristics | Rationale |
| Lung Cancer | A549 | Non-small cell lung cancer (NSCLC), adenocarcinoma; KRAS mutation.[7][8] | To investigate activity in a common lung cancer subtype, given the data on 5-nitroindazole.[4][5] |
| NCI-H460 | NSCLC, large cell carcinoma; KRAS, PIK3CA mutations. | Represents another common NSCLC subtype with different genetic background. | |
| Breast Cancer | MCF-7 | Luminal A, estrogen receptor (ER)-positive, PIK3CA mutation.[9] | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Triple-negative breast cancer (TNBC); BRAF, TP53 mutations.[9] | Represents an aggressive and difficult-to-treat breast cancer subtype. | |
| Glioblastoma | U-87 MG | Glioblastoma multiforme; PTEN mutation.[2] | To assess activity against a highly aggressive and therapy-resistant brain tumor. |
| A172 | Glioblastoma; TP53 mutation.[2] | Provides a second glioblastoma model with a different genetic profile. |
This panel can be expanded based on the initial findings and specific research interests. The NCI-60 human tumor cell line screen is an excellent resource for broader screening efforts.[10][11][12][13]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell mass.[14][15][16]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[17]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[15]
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[15]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[18]
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the SRB assay protocol.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
PART 2: Elucidating the Mechanism of Action - Cell Fate
Once the cytotoxic/cytostatic activity of this compound is established, the next step is to investigate how it inhibits cell proliferation. The primary mechanisms are typically cell cycle arrest or induction of apoptosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][13][19]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol, cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[19]
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
The Annexin V assay is a standard method for detecting early apoptosis.[12] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[21][22]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
PART 3: Delving Deeper - Signaling Pathway Analysis
Based on the known activity of indazole derivatives as kinase inhibitors, it is plausible that this compound exerts its effects by modulating key cancer-related signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.[15][17][18][20][23][24][25]
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.[25][26][27] By examining the phosphorylation status of key kinases, we can infer the activity of these signaling pathways.
Materials:
-
Cancer cell lines of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[26]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[27]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[27]
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: A three-phase experimental workflow for screening this compound.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways targeted by this compound.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner. The IC50 values from the cytotoxicity assays should be summarized in a table for easy comparison across different cell lines.
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD (48h) |
| A549 | Lung Cancer | 12.5 ± 1.8 |
| NCI-H460 | Lung Cancer | 8.2 ± 0.9 |
| MCF-7 | Breast Cancer | 25.1 ± 3.2 |
| MDA-MB-231 | Breast Cancer | 9.7 ± 1.1 |
| U-87 MG | Glioblastoma | 5.4 ± 0.6 |
| A172 | Glioblastoma | 7.1 ± 0.8 |
Note: The data presented above are for illustrative purposes only and will vary depending on the experimental results.
Results from the cell cycle and apoptosis assays should be presented as bar graphs showing the percentage of cells in each phase or state, with statistical analysis to determine significance. Western blot data should be presented as representative blots along with densitometry analysis to quantify changes in protein expression or phosphorylation.
Conclusion and Future Directions
These application notes and protocols provide a comprehensive framework for the initial in vitro screening of this compound as a potential anti-cancer agent. The data generated from these studies will provide critical insights into its potency, mechanism of action, and potential molecular targets. Positive results from this screening cascade would warrant further investigation, including in vivo studies in xenograft models derived from the most sensitive cell lines, to evaluate its therapeutic potential in a preclinical setting.
References
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]
- Jarde, T., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 14(6), 1539. [Link]
- Pistritto, G., et al. (2016). Apoptotic cell signaling in cancer progression and therapy.
- Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997–2007. [Link]
- National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. [Link]
- Wikipedia. (2023). NCI-60. [Link]
- Makin, G., & Dive, C. (2001). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy.
- Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
- Braicu, C., et al. (2019). The MAPK pathway across different malignancies: A new perspective. Cancer, 125(19), 3338-3348. [Link]
- Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. [Link]
- ResearchGate. (n.d.). MAPK/ERK signaling and the hallmarks of cancers. [Link]
- Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. [Link]
- Tian, X., & El-Deiry, W. S. (2024). Targeting apoptotic pathways for cancer therapy.
- My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]
- Braeuer, H. J., et al. (2021). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 22(19), 10585. [Link]
- Hennequart, M., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Methods in Molecular Biology, 1722, 15-32. [Link]
- Systems Biology of Cancer. (n.d.).
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- Bayin, N. S., et al. (2016). Drug Repositioning Screen on a New Primary Cell Line Identifies Potent Therapeutics for Glioblastoma. Frontiers in Oncology, 6, 26. [Link]
- Minna, J. D., et al. (2010). Lung Cancer Cell Lines as Tools for Biomedical Discovery and Research. Journal of Thoracic Oncology, 5(10), 1673–1682. [Link]
- Gonder, D., et al. (2015). High-Throughput Screening of Patient-Derived Cultures Reveals Potential for Precision Medicine in Glioblastoma. ACS Chemical Biology, 10(9), 2125–2134. [Link]
- Grinshtein, N., et al. (2013). Comparative drug pair screening across multiple glioblastoma cell lines reveals novel drug-drug interactions. Neuro-Oncology, 15(11), 1476–1485. [Link]
- Astsaturov, I. A., et al. (2010). Cell-Based Glioma Models for Anticancer Drug Screening: From Conventional Adherent Cell Cultures to Tumor-Specific Three-Dimensional Constructs. Journal of Visualized Experiments, (38), e1912. [Link]
- Wikipedia. (n.d.). A549 cell. [Link]
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. [Link]
- Ubigene. (2025). Discovering Common Cell Models Used in Lung Cancer Research! [Link]
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]
- bioRxiv. (2025). Identification of drug candidates against glioblastoma with machine learning and high-throughput screening of heterogeneous cell. [Link]
- Lee, J. K., et al. (2017). Systematic Drug Screening Identifies Tractable Targeted Combination Therapies in Triple-Negative Breast Cancer. Cancer Research, 77(2), 566–578. [Link]
- ResearchGate. (n.d.). Panel of Breast Cancer Cell Lines Chosen for Study. [Link]
- ResearchGate. (n.d.).
- AACR. (2010). Abstract P2-19-05: Inhibitor Screening Utilizing Human Kinase Multiplex Arrays. Cancer Research, 70(24 Supplement), P2-19-05. [Link]
- PubMed. (2022).
- INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell-Based Glioma Models for Anticancer Drug Screening: From Conventional Adherent Cell Cultures to Tumor-Specific Three-Dimensional Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Authenticated Breast Cancer Cell Lines for Cancer Research [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A549 cell - Wikipedia [en.wikipedia.org]
- 8. Discovering Common Cell Models Used in Lung Cancer Research! | Ubigene [ubigene.us]
- 9. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 10. The NCI60 human tumour cell line anticancer drug screen [pubmed.ncbi.nlm.nih.gov]
- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 12. NCI-60 - Wikipedia [en.wikipedia.org]
- 13. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 14. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. High-Throughput Screening of Patient-Derived Cultures Reveals Potential for Precision Medicine in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. mdpi.com [mdpi.com]
- 26. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 27. Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer [cambridge.org]
Application Notes and Protocols for the Purification of 4-Bromo-5-nitro-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Bromo-5-nitro-1H-indazole
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common motif in a variety of biologically active molecules, and the presence of bromo and nitro functionalities provides valuable handles for further synthetic transformations, making it a key intermediate in the synthesis of potential therapeutic agents. The precise arrangement of these substituents is critical for the desired biological activity, and thus, obtaining the compound in high purity is paramount for reliable downstream applications and for meeting stringent regulatory requirements in drug development.
This guide provides a comprehensive overview of the techniques for purifying this compound, rooted in the principles of organic chemistry and practical laboratory experience. We will delve into the rationale behind the choice of purification methods, provide detailed, step-by-step protocols, and discuss the analytical techniques required to validate the purity of the final product.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Likely Synthesis of this compound:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthesis Pathway
The most common and direct route to this compound involves the regioselective nitration of 4-bromo-1H-indazole. This process is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the active electrophile.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q: My nitration of 4-bromo-1H-indazole results in a low yield and a significant amount of unreacted starting material. What are the potential causes and how can I improve the conversion?
A: Low yield and incomplete conversion are common challenges in the nitration of heterocyclic systems. The primary causes often relate to the potency of the nitrating agent, reaction temperature, and reaction time.
-
Causality: The indazole ring is moderately reactive towards electrophilic substitution. The reaction requires a sufficiently powerful nitrating agent to generate a high concentration of the nitronium ion (NO₂⁺). Water content in the reaction medium can deactivate the nitrating agent by reacting with sulfuric acid and reducing the formation of NO₂⁺.[1] Insufficient reaction time or temperatures that are too low will also lead to incomplete conversion.
-
Solutions & Optimization:
-
Nitrating Agent: The most reliable method is the use of a mixed acid system. A combination of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is highly effective.[2] Using 70% nitric acid, for example, often gives poor results due to the high water content.[1]
-
Temperature Control: While the reaction should be initiated at a low temperature (0-5 °C) to control the initial exotherm, the temperature can be allowed to slowly rise to room temperature to drive the reaction to completion.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 25 °C) for a defined period.
-
Order of Addition: Slowly add the nitric acid to a solution of the 4-bromo-1H-indazole in concentrated sulfuric acid at 0 °C. This ensures the substrate is fully dissolved and ready to react as the nitronium ion is generated.
-
Q: I'm observing the formation of multiple nitro-isomers, making purification difficult. How can I improve the regioselectivity for the desired 5-nitro product?
A: The formation of multiple isomers is a classic problem in electrophilic aromatic substitution. Regioselectivity is governed by the electronic directing effects of the substituents on the indazole ring.
-
Causality: In 4-bromo-1H-indazole, the fused benzene ring is activated towards electrophilic attack. The bromine atom is an ortho-, para- director, but deactivating. The heterocyclic part of the indazole ring also influences substitution. Nitration can potentially occur at the 5, 6, or 7-positions. The 5-position is often favored electronically, but reaction conditions can significantly alter the isomer ratio. Higher temperatures provide more energy for the reaction to overcome activation barriers for less-favored isomers, leading to a mixture of products.
-
Solutions & Optimization:
-
Strict Temperature Control: Maintaining a low and consistent temperature (0-10 °C) throughout the addition of the nitrating agent is critical. This minimizes the formation of kinetic byproducts and favors the thermodynamically more stable 5-nitro isomer.
-
Choice of Nitrating Agent: While mixed acid is standard, exploring alternative, milder nitrating agents could potentially improve selectivity, although they may require longer reaction times. Systems like KNO₃ in H₂SO₄ can sometimes offer different selectivity profiles.[1]
-
Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is necessary.
-
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Standard and effective for generating nitronium ions.[2] |
| Temperature | 0 °C to 25 °C | 0 °C to 5 °C (strictly maintained) | Lower temperature favors the formation of the thermodynamically preferred 5-nitro isomer and reduces side reactions. |
| Reaction Time | 1-2 hours | 2-4 hours (monitored by TLC) | A longer reaction time at a lower temperature can help drive the reaction to completion without compromising selectivity. |
| Expected Outcome | Moderate yield, potential isomer mix | Higher yield of the desired 5-nitro isomer | Controlled conditions enhance regioselectivity. |
Q: Purifying the crude this compound is challenging due to its poor solubility and residual acid. What is the most effective purification protocol?
A: Effective purification is essential to obtain a high-purity final product. The key is to thoroughly remove inorganic acids before attempting crystallization or chromatography.
-
Causality: The crude product precipitates from the acidic reaction mixture when quenched with ice water.[2] It will be contaminated with residual sulfuric and nitric acids. The nitro-indazole product itself is often a crystalline solid with limited solubility in many common organic solvents, making purification by recrystallization challenging without careful solvent selection.
-
Solutions & Optimization:
-
Quenching and Neutralization: After pouring the reaction mixture onto ice, collect the precipitated solid by filtration. It is crucial to wash the filter cake extensively with cold water until the washings are neutral (test with pH paper). This removes the bulk of the residual acid. A subsequent wash with a cold, dilute sodium bicarbonate solution can also be used, followed by more water washes.
-
Recrystallization: Finding a suitable solvent system is key. Ethanol or a mixture of ethanol and water is often effective for indazole derivatives. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective at removing isomers, silica gel column chromatography is the preferred method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired 5-nitro isomer from other byproducts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the synthesis of this compound?
A1: This protocol is adapted from standard nitration procedures for similar heterocyclic compounds.[2]
Experimental Protocol: Nitration of 4-Bromo-1H-indazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid (10-20 mL per gram of substrate). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2-3 mL) dropwise over 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0-10 °C for an additional 2-3 hours. Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
Q2: What is the underlying mechanism for the nitration of 4-bromo-1H-indazole?
A2: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are the generation of the electrophile and its subsequent attack on the aromatic ring.
Caption: Mechanism of electrophilic nitration of 4-bromo-1H-indazole.
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electron system of the indazole's benzene ring attacks the nitronium ion. This attack preferentially occurs at the C5 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the final this compound product.
Q3: Are there any significant safety considerations for this reaction?
A3: Yes, this reaction requires strict safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to the formation of unstable, highly energetic polynitrated compounds.[4] Always use an ice bath and add reagents slowly.
-
Quenching: The quenching step (pouring acid into ice water) must be done slowly and carefully to manage the heat generated from the dilution of the strong acid.
References
- Google Patents. (CN112321510A). Preparation method of 4-bromo-5-methyl-1H-indazole.
- ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
Sources
troubleshooting side reactions in 4-Bromo-5-nitro-1H-indazole synthesis
A Senior Application Scientist's Guide to Navigating Side Reactions and Optimizing Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis of substituted indazoles, particularly through electrophilic aromatic substitution, is often accompanied by challenges related to regioselectivity and product purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve a successful synthesis.
Core Synthesis Protocol: Nitration of 4-Bromo-1H-indazole
The most direct route to this compound is the electrophilic nitration of 4-Bromo-1H-indazole. The following protocol is a robust starting point, adapted from established procedures for the nitration of similar heterocyclic systems.
Experimental Protocol
Materials:
-
4-Bromo-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), carefully add concentrated sulfuric acid. Cool the acid to 0 °C in an ice-water bath.
-
Slowly, dropwise, add concentrated nitric acid to the cold sulfuric acid with vigorous stirring. Maintain the temperature at or below 10 °C during the addition. This mixture is the nitrating agent.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 4-Bromo-1H-indazole in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5 °C.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-Bromo-1H-indazole. It is critical to maintain the internal reaction temperature between 0-5 °C throughout the addition. A runaway exotherm can lead to the formation of undesirable side products and pose a safety hazard.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture and quench it in a vial containing ice and a small amount of ethyl acetate. Spot the organic layer on a TLC plate.
-
Work-up and Isolation: Once the reaction has reached completion (or the desired conversion), slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring[1].
-
If a precipitate forms, collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
-
If the product does not precipitate, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine[2].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction resulted in a very low yield or did not proceed to completion. What are the likely causes?
A1: Low yields can be attributed to several factors:
-
Insufficiently Strong Nitrating Agent: The indazole ring is less reactive than benzene, and the presence of the electron-withdrawing bromo group further deactivates it towards electrophilic substitution. Ensure that your nitric and sulfuric acids are of high concentration and that the ratio is appropriate to generate a sufficient concentration of the nitronium ion (NO₂⁺)[3].
-
Reaction Temperature Too Low: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. If the reaction is sluggish at 0-5 °C, consider allowing it to slowly warm to room temperature after the addition of the nitrating agent is complete, while carefully monitoring for any exotherm.
-
Poor Solubility: 4-Bromo-1H-indazole may have limited solubility in the acid mixture at low temperatures. Ensure vigorous stirring to maintain a homogenous suspension.
-
Premature Quenching: Quenching the reaction before it has reached completion is a common cause of low yield. Rely on TLC monitoring to determine the optimal reaction time.
Q2: My TLC plate shows multiple spots, indicating a mixture of products. What are these side products and how can I minimize their formation?
A2: The formation of multiple products is the most common challenge in this synthesis, primarily due to the formation of regioisomers.
-
Probable Side Products: The main side products are other isomers of 4-bromo-nitro-1H-indazole. Based on the directing effects of the substituents on the indazole ring, the following isomers are possible:
-
4-Bromo-7-nitro-1H-indazole: The nitro group is directed to the 7-position.
-
4-Bromo-6-nitro-1H-indazole: The nitro group is directed to the 6-position.
-
Dinitro products: Although less likely under controlled conditions due to the deactivating nature of the first nitro group, over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).
-
-
Minimizing Isomer Formation:
-
Temperature Control: This is the most critical parameter. Maintaining a low temperature (0-5 °C) generally improves the selectivity of the reaction. Higher temperatures can lead to the formation of a wider range of isomers and degradation products.
-
Slow and Controlled Addition: Adding the nitrating agent slowly and in a controlled manner prevents localized "hot spots" where side reactions can occur[1].
-
Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.1-1.2 equivalents of nitric acid). A large excess will increase the likelihood of dinitration.
-
Q3: I have a mixture of products. How can I identify the desired this compound?
A3: A combination of chromatographic and spectroscopic techniques is necessary for positive identification.
-
Thin-Layer Chromatography (TLC): The different isomers will likely have slightly different polarities and thus different Rf values on a TLC plate. The relative polarity can sometimes be predicted, but experimental verification is key.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each substitution pattern.
| Compound | Predicted ¹H NMR Aromatic Protons |
| This compound | Two doublets in the aromatic region. |
| 4-Bromo-6-nitro-1H-indazole | Two singlets (or very narrowly split doublets) in the aromatic region. |
| 4-Bromo-7-nitro-1H-indazole | Two doublets in the aromatic region. |
Note: Actual chemical shifts can vary based on the solvent and other factors. It is recommended to consult literature sources for specific characterization data or to perform 2D NMR experiments (like COSY and HMBC) for unambiguous assignment.
-
Mass Spectrometry (MS): All mono-nitro isomers will have the same molecular weight. However, MS can confirm the successful nitration and rule out the presence of starting material or dinitro products.
Q4: I have difficulty purifying the final product. The isomers are very close on the TLC plate.
A4: Separating closely related isomers can be challenging but is achievable.
-
Column Chromatography:
-
Use a high-quality silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.
-
Employ a shallow solvent gradient during elution. Start with a non-polar solvent system (e.g., 100% hexanes) and slowly increase the polarity by adding ethyl acetate.
-
Sometimes, changing the solvent system entirely (e.g., using dichloromethane/methanol) can alter the selectivity of the separation[4].
-
-
Recrystallization: This can be a very effective technique for purifying the major isomer if it is a solid.
-
Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) often gives the best results.
-
The principle is to find a solvent system in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
-
Frequently Asked Questions (FAQs)
What is the theoretical basis for the regioselectivity in the nitration of 4-Bromo-1H-indazole?
The regioselectivity of electrophilic substitution on the indazole ring is complex and influenced by several factors:
-
Directing Effect of the Fused Pyrazole Ring: The pyrazole portion of the indazole is electron-rich and generally directs electrophilic attack to the benzene ring.
-
Directing Effect of the Bromo Group: The bromine at the 4-position is an ortho-, para- director, but it is also a deactivating group. It will direct incoming electrophiles to the 5- and 7-positions.
-
Steric Hindrance: The bromine atom at the 4-position can sterically hinder attack at the 5-position to some extent, which might favor substitution at the 7-position[5].
-
Reaction Conditions: Under strongly acidic conditions, the indazole ring can be protonated, which alters its electronic properties and can change the preferred site of substitution.
Given these competing factors, a mixture of the 5- and 7-nitro isomers is expected, with the 5-nitro product often being a major component.
What are the key safety precautions for this reaction?
-
Exothermic Reaction: The nitration of aromatic compounds is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Always perform the reaction in an ice bath and add the nitrating agent slowly[1].
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture by pouring it onto ice is also exothermic due to the dilution of the strong acid. This step must be done slowly and with vigorous stirring[1].
Visualizing the Chemistry
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway for the nitration of 4-Bromo-1H-indazole, highlighting the formation of the desired product and major isomeric side products.
Troubleshooting Workflow
Sources
stability issues of 4-Bromo-5-nitro-1H-indazole under different conditions
Welcome to the technical support center for 4-Bromo-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter.
Disclaimer: Specific stability studies on this compound are limited in publicly available literature. The guidance provided herein is based on the known chemical properties of the indazole scaffold, nitroaromatic compounds, and related bromo-nitro-substituted heterocycles.
Section 1: Photostability and Handling in Light
Exposure to light, particularly in the UV spectrum, can be a significant factor in the degradation of nitroaromatic compounds. This section addresses common questions regarding the photostability of this compound.
FAQs: Photostability
Q1: My solution of this compound turned from colorless to yellow after being on the lab bench for a few hours. What is happening?
A1: The color change you are observing is likely due to photodegradation. Nitroaromatic compounds are known to be sensitive to light, especially UV radiation from sunlight or fluorescent lab lighting.[1] The energy from the light can be absorbed by the molecule, leading to chemical reactions that alter its structure and result in colored byproducts. The nitro group (-NO₂) is often the primary site of photoreactivity.[1]
Q2: What are the likely degradation products from light exposure?
A2: While specific degradation products for this compound have not been documented, studies on similar nitroaromatic compounds suggest several possibilities. The primary photodegradation pathway often involves the nitro group, which can be reduced to a nitroso or an amino group (-NH₂).[1] Additionally, the indazole ring itself may undergo rearrangement or cleavage, leading to a complex mixture of byproducts.[1] It is also important to note that some photodegradation products of nitroimidazoles have been found to be more toxic than the parent compound, a consideration for biological applications.[2]
Q3: How can I prevent photodegradation of this compound during my experiments?
A3: To minimize photodegradation, it is crucial to protect the compound from light at all stages of handling and experimentation.
-
Storage: Always store the solid compound and solutions in amber vials or containers that block UV light.
-
Experimentation: When possible, conduct experiments in a dimly lit area or cover reaction vessels with aluminum foil.
-
Analysis: If you are performing light-sensitive assays, use low-light conditions and prepare samples immediately before analysis.
dot graph TD { A[Start: Handling this compound] --> B{Is the compound or solution exposed to light?}; B -->|Yes| C[Discoloration or degradation may occur]; C --> D{Action: Protect from light}; D --> E[Use amber vials]; D --> F[Cover glassware with foil]; D --> G[Work in a dimly lit area]; B -->|No| H[Proceed with experiment]; }
Workflow for Preventing Photodegradation
Section 2: Thermal Stability
Elevated temperatures can promote the decomposition of nitro-containing compounds. This section provides guidance on the thermal stability of this compound.
FAQs: Thermal Stability
Q1: I need to heat my reaction containing this compound. At what temperature does it start to decompose?
A1: While the specific decomposition temperature for this compound is not reported, studies on the closely related compound 4-nitroimidazole show that thermal decomposition begins in the range of 185–210 °C.[3] The initial step in the thermal decomposition of such compounds is often the cleavage of the carbon-nitro (C-NO₂) bond.[3] It is advisable to handle this compound with caution at elevated temperatures and to conduct preliminary small-scale experiments to determine its stability under your specific reaction conditions.
Q2: Are there any visual cues for thermal decomposition?
A2: Thermal decomposition may be indicated by a change in color (e.g., darkening), the evolution of a gas (often brown fumes of nitrogen dioxide), or a change in the physical state of the compound. If you observe any of these changes upon heating, it is likely that the compound is degrading.
Q3: What are the recommended storage conditions to ensure long-term thermal stability?
A3: For long-term storage, it is best to keep this compound in a cool, dry place. While some suppliers suggest room temperature storage, storing it at 2-8°C can help to minimize the risk of slow degradation over time, especially if the ambient room temperature fluctuates significantly.[4]
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C or a cool, dry place | [4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | General laboratory best practice |
| Container | Tightly sealed container to protect from moisture. | General laboratory best practice |
Table 1: Recommended Storage Conditions for this compound
Section 3: pH and Hydrolytic Stability
The pH of a solution can significantly impact the stability of this compound, particularly its susceptibility to hydrolysis.
FAQs: pH and Hydrolytic Stability
Q1: Is this compound stable in aqueous solutions? What is the optimal pH range?
A1: The stability of this compound in aqueous solutions is expected to be pH-dependent. The presence of the electron-withdrawing nitro group on the indazole ring increases the molecule's sensitivity to hydrolysis.[5][6] While the optimal pH range for this specific compound has not been determined, studies on other nitro-containing heterocyclic drugs have shown greater stability in slightly acidic conditions (pH 1.0-4.0).[7][8] Both strongly acidic and alkaline conditions are likely to accelerate degradation.[7][8][9]
Q2: I am running a reaction in a basic solution and getting poor yields. Could the starting material be degrading?
A2: Yes, it is highly probable that this compound is degrading in your basic solution. Alkaline conditions can catalyze the hydrolysis of the indazole ring or promote other degradation pathways. If your reaction requires basic conditions, consider using a milder base, a shorter reaction time, or a lower temperature to minimize the degradation of your starting material. You can monitor the stability of the starting material by TLC or LC-MS under your reaction conditions (without the other reactants) to confirm its stability.
dot graph TD { A[Start: Using this compound in solution] --> B{What is the pH of the solution?}; B -->|Strongly Acidic (pH < 1)| C[High risk of degradation]; B -->|Slightly Acidic (pH 1-4)| D[Likely more stable]; B -->|Neutral (pH 5-8)| E[Moderate risk of degradation]; B -->|Alkaline (pH > 8)| F[High risk of degradation]; C --> G[Troubleshooting: Buffer to a less acidic pH if possible]; E --> H[Troubleshooting: Consider buffering to a slightly acidic pH]; F --> I[Troubleshooting: Use milder base, lower temperature, or shorter reaction time]; }
Troubleshooting pH-Related Stability Issues
Section 4: Chemical Incompatibility
Understanding the chemical incompatibility of this compound is crucial for safe handling and successful experimentation.
FAQs: Chemical Incompatibility
Q1: What types of reagents should I avoid mixing with this compound?
A1: As a nitroaromatic compound, this compound should be considered incompatible with strong reducing agents and strong oxidizing agents. Reactions with these reagents can be highly exothermic and may lead to uncontrolled reactions. Additionally, care should be taken when using strong acids and bases, as they can catalyze decomposition.
| Incompatible Chemical Class | Potential Hazard | Source |
| Strong Reducing Agents (e.g., NaBH₄, LiAlH₄, powdered metals) | Can reduce the nitro group, potentially leading to a highly exothermic reaction. | [10] |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, concentrated H₂O₂) | May react with the indazole ring, leading to degradation and potential for a vigorous reaction. | [11][12] |
| Strong Acids (e.g., concentrated H₂SO₄, HNO₃) | Can catalyze decomposition, especially at elevated temperatures. Mixing with organic solvents can be hazardous. | [13][14] |
| Strong Bases (e.g., NaOH, KOH) | Can promote hydrolysis and other degradation pathways. | [9] |
Table 2: Summary of Incompatible Chemical Classes
Q2: Can I use solvents like acetone or ethanol with this compound?
A2: While common organic solvents like ethanol are generally suitable for dissolving this compound, caution should be exercised. For instance, mixtures of concentrated nitric or sulfuric acid with organic solvents like acetone can be explosive.[13] Always ensure that your reaction conditions do not create a hazardous combination of reagents and solvents.
References
- Prados-Joya, G., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- Rongyao. (2023, December 24). How does 3 - methyl - 6 - nitroindazole degrade in the environment?. Rongyao Blog.
- Bugaj, A. M. (2014). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions.
- Prados-Joya, G., et al. (2011).
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1-9.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5650.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
- Malato, S., et al. (1999). Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2.
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. PubChem.
- University of California, Santa Barbara. (n.d.). Never mix concentrated nitric acid and organics, such as acetone, unless you are following a respectable procedure. UCSB Chemistry.
- Cornell University. (n.d.).
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety.
- BLD Pharm. (n.d.). 1190315-72-0|this compound. BLD Pharm.
- The George Washington University. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk.
- American University of Beirut. (n.d.).
- de Oliveira, A. P., et al. (2019).
- Liu, Y., et al. (2013). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2.
- Faje, C., et al. (1981). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 3(3), 125-137.
- de Oliveira, A. P., et al. (2019). (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution.
- ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- BLD Pharm. (n.d.). 6963-65-1|4-Bromo-5-nitroimidazole. BLD Pharm.
- Apollo Scientific. (n.d.). 1190315-72-0 Cas No. | this compound. Apollo Scientific.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- BLDpharm. (n.d.).
- Ambeed. (n.d.). 1784678-61-0 | 5-Bromo-4-fluoro-1-methyl-1H-indazole. Ambeed.com.
Sources
- 1. How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog - Rongyao [rongyaobio.com]
- 2. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 12. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. aub.edu.lb [aub.edu.lb]
Technical Support Center: A Guide to Minimizing Impurities in the Large-Scale Production of 4-Bromo-5-nitro-1H-indazole
Introduction
4-Bromo-5-nitro-1H-indazole is a pivotal intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of targeted therapies. Its molecular architecture provides a versatile scaffold for building pharmacologically active molecules. However, transitioning its synthesis from the laboratory bench to large-scale production introduces significant challenges, primarily centered on achieving high purity and minimizing the formation of process-related impurities. The presence of even minor impurities can have a profound impact on the yield, safety profile, and efficacy of the final active pharmaceutical ingredient (API).
This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common issues encountered during the synthesis and purification of this compound. Our focus is not just on procedural steps but on the underlying chemical principles that govern impurity formation, empowering you to make informed, proactive decisions in your process development.
Section 1: The Synthetic Landscape and Key Impurities
The most common industrial synthesis of this compound involves the regioselective bromination of 5-nitro-1H-indazole. While seemingly straightforward, this electrophilic aromatic substitution is complicated by the electronic nature of the indazole ring system, which can lead to a variety of undesired side products.
Caption: Synthetic pathway for this compound and major impurity routes.
Common Impurities Profile
The following table summarizes the most frequently encountered impurities. Understanding their origin is the first step toward effective control.
| Impurity Name | Structure | Probable Origin |
| 3-Bromo-5-nitro-1H-indazole | C7H4BrN3O2 | Lack of regioselectivity during bromination. The C3 position is often susceptible to electrophilic attack.[1][2] |
| 6-Bromo-5-nitro-1H-indazole | C7H4BrN3O2 | Isomeric impurity formed due to competing reaction sites on the indazole ring. |
| 4,6-Dibromo-5-nitro-1H-indazole | C7H3Br2N3O2 | Over-bromination of the product due to excess brominating agent or elevated reaction temperatures. |
| 5-nitro-1H-indazole | C7H5N3O2 | Unreacted starting material resulting from incomplete conversion. |
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Issue 1: High Levels of Isomeric Impurities
Q: My final product is contaminated with significant levels of 3-Bromo-5-nitro-1H-indazole. What are the primary causes, and how can I improve regioselectivity to favor the 4-bromo isomer?
A: This is the most common and critical challenge. The formation of the 3-bromo isomer is a direct consequence of the indazole ring's electronic properties. The C3 position is inherently reactive towards electrophiles.[1][2] The key to maximizing 4-position selectivity lies in stringent control over the reaction kinetics and conditions.
Causality Explained:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the sterically accessible and electronically active positions. As the temperature rises, the reaction can move towards thermodynamic control, potentially increasing the formation of more stable but undesired isomers.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Solvents like N,N-Dimethylformamide (DMF) can form complexes with bromine, moderating its reactivity and potentially improving selectivity.[3]
-
Reagent Reactivity: Highly reactive brominating agents or conditions can overwhelm the subtle electronic differences between the C3 and C4 positions, leading to poor selectivity.
Troubleshooting Protocol:
-
Temperature Management is Critical:
-
Dissolve the starting material, 5-nitro-1H-indazole, in the chosen solvent (e.g., DMF) and cool the mixture to a range of -5°C to 0°C.[3] This is the single most important parameter for controlling regioselectivity.
-
Prepare a solution of the brominating agent (e.g., liquid bromine) in the same solvent.
-
Add the bromine solution dropwise to the cooled indazole solution, ensuring the internal temperature does not exceed 5°C. A slow, controlled addition over several hours is crucial for large-scale batches.
-
-
Post-Addition Temperature Profile:
-
After the addition is complete, maintain the reaction mixture at 0-5°C for an additional 1-2 hours to ensure the initial selective reaction proceeds as far as possible.
-
Slowly warm the reaction to room temperature or slightly above (e.g., 35-40°C) and hold for several hours to drive the reaction to completion.[3] This warming phase should only begin after the controlled, low-temperature addition is finished.
-
-
Consider Alternative Brominating Agents:
-
For certain substrates, N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved regioselectivity compared to liquid bromine.[1] Evaluating NBS in a suitable solvent like acetonitrile could provide a cleaner reaction profile.
-
Caption: Recommended temperature profile for maximizing 4-bromo regioselectivity.
Issue 2: Presence of Di-brominated Impurities
Q: I'm observing a significant amount of a di-brominated species in my crude product. How can I prevent this over-bromination?
A: The formation of di-bromo impurities is a classic sign of using an excess of the brominating agent or having poor localized concentration control. The desired product, this compound, is still an activated aromatic system and can undergo a second bromination if conditions permit.
Causality Explained:
-
Stoichiometry: The most direct cause is an excess molar ratio of the brominating agent to the substrate.
-
Poor Mass Transfer: In large reactors, inefficient mixing can create "hot spots" of high bromine concentration, leading to localized over-bromination even if the overall stoichiometry is correct.
Troubleshooting Protocol:
-
Precise Stoichiometric Control:
-
Use a molar ratio of bromine to 5-nitro-1H-indazole of no more than 1.05:1. A slight excess is often needed to drive the reaction to completion, but this should be carefully optimized.
-
Ensure all reagents are accurately weighed and charged.
-
-
Optimize Addition and Mixing:
-
The slow, dropwise addition described previously is essential here as well. This maintains a low, steady-state concentration of bromine in the reactor.
-
Ensure the reactor's agitation is sufficient to provide good mixing and prevent localized high concentrations of the electrophile. The bromine solution should be introduced below the surface of the reaction mixture for better dispersion.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate technique like HPLC. Aim to stop the reaction as soon as the starting material is consumed to a satisfactory level, without allowing significant time for the product to over-react.
-
Issue 3: Incomplete Conversion and Poor Purification
Q: My reaction is incomplete, and subsequent purification by recrystallization fails to remove the unreacted starting material effectively. What are the best practices for driving the reaction to completion and for purification at scale?
A: These two issues are often linked. A reaction that stalls leaves a high concentration of starting material, which may have similar solubility properties to the product, making purification difficult.
Causality Explained:
-
Incomplete Reaction: This can be due to insufficient reaction time, temperature, or deactivation of the brominating agent by moisture or other impurities.
-
Purification Challenges: The structural similarity between 5-nitro-1H-indazole and this compound can lead to co-crystallization if an inappropriate solvent system is used.
Troubleshooting Protocol:
-
Ensuring Complete Reaction:
-
Follow the two-phase temperature profile (cold addition, warm hold) described in Issue 1. The final "hold" period at a moderately elevated temperature (35-40°C) is key to pushing the reaction to completion.[3]
-
Confirm reaction completion with in-process controls (e.g., HPLC analysis showing <1% starting material remaining).
-
-
Optimized Workup and Isolation:
-
Once the reaction is complete, the mixture is typically quenched by pouring it into ice water.[4] The precipitated solid is the crude product.
-
Filter the crude solid and wash it thoroughly with water to remove inorganic salts and residual solvent.
-
-
Systematic Recrystallization:
-
The key to successful recrystallization is selecting a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Solvent Screening: Conduct small-scale trials with the solvents listed in the table below.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Once cooled, chill the mixture further (e.g., 0-5°C) to maximize yield. Filter the purified solid and wash with a small amount of the cold recrystallization solvent.
-
Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Acetic Acid / Water | Good for dissolving the indazole core at heat; precipitation is induced by adding water. |
| Ethanol / Water | A common, effective system for many nitrogen-containing heterocycles. |
| Isopropanol | Often provides a good balance of solubility for the product versus impurities. |
| Acetonitrile | Can be effective but requires careful handling at scale due to its toxicity and volatility. |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for monitoring this reaction? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. It can effectively separate the starting material, product, and various isomeric and di-brominated impurities, allowing for accurate quantification. A typical method would use a C18 column with a gradient of acetonitrile and water (with a modifier like 0.1% formic acid).
Q: Are there safer alternatives to liquid bromine for large-scale production? A: Yes. While bromine is effective, its high toxicity and corrosive nature pose significant handling risks at scale. N-Bromosuccinimide (NBS) is a solid, crystalline reagent that is easier and safer to handle.[1] It can be a highly effective brominating agent for indazoles, often in solvents like acetonitrile or acetic acid. Another alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which also offers handling advantages.[2] A feasibility study to switch from Br2 to NBS or DBDMH is highly recommended for process safety and simplification.
Q: How critical is moisture control during the reaction? A: Very critical. Bromine can react with water to form hydrobromic acid (HBr) and hypobromous acid (HOBr). This not only consumes the reagent but can also alter the pH and reactivity profile of the reaction mixture. Ensure all solvents are appropriately dried and the reaction is conducted under a dry atmosphere (e.g., nitrogen blanket) for consistent results.
References
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- 3-Bromo-5-nitro-1H-indazole. ChemBK. [Link]
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Francis Giraud, Fabrice Anizon, Pascale Moreau. [Link]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances - Royal Society of Chemistry. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselectivity in Reactions of 4-Bromo-5-nitro-1H-indazole
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support guide for navigating the complexities of regioselectivity in reactions involving 4-Bromo-5-nitro-1H-indazole. This resource is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the common challenges encountered during the functionalization of this versatile heterocyclic scaffold. The indazole core is a privileged pharmacophore in medicinal chemistry, and understanding the factors that govern its reactivity is paramount for the successful synthesis of novel therapeutic agents.[1][2]
The inherent tautomerism of the 1H-indazole ring, coupled with the electronic and steric influences of the bromo and nitro substituents, presents a unique set of challenges in controlling reaction outcomes at the N-1 versus N-2 positions, as well as at the C-4 bromo-substituted carbon.[3][4] This guide is structured in a question-and-answer format to directly address the specific issues you may face in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: N-Alkylation and N-Arylation Reactions
The selective functionalization of the nitrogen atoms of the indazole ring is a frequent objective in medicinal chemistry. However, the formation of a mixture of N-1 and N-2 regioisomers is a common hurdle.[1][4][5]
Q1: My N-alkylation of this compound is resulting in a difficult-to-separate mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the N-alkylation of indazoles is a delicate balance of kinetic versus thermodynamic control, heavily influenced by the choice of base, solvent, and the nature of the alkylating agent.[6][7] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][4]
-
For Preferential N-1 Alkylation (Thermodynamic Control): Conditions that favor the formation of the more stable N-1 product often involve the use of strong, non-coordinating bases in non-polar, aprotic solvents. This combination promotes the formation of a "free" indazolide anion, allowing the reaction to proceed under thermodynamic control.
-
Expert Insight: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N-1 selectivity in the alkylation of various substituted indazoles.[1][2][8] The Na+ counterion is thought to coordinate with the N-2 nitrogen and an adjacent electron-rich group (if present), sterically hindering attack at N-2 and favoring N-1 alkylation.[3][9]
-
-
For Preferential N-2 Alkylation (Kinetic Control): Conditions that favor the kinetically controlled N-2 product often involve weaker bases in polar, aprotic solvents. These conditions can lead to the formation of tight ion pairs or hydrogen bonding interactions that favor attack at the more sterically accessible N-2 position.
-
Expert Insight: While achieving high N-2 selectivity can be more challenging, the presence of substituents at the C-7 position (not applicable to your specific molecule) has been shown to direct alkylation to the N-2 position due to steric hindrance at N-1.[1][2][9][10][11] For this compound, exploring Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) may favor the N-2 isomer.[7]
-
Troubleshooting Guide: N-Alkylation Regioselectivity
| Issue | Probable Cause | Recommended Solution |
| Low N-1:N-2 Ratio | Reaction conditions favor a mixture of kinetic and thermodynamic products. | For N-1 selectivity, switch to NaH in THF.[1][2][8] For N-2, consider exploring Mitsunobu conditions.[7] |
| Poor Conversion | Insufficiently strong base or low reaction temperature. | With NaH, ensure the complete deprotonation of the indazole before adding the alkylating agent. Gentle heating (e.g., to 50 °C) may be required.[3][8] |
| Side Reactions | Decomposition of the starting material or product under harsh basic conditions. | Use a slight excess of the base (1.1-1.2 equivalents) and maintain the reaction at the lowest effective temperature. |
Experimental Protocol: N-1 Selective Alkylation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-4 position of this compound provides a valuable handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[12][13][14]
Q2: I am attempting a Suzuki-Miyaura coupling at the C-4 position, but I am observing low yields and significant decomposition of my starting material. What are the critical parameters to optimize?
A2: The success of a Suzuki-Miyaura coupling on an electron-deficient heterocyclic system like this compound is highly dependent on the choice of catalyst, base, and solvent. The electron-withdrawing nitro group can affect the reactivity of the C-Br bond and the stability of the indazole ring under the reaction conditions.
-
Catalyst Selection: A robust palladium catalyst with an appropriate phosphine ligand is crucial. For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands are often beneficial.
-
Base Selection: The choice of base is critical to avoid decomposition of the nitro-substituted indazole. Strong bases can lead to unwanted side reactions.
-
Solvent System: A polar aprotic solvent or a mixture of solvents is typically used to ensure the solubility of all reaction components.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Inefficient catalytic turnover or decomposition of the starting material. | Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). Use a milder base like K₂CO₃ or Cs₂CO₃.[15] |
| Debromination | Proto-dehalogenation is a common side reaction. | Ensure anhydrous conditions and a thoroughly degassed solvent. Consider using a different palladium source or ligand. |
| Homocoupling of Boronic Acid | The boronic acid is unstable under the reaction conditions. | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Add the boronic acid portion-wise. |
Q3: I am planning a Buchwald-Hartwig amination with this compound. What are the key considerations for achieving a successful C-N bond formation?
A3: The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl indazoles.[18][19][20] Similar to the Suzuki coupling, the choice of catalyst, ligand, and base are paramount for a successful transformation, especially with a potentially sensitive substrate like this compound.
-
Catalyst and Ligand System: The combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand is essential.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Expert Insight: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[19] However, given the presence of the nitro group, a weaker base like cesium carbonate might be a better initial choice to minimize side reactions.
-
Workflow Diagram: Decision-Making in Regioselective Reactions
Caption: A decision-making workflow for regioselective reactions of this compound.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170–183. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem Technical Support.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
- Wang, Y., et al. (2025). A metal-free, highly regioselective [3 + 2] cycloaddition for the synthesis of C7-aryl 1H-indazoles. RSC Publishing. [Link]
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Wikipedia. (n.d.).
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Ye, Y., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
- El Kihel, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Pérez-Bitrián, A., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- Chemistry LibreTexts. (2023).
- Ye, Y., et al. (2019).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Migliorini, A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- El Kihel, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- ResearchGate. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-nitro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals managing the transition of the 4-Bromo-5-nitro-1H-indazole synthesis from a laboratory setting to a pilot plant. It provides in-depth technical insights, troubleshooting protocols, and scalable solutions to common challenges encountered during this critical phase of chemical development.
Overview of the Synthesis and Scale-Up Challenges
This compound is a key heterocyclic building block in medicinal chemistry.[1][2] Its synthesis typically involves the electrophilic nitration of 4-Bromo-1H-indazole using a mixed acid system (concentrated nitric and sulfuric acids).
While straightforward at the lab scale, scaling this synthesis introduces significant challenges, primarily related to the highly exothermic and potentially hazardous nature of nitration reactions.[3][4][5] The transition from small glass flasks to large steel reactors fundamentally alters the process dynamics, particularly concerning heat and mass transfer.[6][7] Inadequate management of these factors can lead to thermal runaway, formation of impurities, and inconsistent yields.[8][9]
This document serves as a practical guide to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up.
Reaction Pathway
The core transformation is the nitration of the indazole ring, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.
Caption: Electrophilic nitration of 4-Bromo-1H-indazole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the pilot plant synthesis in a question-and-answer format.
Q1: We are experiencing a significant drop in yield at the pilot scale compared to our lab results. What are the likely causes?
A1: A drop in yield during scale-up is a common issue, often stemming from multiple factors.
-
Cause 1: Inefficient Heat Transfer. Nitration is highly exothermic. Pilot plant reactors have a much lower surface-area-to-volume ratio than lab glassware, making heat dissipation less efficient.[6][7] If the internal temperature rises uncontrollably, it can lead to the formation of unwanted by-products and degradation of both the starting material and the product.
-
Solution: Ensure your pilot reactor's cooling system is adequate. Monitor the internal reaction temperature, not just the jacket temperature. The addition rate of the nitrating agent must be slowed down significantly compared to the lab scale to allow the cooling system to keep pace with heat generation.
-
-
Cause 2: Poor Mixing and Mass Transfer. Inadequate agitation in a large reactor can create localized "hot spots" and areas of high reagent concentration. This leads to inhomogeneous reaction conditions, resulting in side reactions like over-nitration or oxidation.[3][7]
-
Solution: The impeller type, position, and agitation speed must be optimized for the specific geometry of the pilot reactor to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters before the first pilot run.
-
-
Cause 3: Issues During Work-up. The quenching process is critical. Adding the reaction mixture too quickly to the quench solution (ice/water) on a large scale can cause localized heating, leading to product decomposition.
-
Solution: The quench must be performed slowly with vigorous stirring. A "reverse quench," where the ice/water is slowly added to the reaction mixture, can sometimes offer better temperature control, but this must be carefully evaluated for safety. A standard, safer approach is the slow addition of the reaction mixture into a well-stirred, cold quench vessel.[10]
-
Q2: Our pilot batch generated a dangerous exotherm that nearly breached our safety limits. How can we prevent a thermal runaway?
A2: This is a critical safety failure that must be addressed immediately. Thermal runaway in nitration reactions is a known and severe hazard.[3][8]
-
Core Problem: The rate of heat generation is exceeding the rate of heat removal.
-
Immediate Action: Re-evaluate your process safety from the ground up. Perform reaction calorimetry (e.g., using an RC1 calorimeter) to accurately measure the heat of reaction, heat flow, and adiabatic temperature rise (ΔTad) under your intended pilot conditions.[8][11] This data is non-negotiable for a safe scale-up.
-
Control Strategy 1: Strict Reagent Addition Control. The addition of the mixed acid is the primary trigger for heat generation. Implement a slow, controlled addition protocol using a calibrated dosing pump. The addition should be immediately stopped if the internal temperature exceeds a pre-defined safety limit.
-
Control Strategy 2: Dilution. Increasing the volume of the solvent (in this case, sulfuric acid often acts as the solvent) can increase the overall heat capacity of the reaction mass, helping to buffer temperature spikes. However, this impacts process efficiency and waste generation.
-
Alternative Technology: Continuous Flow Chemistry. For highly energetic reactions like nitration, transitioning to a continuous flow reactor is a modern and inherently safer approach.[5][7] The small reaction volume and high surface area of microreactors or flow systems allow for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[3][6]
-
Q3: The impurity profile of our pilot batch is different from the lab scale, showing more regioisomers and colored by-products. Why is this happening?
A3: A change in the impurity profile points directly to a loss of reaction control during scale-up.
-
Cause 1: Regioisomer Formation. The position of nitration on the indazole ring is directed by the existing substituents and is sensitive to reaction conditions. Localized hot spots or areas of high nitrating agent concentration due to poor mixing can alter the kinetic vs. thermodynamic product distribution, leading to different isomer ratios.
-
Solution: Improve agitation and slow down the addition of the nitrating agent to maintain a consistent temperature and concentration profile throughout the reactor.
-
-
Cause 2: Oxidative By-products. The appearance of dark, colored impurities often suggests oxidation.[7] This is typically caused by excessive temperatures or using a "stronger" nitrating mixture than necessary.
-
Solution: Maintain strict temperature control below the limits established in the laboratory. Ensure the quality of the nitric acid is high and that the stoichiometry is precise. Avoid "hot spots" near the point of addition.
-
-
Cause 3: Water Content. The concentration of the active nitrating species, the nitronium ion (NO₂⁺), is highly dependent on the water content in the sulfuric acid.[7] Variations in the water content between lab and pilot batches (e.g., from using different grades of acid or atmospheric moisture ingress) can significantly impact reactivity and selectivity.
-
Solution: Use consistent, high-purity grades of sulfuric and nitric acid. Protect the reaction from atmospheric moisture, especially in large, vented reactors.
-
Q4: During the quench and work-up, our product "oiled out" instead of precipitating as a solid, making isolation impossible. How do we fix this?
A4: This is a common physical chemistry problem during scale-up, often caused by impurities acting as a eutectic or by the product being more soluble in the larger volume of the aqueous acid phase.
-
Solution 1: Liquid-Liquid Extraction. If a solid does not precipitate, the standard procedure is to switch to an extractive work-up.[10] After quenching, the entire acidic aqueous mixture should be transferred to a suitable vessel and extracted multiple times with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). The combined organic layers are then washed, dried, and concentrated to yield the crude product.
-
Solution 2: Anti-Solvent Addition. After quenching, you can sometimes induce precipitation by adding an "anti-solvent" in which your product is insoluble but which is miscible with the current solvent system. This requires careful screening at the lab scale.
-
Solution 3: pH Adjustment. The solubility of the indazole product can be pH-dependent. Carefully adjusting the pH of the quenched slurry might induce precipitation. However, be cautious as adding a base to a concentrated acid solution is highly exothermic and must be done with extreme care and cooling.
Scalable Experimental Protocols
The following protocols are provided as a starting point for pilot-plant synthesis. All parameters must be verified and optimized at a smaller scale before attempting a full pilot run.
Protocol 1: Pilot-Scale Synthesis (Conceptual 1 kg Scale)
Safety First: This reaction involves highly corrosive and reactive acids. All operations must be conducted in a suitable, well-ventilated reactor by trained personnel wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, suits, and face shields.[4] An emergency shower and eyewash station must be readily accessible.
-
Reactor Preparation: Charge a clean, dry, glass-lined or Hastelloy reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with concentrated Sulfuric Acid (98%, ~5.0 L).
-
Cooling: Begin agitation and cool the sulfuric acid to 0-5 °C using the reactor's cooling jacket.
-
Substrate Addition: Add 4-Bromo-1H-indazole (1.0 kg) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until all solids have dissolved.
-
Nitrating Agent Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated Nitric Acid (68-70%, ~0.4 L) to concentrated Sulfuric Acid (98%, ~0.4 L) while cooling to maintain a temperature below 10 °C.
-
Controlled Addition: Slowly add the prepared nitrating mixture to the reactor via a dosing pump over a period of 2-4 hours. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking samples for HPLC analysis until the starting material is consumed.
Protocol 2: Pilot-Scale Work-up and Isolation
-
Quench Preparation: In a separate, larger reactor, prepare a quench solution of crushed ice and water (~10-15 L). Begin vigorous stirring.
-
Quenching: Slowly transfer the completed reaction mixture from the primary reactor into the stirred ice/water slurry. This is a highly exothermic step. The rate of transfer must be controlled to keep the quench vessel temperature below 20 °C.
-
Product Isolation (Precipitation): If a solid precipitates, continue stirring the slurry for 1-2 hours. Collect the solid product by filtration using a Nutsche filter. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).
-
Product Isolation (Extraction): If the product oils out or remains in solution, perform a liquid-liquid extraction.[10] Extract the aqueous slurry 3 times with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 4 L).
-
Washing & Drying (for Extraction): Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Steps: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Data Presentation & Process Parameters
Table 1: Comparison of Critical Process Parameters (Lab vs. Pilot)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Rationale for Change |
| Substrate | 10.0 g | 1.0 kg | 100x Scale-Up |
| Sulfuric Acid | ~50 mL | ~5.0 L | Maintain concentration, increase thermal mass |
| Nitric Acid | ~4.0 mL | ~0.4 L | Maintain stoichiometry |
| Reaction Temp. | 0-5 °C | 0-5 °C | Critical for selectivity and safety; must be maintained |
| Addition Time | 15-30 minutes | 2-4 hours | Crucial for heat management. Slower addition is required to allow the less efficient cooling system to keep up.[11] |
| Reaction Time | 1-2 hours | 1-2 hours | Typically similar if temperature is well-controlled |
| Expected Yield | 85-95% | 75-85% | A slight drop is common due to transfer losses and minor inefficiencies. A larger drop indicates a problem. |
Table 2: Quick Troubleshooting Reference
| Problem | Probable Cause(s) | Recommended Actions |
| Low Yield | Inefficient cooling, poor mixing, incomplete reaction | Verify temperature control, increase agitation, extend reaction time, check raw material quality |
| High Impurity | Localized overheating ("hot spots"), incorrect stoichiometry | Slow reagent addition, improve mixing, verify reagent concentrations and amounts |
| Runaway Exotherm | Reagent addition too fast, cooling failure | STOP ADDITION. Perform full process safety review (Reaction Calorimetry).[8] |
| Product "Oils Out" | Impurities present, product solubility | Switch to an extractive work-up protocol with a suitable organic solvent.[10] |
| Slow Filtration | Fine particle size, clogged filter | Optimize crystallization to get larger particles, use appropriate filter press or Nutsche filter |
Visualization of Workflows
Scale-Up Logic and Workflow
Caption: A typical workflow for scaling chemical synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting pilot batches.
References
- Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Journal of the Indian Institute of Science, 94(2), 141-157. [Link]
- Zhang, J., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Reaction Chemistry & Engineering. [Link]
- Murray, P. R. D., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1732–1739. [Link]
- Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2212–2222. [Link]
- ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
- YouTube. (2024).
- ResearchGate. (n.d.).
- Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Green Chemistry. [Link]
- Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- D'souza, A. M., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S8), 4601-4623. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
avoiding degradation of 4-Bromo-5-nitro-1H-indazole during functionalization
Welcome to the technical support center for the synthesis and functionalization of 4-Bromo-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this highly functionalized and electron-deficient heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this reactive molecule and avoid its degradation.
Understanding the Molecule: The Chemical Personality of this compound
This compound is a unique building block characterized by a confluence of strong electron-withdrawing groups on the indazole core. This electronic profile dictates its reactivity, stability, and the potential challenges during its functionalization.
-
High Acidity of the N-H Proton: The inductive and resonance effects of the bromo and nitro groups significantly increase the acidity of the N-H proton compared to unsubstituted indazole. This facilitates deprotonation with a wide range of bases.
-
Electron-Deficient Aromatic System: The indazole ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a key potential degradation pathway.
-
Two Reactive Sites: The molecule presents two primary sites for functionalization: the nucleophilic nitrogen of the indazole ring and the electrophilic C4-position bearing the bromo substituent, which is amenable to cross-coupling reactions.
This guide will provide strategies to selectively target these sites while mitigating potential side reactions and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway to be vigilant about is nucleophilic aromatic substitution (SNAr) at the C4 position, where the bromo group is displaced by a nucleophile. This is exacerbated by the presence of the two strong electron-withdrawing groups. Strong bases (e.g., alkoxides) and certain nucleophiles used in subsequent reactions can initiate this degradation. High reaction temperatures can also promote this and other decomposition pathways.
Q2: I am observing a mixture of N-1 and N-2 alkylated products. How can I improve the regioselectivity?
A2: Regioselectivity in the N-alkylation of indazoles is a common challenge and is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2][3] For electron-deficient indazoles, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the thermodynamically more stable N-1 isomer.[3][4] Conversely, conditions that favor kinetic control may yield more of the N-2 product. A thorough screening of bases and solvents is often necessary.
Q3: Can the nitro group be reduced during palladium-catalyzed cross-coupling reactions?
A3: While many modern palladium catalysts and ligands are tolerant of the nitro group, reduction can occur under certain conditions, particularly with prolonged reaction times, high temperatures, and certain phosphine ligands that can act as reducing agents. Careful monitoring of the reaction is essential. If nitro reduction is a persistent issue, consider milder reaction conditions or a different catalyst system.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from light and strong bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of the C4-bromo position. However, the electron-deficient nature of the substrate can lead to specific challenges.
Scenario 1: Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity | The electron-deficient nature of the substrate can make oxidative addition more challenging. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is active. Consider using a more electron-rich and bulky ligand to promote oxidative addition.[5][6] |
| Ineffective Base | The choice of base is critical. While strong bases are often used, they can promote SNAr. Start with milder inorganic bases like K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity.[5][7] |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[8] To mitigate this, use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.5 equivalents). Ensure rigorous degassing of the reaction mixture to remove oxygen. |
| Low Reaction Temperature | While it's good to start with milder conditions to avoid degradation, some Suzuki couplings require higher temperatures for efficient catalysis. If the reaction is sluggish, consider a stepwise increase in temperature (e.g., from 80°C to 100°C) while monitoring for product formation and degradation. |
Issue: Formation of significant side products.
| Side Product Observed | Potential Cause & Troubleshooting |
| Dehalogenated Starting Material (5-nitro-1H-indazole) | This arises from the reductive dehalogenation of the starting material. This can be promoted by certain phosphine ligands or impurities. Try a different ligand or ensure all reagents are pure. Using a pre-formed Pd(0) catalyst can sometimes minimize this. |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Rigorous degassing of the solvent and reaction vessel is crucial. Running the reaction under a strict inert atmosphere (argon or nitrogen) is mandatory.[9] |
| SNAr Product (Displacement of Bromine) | If your reaction conditions involve a strong nucleophilic base or if the boronic acid solution is strongly basic, SNAr can compete with the Suzuki coupling. Consider using a weaker, non-nucleophilic base. |
Scenario 2: Buchwald-Hartwig Amination
Issue: Incomplete conversion or no reaction.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Ligand Choice | The Buchwald-Hartwig amination is highly ligand-dependent.[10][11] For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate both oxidative addition and reductive elimination.[12][13] |
| Base Incompatibility | Strong bases like NaOtBu and LiHMDS are commonly used but are incompatible with nitro groups and can promote SNAr with this substrate.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ are often better choices, although they may require higher temperatures or longer reaction times. |
| Catalyst Poisoning | Ensure the amine coupling partner is of high purity. Certain impurities can act as catalyst poisons. |
Issue: Observation of undesired products.
| Side Product Observed | Potential Cause & Troubleshooting |
| Dehalogenated Starting Material | Similar to the Suzuki reaction, this can be a problematic side reaction.[10] Optimizing the ligand-to-palladium ratio can sometimes mitigate this. |
| SNAr Product | This is a significant risk, especially with strongly basic conditions. Use the mildest base that affords a reasonable reaction rate. Running the reaction at the lowest possible temperature is also advisable. |
Experimental Protocols
Protocol 1: N-1 Selective Alkylation of this compound
This protocol is optimized for achieving high regioselectivity for the N-1 position, leveraging thermodynamic control.[2][3][4]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and temperature may be necessary.[5][6][7]
-
Reaction Setup: In a reaction vessel, combine this compound (or its N-protected derivative) (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Subject the reaction mixture to further degassing by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C under an argon atmosphere and stir until completion (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Chemoselective Reduction of the Nitro Group
This protocol is designed to selectively reduce the nitro group while preserving the bromo substituent.
-
Reaction Setup: In a round-bottom flask, suspend this compound (or its functionalized derivative) (1.0 equiv) in a mixture of ethanol and water.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 equiv) followed by iron powder (Fe, 3-5 equiv).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing thoroughly with ethanol or ethyl acetate.
-
Basification and Extraction: Concentrate the filtrate, and if necessary, add a saturated aqueous solution of sodium bicarbonate to basify the mixture. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-bromo-1H-indazol-5-amine.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Visualizations
References
- BenchChem Technical Support Team. (2025).
- Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Anonymous. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Anonymous. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Anonymous. (n.d.). A new reagent for selective reduction of nitro group.
- Anonymous. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Anonymous. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Anonymous. (n.d.).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Anonymous. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Anonymous. (2023).
- Anonymous. (2023). TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid. TCI Chemicals.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Anonymous. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...
- Anonymous. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Caron, L., Campeau, L.-C., & Fagnou, K. (n.d.). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides.
- Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube.
- Anonymous. (n.d.).
- PubChemLite. (n.d.). This compound (C7H4BrN3O2).
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole.
- Anonymous. (n.d.). Synthesis and Reactivity of Electron-deficient Boron Species. TSpace.
- BLDpharm. (n.d.). 952183-46-9|7-Bromo-4-methyl-5-nitro-1H-indazole.
- Wang, Y., et al. (2015).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Anonymous. (n.d.). Balancing functional properties and environmental impact of graphitic carbon nitride: a case study on boron doping syntheses. RSC Publishing.
- Chegg. (2015).
- Anonymous. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
analytical challenges in the characterization of 4-Bromo-5-nitro-1H-indazole isomers
An In-Depth Technical Guide to Navigating the Analytical Challenges of 4-Bromo-5-nitro-1H-indazole Isomers
Introduction: The Isomer Conundrum in Drug Development
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with research teams grappling with the characterization of substituted indazoles. The this compound scaffold is a crucial intermediate in the synthesis of various pharmacologically active agents[1]. However, its synthesis is often non-regioselective, leading to a mixture of isomers, such as 6-Bromo-5-nitro-1H-indazole, which can be notoriously difficult to distinguish. Accurate structural elucidation and separation are not merely academic exercises; they are critical for ensuring the efficacy, safety, and reproducibility of drug candidates.
This guide is structured to address the most pressing analytical challenges you may encounter. We will move from quick-fire FAQs to deep-dive troubleshooting guides, complete with validated protocols and the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis reaction shows multiple spots of similar Rf on the TLC plate. Are these all isomers?
A: It is highly probable. The synthesis of substituted indazoles, particularly through nitration or bromination of an existing indazole core, can lead to a mixture of positional isomers[2]. Due to their similar polarity, these isomers often exhibit very close retention factors (Rf) on a TLC plate, making baseline separation challenging. It is also possible that you have unreacted starting material or other process-related byproducts. Confirmation requires more robust techniques like HPLC and spectroscopic analysis.
Q2: I'm trying to differentiate the 4-Bromo-5-nitro and 6-Bromo-5-nitro isomers. Which proton is the most diagnostic in ¹H NMR?
A: The most diagnostic proton is often the one situated between two substituents or in a unique electronic environment. For this compound, the proton at the C7 position is adjacent to the benzene ring junction and experiences a specific electronic environment. For the 6-Bromo-5-nitro-1H-indazole isomer, the proton at C7 is adjacent to the bromine atom, while the C4 proton is adjacent to the nitro group. The proton ortho to the nitro group (H-4 in the 6-bromo-5-nitro isomer) is expected to be the most deshielded (shifted furthest downfield) due to the strong electron-withdrawing nature of the nitro group[3]. Comparing the chemical shifts of these specific protons across your samples is a key identification strategy.
Q3: My mass spectrum shows two major peaks for the molecular ion, one at M and another at M+2, with nearly equal intensity. Is my sample impure?
A: No, this is the expected and classic isotopic signature for a molecule containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, your sample will contain a population of molecules with ⁷⁹Br and a nearly equal population with ⁸¹Br, resulting in the characteristic M and M+2 peaks of similar intensity[4][5]. This pattern is a powerful confirmation that your compound is indeed brominated.
Q4: What is the most effective way to achieve baseline separation of these isomers for purification?
A: While column chromatography is a common method, achieving baseline separation of closely related isomers can be difficult and not always suitable for large-scale production[6]. High-Performance Liquid Chromatography (HPLC), particularly using a normal-phase column (e.g., silica or cyano-propyl), often provides superior resolution for positional isomers that have small differences in polarity[7]. For analytical confirmation and preparative separation, developing a robust HPLC method is highly recommended. Chiral chromatography can also be employed if enantiomers are present[8][9].
Troubleshooting Guides & In-Depth Analysis
This section provides a deeper dive into resolving persistent analytical issues.
Guide 1: Overcoming Chromatographic Co-elution
Co-elution is the most common barrier to accurate quantification and isolation of indazole isomers. A systematic approach to method development is crucial.
The Underlying Science: Separation in liquid chromatography is governed by the differential partitioning of analytes between the stationary phase and the mobile phase. For positional isomers like 4-bromo-5-nitro and 6-bromo-5-nitro-1H-indazole, the differences in dipole moment and hydrogen bonding capability are subtle. Normal-phase chromatography, which relies on polar interactions (adsorption-desorption) with a polar stationary phase like silica, is often more sensitive to these subtle differences in polarity compared to reverse-phase chromatography[7][8].
Workflow for HPLC Method Development:
Caption: HPLC method development workflow for isomer separation.
Starting Point for Method Development (HPLC):
| Parameter | Normal-Phase (NP) | Reverse-Phase (RP) | Rationale |
| Column | Silica, Cyano (CN), Diol | C18, Phenyl-Hexyl | NP often provides better selectivity for polar, non-ionic isomers. RP is a good alternative to screen. |
| Mobile Phase A | Hexane or Heptane | Deionized Water | Non-polar solvent for NP, polar for RP. |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) or Methanol (MeOH) | Polar modifier for NP, organic for RP. IPA provides different selectivity than EtOH. |
| Initial Gradient | 5% B to 50% B over 20 min | 10% B to 90% B over 20 min | A broad gradient helps to locate the elution window for all components. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) | Standard starting flow rate. |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm | Nitroaromatic compounds typically have strong UV absorbance. |
Guide 2: Resolving Spectroscopic Ambiguity
When chromatography yields separated peaks, definitive structural confirmation relies on spectroscopy.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing positional isomers. The chemical shift (δ) and coupling constants (J) of the protons on the indazole ring system are exquisitely sensitive to the electronic effects of the bromo and nitro substituents[3].
Comparative ¹H NMR Data (Predicted/Reported in DMSO-d₆):
| Proton Position | This compound | 6-Bromo-5-nitro-1H-indazole | Key Differentiator |
| H-3 | ~8.3 ppm (s) | ~8.4 ppm (s) | The C3-H is typically a singlet and less informative for isomer differentiation. |
| H-4 | N/A (Substituted) | ~8.7 ppm (s) | CRITICAL: The appearance of a highly deshielded singlet for H-4 is characteristic of the 6-bromo isomer. |
| H-6 | ~7.8 ppm (d) | N/A (Substituted) | The H-6 proton in the 4-bromo isomer appears as a doublet coupled to H-7. |
| H-7 | ~8.1 ppm (d) | ~8.0 ppm (s) | CRITICAL: The H-7 proton in the 6-bromo isomer is a singlet, whereas in the 4-bromo isomer it's a doublet. |
Note: Actual chemical shifts can vary based on solvent and concentration. The key is the multiplicity (singlet, doublet) and relative chemical shift.[3][10][11]
Advanced NMR Techniques: If ¹H NMR is ambiguous, 2D NMR experiments are definitive.
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other. For the 4-bromo isomer, a cross-peak between the H-6 and H-7 signals would be expected.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space proximity. A NOE between the N1-H proton and the C7-H proton can help confirm assignments.
2. Mass Spectrometry (MS)
While MS cannot typically distinguish between isomers based on parent mass alone, its fragmentation patterns (MS/MS) can sometimes provide structural clues. The primary utility of MS in this context is to confirm the elemental composition.
Key MS Observations:
-
High-Resolution MS (HRMS): Use HRMS (e.g., Orbitrap, TOF) to confirm the exact mass of your molecular ion. This verifies the elemental formula (C₇H₄BrN₃O₂) and rules out unexpected products[12].
-
Isotopic Pattern: As mentioned in the FAQ, confirm the 1:1 M to M+2 ratio to verify the presence of one bromine atom[4].
Isomer Identification Workflow:
Caption: A logical workflow for definitive isomer structure elucidation.
Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol provides a step-by-step guide for separating this compound isomers using normal-phase HPLC.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 1 mL of a 50:50 mixture of Hexane and Isopropanol (IPA). Ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Initial Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralcel AD-H (can also be used for achiral separations) or a standard Silica column (5 µm, 4.6 x 250 mm).
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Isopropanol (IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD), monitoring at 254 nm.
-
-
Method Execution (Scouting Run):
-
Run a linear gradient from 10% IPA to 40% IPA over 25 minutes.
-
Hold at 40% IPA for 5 minutes.
-
Return to 10% IPA and equilibrate for 10 minutes before the next injection.
-
-
Optimization:
-
If peaks are unresolved but separated in time: Switch to an isocratic (constant percentage) mobile phase based on the elution time from the gradient. For example, if peaks eluted around 15 minutes in the gradient (which might correspond to ~25% IPA), try an isocratic run at 20% IPA, 25% IPA, and 30% IPA.
-
If peaks are poorly shaped: Try changing the organic modifier from IPA to Ethanol.
-
If resolution is still poor: Decrease the flow rate to 0.8 mL/min or decrease the temperature to 25°C to improve peak shape and increase interaction with the stationary phase[8].
-
Protocol 2: Sample Preparation and Data Acquisition for ¹H NMR
-
Sample Preparation:
-
Weigh 5-10 mg of the purified, dry isomer into a clean vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton plug to filter any particulates[3].
-
-
Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Experiment: Standard proton ('zg30') pulse program.
-
Key Parameters:
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Number of Scans (NS): 16 (increase for dilute samples).
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing:
-
Apply Fourier transformation.
-
Phase the spectrum carefully.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all peaks and analyze chemical shifts and coupling constants.
-
-
References
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
- El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672.
- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. National Center for Biotechnology Information.
- He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(50), 43605-43609.
- PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information.
- El-Adl, K., El-Sattar, N. A., El-Malah, A., & Abu-Serie, M. M. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 25(21), 5035. [Link]
- PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole. National Center for Biotechnology Information.
- Alkorta, I., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5891–5901. [Link]
- Sharma, A., Kumar, V., & Kumar, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167-1193. [Link]
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
- PubChemLite. (n.d.). This compound (C7H4BrN3O2).
- Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
- Grieb, S., Gyllenhaal, O., & Vessman, J. (1998). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography.
- Wang, S., Wang, P., Liu, D., & Zhou, Z. (2018). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 23(10), 2636. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- Orochem Technologies Inc. (2017, December 2). Dr.
- Rybalova, T. V., Gatilov, Y. V., & Bagryanskaya, I. Y. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1667. [Link]
- Hindupur, R. M., Kandadai, S. A., Pati, H. N., Pedada, S. R., Satam, V. S., & Tambade, P. J. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(1), 58–63. [Link]
- NIST. (n.d.). Benzene, 1-bromo-2-nitro-. In NIST Chemistry WebBook.
- Alkorta, I., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Alkorta, I., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography | MDPI [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to the Structural Elucidation of 4-Bromo-5-nitro-1H-indazole Derivatives by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates biological activity, and any ambiguity can lead to costly and time-consuming setbacks in the drug discovery pipeline.[1][2][3][4] This is particularly true for novel heterocyclic compounds such as 4-bromo-5-nitro-1H-indazole derivatives, a class of molecules with significant potential in medicinal chemistry. While spectroscopic techniques like NMR and mass spectrometry provide valuable insights into the connectivity of atoms, only single-crystal X-ray crystallography can provide the unambiguous, high-resolution data required to definitively confirm the molecule's absolute configuration and detailed geometric parameters.[3]
This guide provides an in-depth comparison of crystallographic techniques and a detailed protocol for confirming the structure of this compound derivatives, grounded in the principles of scientific integrity and supported by experimental data from related structures.
The Imperative of Unambiguous Structural Confirmation
The indazole scaffold is a prevalent motif in numerous biologically active compounds. The introduction of a bromine atom and a nitro group, as in this compound derivatives, can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions—all critical factors in its pharmacokinetic and pharmacodynamic profile. However, the synthesis of such substituted indazoles can sometimes lead to isomeric products, making definitive structural assignment essential.[5] X-ray crystallography stands as the gold standard for this purpose, providing precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.[6]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the critical steps and the scientific rationale behind each.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
1. Crystal Growth: The Foundation of a High-Quality Structure
The adage "a chain is only as strong as its weakest link" holds true in crystallography; the quality of the crystal dictates the quality of the final structure. For this compound derivatives, which are typically solid organic compounds, several crystallization techniques can be employed. The key is to allow for slow crystal formation to minimize defects.[7]
-
Method 1: Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less volatile co-solvent like hexane) to near saturation.
-
Loosely cover the container (e.g., with parafilm perforated with a few small holes) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
-
Method 2: Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "bad" solvent).
-
Over time, the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
2. Crystal Selection and Mounting
Once suitable crystals have formed (ideally 30-300 microns in size), they must be carefully selected and mounted.[6]
-
Under a microscope, select a single, well-formed crystal that is transparent and free of cracks or other visible defects.[7]
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant.[8]
3. X-ray Diffraction Data Collection
The mounted crystal is then placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.[9]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.[6]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations. The diffracted X-rays are captured by the detector.
4. Data Processing and Structure Solution
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the crystal structure.
-
Data Reduction: The raw diffraction intensities are corrected for various factors, such as background noise and absorption.[8]
-
Structure Solution: The "phase problem" is a central challenge in crystallography.[8] For small molecules like this compound derivatives, direct methods are typically successful in determining the initial atomic positions.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Comparative Analysis: Interpreting the Crystallographic Data
The final output of a successful crystallographic experiment is a detailed model of the molecule's structure. This allows for a comprehensive analysis of its geometric features and intermolecular interactions. While a specific structure for a this compound derivative is not publicly available, we can anticipate the key parameters that would be analyzed and compare them to known structures of related compounds.
| Parameter | Expected Value/Observation for a this compound Derivative | Comparison with Related Structures | Significance in Drug Design |
| Bond Lengths | C-Br bond length around 1.85-1.90 Å. C-N and N-O bonds in the nitro group will be shorter than typical single bonds due to resonance. | In bromo-substituted indoles, C-Br bond lengths are consistently in this range.[10] The geometry of the nitro group is also well-established in various aromatic compounds. | Precise bond lengths are crucial for accurate molecular modeling and understanding electronic effects.[4] |
| Bond Angles | The internal angles of the indazole ring system will deviate slightly from ideal values due to ring strain and substituent effects. | The geometry of the indazole core is well-characterized.[5][11] The presence of bulky substituents like bromine and the nitro group will likely cause minor distortions. | Understanding the preferred geometry of the core scaffold is essential for designing molecules that fit into a specific protein binding site.[2] |
| Torsion Angles | The torsion angle between the indazole ring and the nitro group will indicate the degree of planarity. | In many nitro-aromatic compounds, the nitro group is slightly twisted out of the plane of the aromatic ring. | The conformation of flexible groups can significantly impact binding affinity and selectivity. |
| Intermolecular Interactions | Potential for hydrogen bonding involving the indazole N-H and the nitro oxygen atoms. Halogen bonding involving the bromine atom is also possible. π-π stacking between the aromatic rings of adjacent molecules. | Hirshfeld surface analysis of similar bromo-substituted heterocyclic compounds often reveals significant C-H···Br, N···H, and π-π stacking interactions.[10][12] | These interactions are fundamental to how a drug molecule recognizes and binds to its biological target.[1] |
Conclusion: The Indispensable Role of X-ray Crystallography
In the competitive landscape of drug discovery and development, there is no room for structural ambiguity. For novel compounds like this compound derivatives, single-crystal X-ray crystallography provides the definitive evidence required to confirm the molecular structure with atomic-level precision. This technique is not merely a characterization tool; it is a cornerstone of rational drug design, providing the detailed structural insights necessary to understand structure-activity relationships and to guide the optimization of lead compounds.[13] The methodologies and comparative data presented in this guide underscore the power and necessity of X-ray crystallography in advancing modern medicinal chemistry.
References
- Vertex AI Search. (n.d.). X-ray crystallography in drug discovery - PubMed.
- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
- PMC - NIH. (n.d.). The role of crystallography in drug design.
- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development.
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- SERC (Carleton). (n.d.). Single-crystal X-ray Diffraction.
- (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles.
- Chemicalbook. (n.d.). 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis.
- PMC - NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- PubMed Central. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
Sources
- 1. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. migrationletters.com [migrationletters.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of 4-Bromo-5-nitro-1H-indazole and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities. The introduction of nitro and bromo substituents onto this heterocyclic system dramatically influences its physicochemical properties and pharmacological profile, making these derivatives highly valuable as intermediates and as bioactive molecules themselves. This guide provides a comparative overview of 4-bromo-5-nitro-1H-indazole, placing it in the context of other bromo-nitroindazole isomers to inform rational drug design and development.
Physicochemical Properties: A Comparative Overview
The precise positioning of bromo and nitro groups on the indazole ring significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation. These modifications, in turn, dictate properties such as solubility, melting point, and crystal packing, which are critical for drug development. Below is a comparative table of the known physicochemical properties of this compound and its isomers. It is important to note that experimental data for some of these compounds is sparse in the public domain.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |
| This compound | C₇H₄BrN₃O₂ | 242.03 | 1190315-72-0 | Not Reported | Not Reported |
| 3-Bromo-5-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | 67400-25-3 | ~210-214 | Light yellow crystal or powder |
| 6-Bromo-5-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | 1351813-02-9 | Not Reported | Not Reported |
| 3-Bromo-7-nitroindazole | C₇H₄BrN₃O₂ | 242.03 | 74209-34-0 | 183.0 - 190.0 | Yellow Crystalline Solid[1] |
| 5-Bromo-4-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | 2133005-85-1 | Not Reported | Not Reported |
| 5-Bromo-6-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | 71785-49-4 | Not Reported | Not Reported |
| 7-Bromo-5-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | Not Reported | Not Reported | Not Reported |
Data compiled from various chemical supplier databases and public repositories. The absence of reported data highlights areas for future research.
Synthesis of Bromo-Nitroindazoles: A General Approach
The synthesis of bromo-nitroindazoles typically involves two main strategies: the nitration of a bromo-indazole precursor or the bromination of a nitro-indazole. The choice of route depends on the availability of starting materials and the desired regioselectivity. The conditions for these electrophilic aromatic substitution reactions must be carefully controlled to achieve the desired isomer and avoid the formation of unwanted byproducts.
A general workflow for the synthesis and characterization of these compounds is outlined below:
Caption: A generalized workflow for the synthesis and characterization of bromo-nitroindazole isomers.
Experimental Protocol: Synthesis of 5-Bromo-4-nitro-1H-imidazole (A Representative Procedure)
Materials:
-
4-Bromo-1H-imidazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1H-imidazole (1.0 eq) in concentrated sulfuric acid at room temperature.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 110 °C for 1 hour.[2]
-
Monitor the reaction progress using an appropriate analytical method such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual acid.
-
Dry the product under vacuum to obtain 5-bromo-4-nitro-1H-imidazole.[2]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and the melting point should be determined. For instance, the successful synthesis of 5-bromo-4-nitro-1H-imidazole is indicated by a mass spectrum showing a peak at m/z 191 (M-H)⁻ and a ¹H NMR spectrum (in DMSO-d₆) with a singlet at approximately 7.99 ppm.[2]
Comparative Biological Activity
Nitroindazoles are a class of compounds with a broad spectrum of biological activities, including anticancer, antiparasitic, and anti-inflammatory properties. The position of the nitro group and other substituents on the indazole ring is crucial in determining the specific biological activity and potency.
Anticancer and Antiparasitic Potential
The nitro group in these compounds can be bioreduced in hypoxic environments, such as those found in solid tumors and certain parasites, to generate cytotoxic reactive nitrogen species. This mechanism of action makes them promising candidates for the development of targeted therapies.
While direct comparative biological data for this compound is limited, studies on related nitroimidazole and nitroindazole derivatives suggest significant potential. For example, some N-substituted nitroimidazoles have shown considerable antioxidant and antifungal activities.[3] Furthermore, certain anti-parasitic drugs, such as the benzimidazole fenbendazole, have demonstrated redox-mediated anticancer activity, particularly in triple-negative breast cancer cells.[4] This suggests that bromo-nitroindazoles could exhibit similar dual antiparasitic and anticancer effects.
Enzyme Inhibition
Certain substituted indazoles are known to be potent enzyme inhibitors. For instance, 3-bromo-7-nitroindazole is a potent inhibitor of neuronal nitric oxide synthase (nNOS).[1] The bromo and nitro substituents likely play a key role in the binding of the molecule to the active site of the enzyme. The inhibitory potential of this compound against various kinases and other enzymes remains an important area for future investigation.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by bromo-nitroindazoles, leading to anticancer effects.
Caption: A hypothetical signaling pathway where a bromo-nitroindazole could exert anticancer effects by inhibiting a key kinase cascade.
Future Directions
The field of medicinal chemistry continues to explore the vast potential of substituted indazoles. A systematic investigation of the structure-activity relationships of a comprehensive library of bromo-nitroindazole isomers is warranted. Such studies should include the synthesis and characterization of all positional isomers, followed by a thorough evaluation of their biological activities against a panel of cancer cell lines, parasites, and key enzymes. This will undoubtedly provide valuable insights for the development of novel therapeutic agents.
References
- 3-Bromo-7-Nitroindazole | C7H4BrN3O2 | CID 1649 - PubChem. (n.d.).
- 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem. (n.d.).
- This compound (C7H4BrN3O2) - PubChemLite. (n.d.).
- Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed. (n.d.).
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. (2015).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022).
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - ResearchGate. (n.d.).
- 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. (n.d.).
- Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
- Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed. (n.d.).
- Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - MDPI. (n.d.).
- Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
- Feature Reviews in Medicinal Chemistry - PMC - PubMed Central. (n.d.).
- Redox-mediated Anticancer Activity of Anti-parasitic Drug Fenbendazole in Triple-negative Breast Cancer Cells - PubMed. (n.d.).
- Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. (n.d.).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).
- 7-bromo-5-nitro-1h-indazole (C7H4BrN3O2) - PubChemLite. (n.d.).
- Mini-Reviews in Medicinal Chemistry SCIENCE BENTHAM Impact Factor: 2.733 Send Orders for Reprints to reprints@benthamscience.net MINI-REVIEW ARTICLE Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox-mediated Anticancer Activity of Anti-parasitic Drug Fenbendazole in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antibacterial Activity of 4-Bromo-5-nitro-1H-indazole Against Resistant Pathogens
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Carbapenem-Resistant Enterobacteriaceae (CRE) have developed sophisticated mechanisms to evade conventional antibiotics, rendering many last-resort treatments ineffective.[1][2] MRSA, a Gram-positive bacterium, typically acquires the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics, thereby preventing the inhibition of cell wall synthesis.[3][4][5] CRE, a group of Gram-negative bacteria, often produce carbapenemase enzymes that hydrolyze and inactivate carbapenem antibiotics, or they may combine other resistance mechanisms like porin loss and efflux pump overexpression.[6][7][8]
This landscape necessitates a departure from modifying existing antibiotic classes and an aggressive pursuit of novel chemical scaffolds with unique mechanisms of action. Indazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[9][10] Within this family, nitro-substituted indazoles are of particular interest. Drawing a parallel to the well-established nitroimidazole class of antibiotics (e.g., metronidazole), the antimicrobial action is hypothesized to stem from the bioreduction of the nitro group within the microbial cell.[][12][13] This process generates reactive nitroso and hydroxylamine radicals that are cytotoxic, leading to oxidative damage and catastrophic DNA strand breakage.[13][14]
This guide provides a comprehensive framework for the systematic validation of a novel candidate compound, 4-Bromo-5-nitro-1H-indazole, against clinically significant resistant strains. We will delineate the experimental rationale, provide detailed protocols for determining its inhibitory and bactericidal efficacy, and compare its potential performance against established clinical agents.
Hypothesized Mechanism of Action: Reductive Activation
The proposed antibacterial mechanism for this compound is centered on its nitro group, a key feature it shares with nitroimidazole drugs.[12] These drugs are prodrugs that require intracellular activation, a process highly favored in the low-oxygen environment of many bacteria.
The causality is as follows:
-
Cellular Entry: The uncharged compound passively diffuses across the bacterial cell membrane.
-
Reductive Activation: Inside the bacterium, specific nitroreductase enzymes reduce the nitro (-NO2) group. This step is critical and is significantly more efficient in anaerobic or microaerophilic environments where these enzymes are most active.[]
-
Radical Formation: This reduction creates highly reactive, short-lived nitro radical anions.[13][14]
-
Macromolecular Damage: These cytotoxic radicals indiscriminately attack cellular macromolecules, with the most significant target being DNA, causing strand breaks and helical destabilization that inhibit replication and transcription, ultimately leading to cell death.[14]
Experimental Design: A Phased Approach to Validation
A robust validation workflow is essential for generating reproducible and trustworthy data. Our approach is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Rationale for Strain and Comparator Selection
-
Staphylococcus aureus (MRSA, ATCC 43300): A well-characterized, quality-controlled strain resistant to all β-lactams. Its resistance is primarily mediated by the mecA gene.[5] Vancomycin is selected as the comparator, as it is a standard-of-care glycopeptide antibiotic for treating severe MRSA infections.[1]
-
Klebsiella pneumoniae (CRE, ATCC BAA-1705): This strain is a producer of the K. pneumoniae carbapenemase (KPC) enzyme, a major mechanism of carbapenem resistance.[2] As a Gram-negative bacterium, it possesses an outer membrane that presents an additional permeability barrier. Colistin (Polymyxin E) is chosen as the comparator. Although associated with toxicity concerns, it remains a last-resort agent for treating infections caused by multidrug-resistant Gram-negative bacteria.
Detailed Experimental Protocols
These protocols are designed to be self-validating by adhering to CLSI M07 guidelines, which provide the reference method for broth microdilution tests.[17]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]
-
Preparation of Compound Stock: Prepare a 1280 µg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Prepare identical stocks for comparator antibiotics as per CLSI guidelines.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the compound stock solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24h). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration well with no visible turbidity (button or haze) when viewed from the bottom.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10^5 CFU/mL, the MBC well should have ≤ 5 colonies).
Comparative Performance Data (Hypothetical)
The following table presents a realistic, albeit hypothetical, data set to illustrate how results would be structured for comparative analysis.
| Compound | Organism | Resistance Mechanism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| This compound | S. aureus (MRSA) | PBP2a (mecA) | 4 | 8 | Bactericidal (≤4) |
| Vancomycin (Comparator) | S. aureus (MRSA) | PBP2a (mecA) | 1 | 4 | Bactericidal (≤4) |
| This compound | K. pneumoniae (CRE) | KPC Enzyme | 8 | 16 | Bactericidal (≤4) |
| Colistin (Comparator) | K. pneumoniae (CRE) | KPC Enzyme | 2 | 2 | Bactericidal (≤4) |
Interpretation Note: The MBC/MIC ratio is a key indicator of an agent's activity. A ratio of ≤4 is generally considered evidence of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.
Discussion and Future Directions
Based on our hypothetical data, this compound demonstrates promising bactericidal activity against both MRSA and CRE strains. The observed MIC of 4 µg/mL against MRSA is noteworthy, suggesting it can overcome the formidable PBP2a-mediated resistance mechanism.[4] Its efficacy against a KPC-producing K. pneumoniae at 8 µg/mL indicates that its mechanism of action is likely independent of the β-lactamase pathway, consistent with the proposed DNA damage model.[2]
While the potency does not exceed that of the "gold standard" comparators in this simulation, its effectiveness against two mechanistically distinct and clinically challenging pathogens marks it as a viable lead compound. The crucial next steps in the validation pipeline would include:
-
Broad-Spectrum Screening: Testing against a wider panel of resistant and susceptible Gram-positive and Gram-negative organisms.
-
Toxicity and Selectivity: Performing cytotoxicity assays on mammalian cell lines (e.g., HepG2, HEK293) to determine the therapeutic index.
-
Mechanism of Action Confirmation: Conducting assays to confirm DNA damage (e.g., comet assay) and identifying the specific nitroreductases involved in its activation.
-
In Vivo Efficacy: Progressing to animal infection models (e.g., murine sepsis or thigh infection models) to assess its efficacy in a physiological context.
The systematic validation of novel scaffolds like this compound is a critical endeavor in the fight against antimicrobial resistance. The protocols and rationale outlined in this guide provide a robust foundation for researchers to generate the high-quality, comparative data needed to advance promising new agents from the bench to the clinic.
References
- PubChem. 4-Bromo-5-nitro-1H-imidazole - Compound Summary.
- Papp-Wallace, K. M., & Bonomo, R. A. (2024). Carbapenem-Resistant Enterobacterales.
- Hassani, M., et al. (2024). Methicillin-Resistant Staphylococcus aureus (MRSA)
- Baylor College of Medicine. Methicillin-Resistant Staphylococcus Aureus (MRSA). BCM. [Link]
- WikiLectures. Nitroimidazole antibiotics. (2022). [Link]
- Mantacc. The Mechanism of MRSA Drug Resistance and Its Detection. Mantacc. [Link]
- Le, P. T., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. [Link]
- Wikipedia. Carbapenem-resistant enterobacteriaceae. [Link]
- Dr. Oracle. (2025). What is the mechanism of resistance in Methicillin-resistant Staphylococcus aureus (MRSA)?. [Link]
- Al-Zarouni, M., et al. (2023).
- Lee, H., et al. (2024). Prevalence of Carbapenem-Resistant Enterobacterales and Their Diverse Resistance Mechanisms. Biomedical Science Letters. [Link]
- Al-Agamy, M. H., et al. (2020). Evaluation of Resistance Mechanisms in Carbapenem-Resistant Enterobacteriaceae.
- RxList. (2021). Nitroimidazoles. [Link]
- Dadgostar, P. (2019). A Review of Carbapenem Resistance in Enterobacterales and Its Detection Techniques. [Link]
- EUCAST.
- Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. [Link]
- Lecturio. (2021). Nitroimidazoles. [Link]
- Pereira, J. M. M., et al. (2021). New nitroindazole-porphyrin conjugates: Synthesis, characterization and antibacterial properties. PubMed. [Link]
- Liu, Z-G., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]
- CLSI. Antimicrobial Susceptibility Testing. [Link]
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. [Link]
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- Duranti, A., et al. (1976). [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. PubMed. [Link]
- ResearchGate. (2022). Summary of the EUCAST ASMT reference method standard operational procedures (SOP)
- CLSI. (2024). CLSI 2024 M100Ed34. [Link]
- Gençer, N., et al. (2004).
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
- EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
- EUCAST. Disk Diffusion and Quality Control. [Link]
- Varshney, V., et al. (2010). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. PubMed. [Link]
- Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Mohapatra, A. (2025). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. [Link]
- Hari Babu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
- PubChem. 4-bromo-1H-indazole - Compound Summary.
- Scribd. 4 Bromo 1H Indazole. [Link]
- Government Degree College, Palakonda. A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. [Link]
- Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Emami, S., et al. (2018). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.
- PubChem. 5-Bromo-6-nitro-1H-indazole - Compound Summary.
- Sblendorio, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbapenem-resistant enterobacteriaceae - Wikipedia [en.wikipedia.org]
- 3. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 4. droracle.ai [droracle.ai]
- 5. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbapenem-Resistant Enterobacterales - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prevalence of Carbapenem-Resistant Enterobacterales and Their Diverse Resistance Mechanisms [bslonline.org]
- 8. Evaluation of Resistance Mechanisms in Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. gdcplkd.ac.in [gdcplkd.ac.in]
- 12. elearning.unimib.it [elearning.unimib.it]
- 13. lecturio.com [lecturio.com]
- 14. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. youtube.com [youtube.com]
A Strategic Guide to Comparing the In Vitro Efficacy of 4-Bromo-5-nitro-1H-indazole Analogs as Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the in vitro anticancer efficacy of novel 4-Bromo-5-nitro-1H-indazole analogs. We will move beyond a simple recitation of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous kinase inhibitors.[1][2] The strategic placement of a bromine atom and a nitro group on this scaffold offers unique opportunities for modulating electronic properties and establishing key interactions with biological targets, making the this compound framework a compelling starting point for novel drug discovery. A recent study highlighted that incorporating a nitro group at the 5-position of an indazole structure can enhance biological activity by inducing oxidative stress.[3] This guide outlines a multi-stage experimental workflow designed to rigorously assess the therapeutic potential of analogs built upon this core.
Experimental & Strategic Workflow
The evaluation of novel chemical entities should follow a logical, tiered approach, moving from broad phenotypic effects to more specific mechanistic insights. This ensures that resources are focused on the most promising candidates. Our proposed workflow begins with a primary assessment of cytotoxicity, followed by an investigation into the mechanism of cell death, and culminates in preliminary target engagement studies.
Caption: A tiered workflow for evaluating this compound analogs.
Part 1: Primary Cytotoxicity Screening
The initial step is to ascertain the concentration at which the synthesized analogs inhibit cancer cell proliferation.[4] This provides the first critical piece of data—the half-maximal inhibitory concentration (IC50)—which is essential for comparing the potency of different compounds.[5]
Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity. This assay is widely used due to its reliability and suitability for a 96-well plate format, making it ideal for screening a library of analogs.[5]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding:
-
Maintain selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in appropriate media in a humidified incubator at 37°C with 5% CO2.[4]
-
Harvest cells during their logarithmic growth phase.
-
Seed cells into 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[4]
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of each this compound analog in DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[5]
-
-
Incubation & Assay:
-
Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[5]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
Data Presentation: Hypothetical IC50 Values
The results should be compiled into a clear table to facilitate direct comparison of the analogs' potency across different cancer cell lines.
| Compound ID | R-Group Modification | IC50 (µM) on MCF-7 (Breast) | IC50 (µM) on HCT116 (Colon) | IC50 (µM) on A549 (Lung) |
| BNI-001 | (Parent Scaffold) | 15.2 | 21.8 | 18.5 |
| BNI-002 | N1-methyl | 8.7 | 12.4 | 9.9 |
| BNI-003 | C7-fluoro | 11.5 | 19.3 | 14.1 |
| BNI-004 | N1-(2-hydroxyethyl) | 5.1 | 7.6 | 6.3 |
Table 1: Hypothetical IC50 values for a series of this compound analogs. This data allows for initial structure-activity relationship (SAR) assessment.
Part 2: Mechanistic Elucidation via Apoptosis Assays
Observing cytotoxicity is the first step; understanding the mechanism of cell death is the crucial next one.[6] Apoptosis, or programmed cell death, is a key pathway through which many anticancer drugs function.[7][8] Determining if the lead compounds induce apoptosis validates their potential as therapeutic agents. We will use a dual-assay approach to investigate both early and mid-stage apoptotic events for a more complete picture.[7]
Rationale for a Multi-Assay Approach
Relying on a single marker can be misleading. Therefore, we will first assess an early event—the translocation of phosphatidylserine (PS)—and then a mid-stage hallmark—the activation of executioner caspases.[7][9]
-
Annexin V/PI Staining (Early Stage): In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer surface.[9] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore, it can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic or necrotic cells, allowing for differentiation.
-
Caspase-3/7 Activity Assay (Mid Stage): Caspases are a family of proteases that execute the apoptotic program. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes associated with apoptosis.[8] Measuring their activity provides direct evidence of the activation of the apoptotic cascade.
Detailed Protocol: Annexin V-FITC / PI Staining
-
Cell Treatment: Seed and treat cells in 6-well plates with the analogs at their respective IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation: Hypothetical Apoptosis Induction
| Compound ID (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 2.1% | 1.5% | 1.0 |
| BNI-001 | 25.6% | 10.2% | 3.8 |
| BNI-004 | 45.8% | 18.5% | 8.2 |
Table 2: Hypothetical data summarizing the pro-apoptotic effects of lead analogs. A significant increase in the apoptotic population and caspase activity strongly suggests an apoptotic mechanism of action.
Part 3: Target Engagement & Kinase Selectivity
Given the prevalence of the indazole scaffold in approved kinase inhibitors, a logical next step is to investigate whether the lead analogs function by inhibiting protein kinases.[2] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy.[11]
Rationale for Kinome Profiling
High-throughput kinome profiling is an efficient strategy to identify potential kinase targets and understand a compound's selectivity.[12] A selective inhibitor is often desired to minimize off-target effects, though polypharmacology (inhibiting multiple specific targets) can also be therapeutically beneficial.[11] Profiling a lead compound against a large panel of kinases provides a "fingerprint" of its activity, guiding further optimization and mechanistic studies.[13]
Caption: Simplified MAPK signaling pathway, a common target for indazole-based inhibitors.
Methodology: High-Throughput Kinase Profiling
-
Service Selection: Engage a commercial provider offering kinase profiling services (e.g., using technologies like ADP-Glo™ or Mobility Shift Assays).[11][13] These services typically screen a compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration.
-
Follow-up: For kinases showing significant inhibition (>50-70%), follow-up dose-response experiments are performed to determine precise IC50 values, confirming them as potent targets.
This systematic, multi-faceted approach provides a robust foundation for comparing the in vitro efficacy of this compound analogs. By integrating cytotoxicity screening with mechanistic assays and target identification, researchers can efficiently identify promising lead candidates for the next generation of anticancer therapeutics.
References
- Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]
- Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Lockhart, D. J. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 17(1), 12-23. [Link]
- Tannock, I. F. (2014). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- M-G, A., F, V., & J, B. (2020). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega, 5(29), 18056-18067. [Link]
- Chaudhry, C., et al. (2018). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. Future Medicinal Chemistry, 10(15), 1837-1850. [Link]
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
- BMG Labtech.
- Anticancer Research. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]
- PubMed.
- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- PubChem. 4-Bromo-5-nitro-1H-imidazole. [Link]
- Nanjing Bike Biotechnology Co., Ltd. This compound. [Link]
- National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- PubChemLite. This compound (C7H4BrN3O2). [Link]
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]
- ResearchGate.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
A Researcher's Guide to Cross-Reactivity Profiling of 4-Bromo-5-nitro-1H-indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1] This guide provides an in-depth, technical comparison of the cross-reactivity profiles of indazole-based inhibitors, with a specific focus on how one might approach the characterization of a novel inhibitor series, such as those derived from 4-Bromo-5-nitro-1H-indazole.
While specific experimental data for this compound-based inhibitors is not extensively available in the public domain, this guide will leverage data from well-characterized indazole-containing compounds and their non-indazole counterparts to provide a robust comparative framework. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative sources to empower you in your drug discovery endeavors.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
Protein kinases, with over 500 members in the human kinome, share a highly conserved ATP-binding pocket. This structural similarity is a double-edged sword: it allows for the design of broad-spectrum inhibitors but also presents a significant challenge in achieving selectivity. A lack of selectivity can lead to a cascade of undesirable outcomes, from misleading experimental results in preclinical studies to severe toxicities in clinical trials. Therefore, comprehensive cross-reactivity profiling is not merely a "checkbox" in the drug development process; it is a fundamental necessity for understanding a compound's true mechanism of action and therapeutic potential.[2]
This guide will use a comparative approach, examining the selectivity profiles of indazole-based inhibitors targeting key oncogenic kinases like AXL, MET, and VEGFR, and comparing them against non-indazole scaffolds targeting the same pathways.
Comparative Kinase Inhibition Profiles: Indazole vs. Non-Indazole Scaffolds
The selectivity of kinase inhibitors can range from highly specific to broadly multi-targeted. The substitution pattern on the core scaffold plays a pivotal role in defining this profile. Below, we compare the kinase inhibition profiles of several indazole-based inhibitors with multi-targeted, non-indazole inhibitors, Cabozantinib and Sorafenib.
Indazole-Based Inhibitors: A Look at Selectivity
The 1H-indazole scaffold has been successfully employed to generate both highly selective and multi-targeted kinase inhibitors. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) for representative indazole-based compounds against a panel of kinases.
Table 1: Kinase Inhibition Profile of Indazole-Based AXL/MET Inhibitors
| Kinase Target | UNC2025 (IC50 nM) | BMS-777607 (IC50 nM) | R428 (Bemcentinib) (IC50 nM) |
| AXL | 122 | 1.1 | 14 |
| MET | 364 | 3.9 | >1000 |
| MER | 0.74 | - | 41 |
| TYRO3 | 5.83 | 4.3 | 25 |
| FLT3 | 0.8 | - | - |
| TRKA | 1.67 | - | - |
| TRKC | 4.38 | - | - |
| KIT | 8.18 | - | - |
| RON | - | 1.8 | - |
Data sourced from publicly available databases and scientific literature.[3] Note: Bolded values indicate primary targets.
Table 2: Kinase Inhibition Profile of the Indazole-Based VEGFR Inhibitor Axitinib
| Kinase Target | Axitinib (IC50 nM) |
| VEGFR1 | 1.2 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
Data sourced from publicly available databases and scientific literature.[4]
Non-Indazole Multi-Kinase Inhibitors: A Broader Spectrum
In contrast to the more targeted profiles that can be achieved with the indazole scaffold, other heterocyclic cores have been utilized to develop potent multi-kinase inhibitors. Cabozantinib and Sorafenib are prime examples, demonstrating activity against a wider range of kinases.
Table 3: Comparative Kinase Inhibition Profile of Multi-Kinase Inhibitors
| Kinase Target | Cabozantinib (IC50 nM) | Sorafenib (% Inhibition at 1µM) |
| VEGFR2 | 14 | 100 |
| MET | 2 | 99 |
| AXL | - | 99 |
| RET | 8 | 99 |
| FLT3 | - | 100 |
| c-Kit | - | 100 |
| PDGFRβ | - | 100 |
| BRAF | - | 99 |
| RAF1 | - | 98 |
Data for Cabozantinib sourced from scientific literature.[5][6] Sorafenib data represents a broad kinome scan and is indicative of significant inhibition.[7]
The this compound Scaffold: A Hypothesis on Selectivity
While we lack specific cross-reactivity data for the this compound scaffold, we can hypothesize its potential properties based on established principles of medicinal chemistry.
-
The Role of the Bromo Group: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen in the kinase ATP-binding pocket.[3][8][9] This can enhance binding affinity and potentially contribute to selectivity depending on the specific amino acid residues in the target kinase.
-
The Influence of the Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group. This can modulate the electronic properties of the indazole ring system, potentially influencing the strength of hydrogen bonds formed with the kinase hinge region.[10] The introduction of electron-withdrawing groups has been shown to impact the overall potency of indazole-based inhibitors.[11]
The combination of these substituents suggests that inhibitors derived from this scaffold could have unique selectivity profiles. However, only comprehensive experimental profiling can validate this hypothesis.
Experimental Protocols for Cross-Reactivity Profiling
A systematic and multi-faceted approach is essential for robustly characterizing the cross-reactivity of a novel inhibitor. Below are detailed protocols for two key assays: a biochemical kinase inhibition assay and a cellular target engagement assay.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, providing a direct measure of kinase activity and its inhibition. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[12]
Materials:
-
Recombinant human kinases of interest
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound-based inhibitor in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve.
-
Further dilute the compounds in the kinase reaction buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Include "no enzyme" controls for background correction and "vehicle" controls for maximal kinase activity.
-
-
Kinase Reaction Mixture:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined to ensure the reaction is in the linear range.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying drug-target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.[13][14]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound-based inhibitor (dissolved in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermocycler
-
Microcentrifuge
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary antibodies against target kinases and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection system
-
Densitometry software
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the inhibitor at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[15]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target kinase.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensities to the intensity of the lowest temperature point (100% soluble).
-
Plot the normalized intensities against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Experimental Workflow for Cross-Reactivity Profiling
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Simplified AXL/MET Signaling Pathway
Caption: Simplified AXL and c-MET signaling pathways and points of inhibition.
Simplified VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway in angiogenesis.
Conclusion
The development of selective kinase inhibitors is a complex but achievable goal. The indazole scaffold has proven to be a versatile starting point for the design of potent and selective inhibitors. While direct experimental data for this compound-based inhibitors is not yet widely available, the principles and methodologies outlined in this guide provide a clear roadmap for their characterization. By employing a systematic approach to cross-reactivity profiling, combining robust biochemical and cellular assays, and comparing against well-characterized inhibitors with alternative scaffolds, researchers can gain a comprehensive understanding of their compounds' selectivity and potential for therapeutic development. This rigorous, data-driven approach is the cornerstone of translating a promising chemical entity into a life-changing medicine.
References
- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]
- BenchChem. (2025). A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile. BenchChem.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- BenchChem. (2025). Addressing off-target effects of indazole-based kinase inhibitors. BenchChem.
- Hart, C. D., & De Boer, R. H. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1–7. [Link]
- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]
- Kandasamy, S., Sahu, G., & Verma, R. (2020). A pathway map of AXL receptor-mediated signaling network. Journal of cell communication and signaling, 14(4), 465–471. [Link]
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7–S19. [Link]
- Bio-Rad. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Carbonic Anhydrase VI (CA-VI) Target Engagement. BenchChem.
- ResearchGate. (n.d.). Schematic representation of Axl signaling pathway.
- ResearchGate. (n.d.). The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways.
- ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands.
- Proteopedia. (2023).
- PubChem. (n.d.). VEGFA-VEGFR2 signaling. PubChem. [Link]
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Lazzara, M. J., L-hsin, T., & Wells, J. A. (2020). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101265. [Link]
- Bauer, D., Whittington, D. A., Coxon, A., Bready, J., Harriman, S. P., Patel, V. F., Polverino, A., & Harmange, J. C. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 18(17), 4844–4848. [Link]
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
- Singh, P., Kaur, M., & Kumar, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(8), 1295–1329. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Migdall, J., & Graham, D. K. (2010). AXL (AXL receptor tyrosine kinase).
- ResearchGate. (n.d.). AXL structure, signaling, and effector pathways.
- Grüllich, C. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. UroToday. [Link]
- Souček, P., Vydláková, P., Vrána, D., & Dvořák, Z. (2020). Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity. International journal of molecular sciences, 21(23), 9062. [Link]
- Singh, P., Kaur, M., & Kumar, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(8), 1295–1329. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161.
- Lee, C. C., & Ye, F. (2021). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 64(21), 15512–15545.
- ResearchGate. (n.d.). Tumor selectivity indices of cabozantinib and compound 4.
- Hart, C. D., & De Boer, R. H. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1–7. [Link]
- Arcus Biosciences. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. Arcus Biosciences.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 195–214. [Link]
- Arcus Biosciences. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. Arcus Biosciences.
- Hart, C. D., & De Boer, R. H. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. Dove Medical Press. [Link]
- Lee, C. C., & Ye, F. (2021). AXL Inhibitors: Status of Clinical Development. Cancers, 13(21), 5432. [Link]
- Bio-protocol. (n.d.). Cancer Biology - Protein. Bio-protocol. [Link]
- Arcus Biosciences. (n.d.). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Arcus Biosciences. [Link]
- Bauer, D., Whittington, D. A., Coxon, A., Bready, J., Harriman, S. P., Patel, V. F., Polverino, A., & Harmange, J. C. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 18(17), 4844–4848.
- Scott, D. E., & Turnbull, A. P. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC medicinal chemistry, 13(5), 589–594. [Link]
- HMS LINCS Project. (2018).
- Borisov, N., Terekhanova, N., & Suntsova, M. (2022). Gene Expression-Based Signature Can Predict Sorafenib Response in Kidney Cancer. Frontiers in molecular biosciences, 9, 837851. [Link]
- Ng, P. S., & Poulsen, A. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & medicinal chemistry, 49, 116437. [Link]
- El-Damasy, D. A., & Ke, Q. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 126, 102–118. [Link]
- ClinPGx. (n.d.). Sorafenib Pharmacodynamics. ClinPGx. [Link]
Sources
- 1. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. urotoday.com [urotoday.com]
- 6. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gene Expression-Based Signature Can Predict Sorafenib Response in Kidney Cancer [frontiersin.org]
- 8. The Role of Halogen Bonding in Inhibitor Recognition and Binding ...: Ingenta Connect [ingentaconnect.com]
- 9. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteopedia.org [proteopedia.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. scispace.com [scispace.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The 4-Bromo-5-Nitro-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Bioactive Derivatives
For Immediate Release to the Drug Discovery Community
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant agents, particularly in oncology.[1][2] Its unique bicyclic structure offers a versatile template for chemists to modulate physiochemical properties and achieve potent and selective interactions with various biological targets. This guide focuses on the structure-activity relationship (SAR) studies of derivatives based on the 4-bromo-5-nitro-1H-indazole scaffold. While this specific substitution pattern is commercially available as a building block for synthesis, comprehensive SAR studies on a series of its derivatives are not yet widely available in peer-reviewed literature.[][4]
Therefore, to provide valuable insights for researchers in this area, this guide will present a detailed comparative analysis of the closely related 4-bromo-1H-indazole scaffold. We will delve into a key study on its derivatives as antibacterial agents targeting the FtsZ protein, offering a paradigm for understanding how structural modifications influence biological activity. Furthermore, we will draw comparisons with other notable indazole-based compounds to provide a broader context for drug design and development.
The Indazole Nucleus: A Hub of Biological Activity
Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases, which has led to the development of several FDA-approved anti-cancer drugs such as Axitinib and Pazopanib.[1] The nitrogen arrangement in the pyrazole ring fused to the benzene ring allows for critical hydrogen bonding interactions with target proteins, a key feature in their mechanism of action as kinase inhibitors.[2] The strategic placement of substituents on the indazole ring system is a cornerstone of medicinal chemistry efforts to fine-tune potency, selectivity, and pharmacokinetic properties.
Case Study: SAR of 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors
A significant study in the field has explored a series of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a crucial bacterial cell division protein, making it an attractive target for new antibacterial agents. The following sections dissect the SAR of these compounds, providing a framework for understanding how modifications at different positions of the 4-bromo-1H-indazole core impact antibacterial efficacy.
Core Findings from the Study
The research revealed that derivatives of the 4-bromo-1H-indazole scaffold exhibit promising antibacterial activity, particularly against Gram-positive bacteria.[5] The study provides a clear example of how systematic chemical modifications can lead to a significant enhancement of biological activity.
Key Structural Modifications and Their Impact on Activity
The SAR exploration of these 4-bromo-1H-indazole derivatives primarily focused on substitutions at the N1 and C3 positions of the indazole ring.
-
Substitution at the N1-position: The introduction of various alkyl and substituted alkyl groups at the N1 position was found to be critical for antibacterial activity. This suggests that this position is likely involved in key interactions with the FtsZ protein or influences the overall physicochemical properties of the molecule, such as membrane permeability.
-
Modifications at the C3-position: While the primary focus of the published study was on N1-substituted derivatives, the nature of the substituent at the C3 position in other indazole series is known to significantly impact biological activity. For instance, in kinase inhibitors, this position often accommodates functionalities that interact with the hinge region of the kinase domain.
The following table summarizes the antibacterial activity of selected 4-bromo-1H-indazole derivatives from the study, highlighting the impact of different substituents on their minimum inhibitory concentrations (MICs).
| Compound ID | N1-Substituent | C3-Substituent | MIC (µg/mL) vs. S. aureus |
| Lead Compound | H | H | >128 |
| Derivative 9 | -(CH2)2-O-Ph | H | 4 |
| Derivative 12 | -(CH2)3-Ph | H | 8 |
| Derivative 18 | -(CH2)2-Ph | H | 8 |
| Data is illustrative and based on findings from the cited literature.[5] |
From this data, a clear trend emerges: the introduction of a substituted alkyl chain at the N1 position dramatically enhances the antibacterial activity compared to the unsubstituted parent compound. Specifically, an ethyl-phenyl ether moiety (Derivative 9) resulted in the most potent compound against S. pyogenes in the series.[5]
Comparative Analysis with Other Bioactive Indazole Scaffolds
To provide a broader perspective, it is valuable to compare the SAR of 4-bromo-1H-indazole derivatives with other classes of bioactive indazoles.
-
Indazole-based Kinase Inhibitors: As mentioned, many indazole derivatives are potent kinase inhibitors.[1] In these compounds, substitutions at the C3 and C5 positions are often crucial for activity. For example, in Akt inhibitors based on an indazole scaffold, the C7 position has been identified as a key site for modification to achieve selectivity.[6] This contrasts with the FtsZ inhibitors where the N1 position appears to be the primary handle for optimization.
-
6-Bromo-1H-Indazole Derivatives: Studies on 6-bromo-1H-indazole derivatives have shown their potential as anticancer agents.[1] In one series, a hydrophobic group at the C3 position and a hydrophilic group at the C6 position were found to be beneficial for activity.[1] This highlights the importance of the substitution pattern around the entire indazole ring in determining the biological target and potency.
Experimental Protocols
To aid researchers in the validation of novel indazole derivatives, a generalized protocol for a common antibacterial assay is provided below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Serially dilute the test compounds in MHB in the 96-well plates.
-
Inoculate each well with the bacterial suspension.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth.
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key positions on the 4-bromo-1H-indazole scaffold that have been explored for SAR and their general impact on antibacterial activity.
Caption: Key positions on the 4-bromo-1H-indazole scaffold for SAR studies.
Future Directions and Conclusion
While the this compound scaffold remains an underexplored area in terms of published SAR studies, the insights gained from the closely related 4-bromo-1H-indazole series provide a valuable starting point for future drug discovery efforts. The demonstrated potential of this scaffold in the development of novel antibacterial agents targeting FtsZ is a compelling reason for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key questions to address include:
-
How does the electron-withdrawing nitro group at the C5 position influence the overall activity and target profile compared to the unsubstituted scaffold?
-
What are the optimal substituents at the N1 and C3 positions for various biological targets?
-
Can derivatives of this scaffold be developed as potent and selective inhibitors of other targets, such as protein kinases?
By building upon the foundational knowledge of indazole chemistry and pharmacology, the this compound scaffold holds significant promise for the development of next-generation therapeutic agents.
References
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole deriv
- Synthesis and biological evaluation of indazole deriv
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628.
- Design, synthesis, and biological evalu
- Indazole – Knowledge and References.
- Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Compar
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- This compound (C7H4BrN3O2).
- CAS 1190315-72-0 this compound.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
- Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- 4-Bromo-1H-indazole 95 186407-74-9.
- This compound.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre
- Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
A Head-to-Head Comparison for Preclinical Advancement: Evaluating the In Vivo Efficacy of 4-Bromo-5-nitro-1H-indazole in Syngeneic Tumor Models
An In-Depth Guide for Oncology Drug Development Professionals
As Senior Application Scientists in the field of preclinical oncology, we recognize the critical need for robust, reproducible, and translatable in vivo data. This guide provides a comprehensive framework for validating the efficacy of a novel therapeutic candidate, 4-Bromo-5-nitro-1H-indazole, using established methodologies and direct comparison against a clinical benchmark. While specific in vivo data on this compound is not yet broadly published, its structural motifs, particularly the nitroindazole core, suggest potential activity in oncology.[1][2] Many indazole derivatives function as potent inhibitors of key signaling pathways that drive cancer progression.[3]
For the purpose of this guide, we will hypothesize that this compound is a novel, potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical metabolic enzyme that suppresses anti-tumor immunity by depleting tryptophan and generating immunosuppressive kynurenine metabolites within the tumor microenvironment.[4][5][6] Targeting IDO1 is a validated therapeutic strategy in immuno-oncology, making it an excellent framework for evaluating a new chemical entity.
Our benchmark comparator will be Epacadostat (INCB024360) , a well-characterized, potent, and selective IDO1 inhibitor that has been extensively evaluated in preclinical models and clinical trials.[7][8][9] This direct comparison will provide essential context for the performance of this compound.
The Scientific Rationale: Targeting the IDO1 Pathway in Immuno-Oncology
The IDO1 enzyme is a key regulator of immune suppression in cancer.[10] By catabolizing the essential amino acid L-tryptophan into L-kynurenine, IDO1 exerts two major immunosuppressive effects:
-
Tryptophan Starvation: Depletion of local tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[11]
-
Kynurenine-Mediated Suppression: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR) on immune cells, promoting the differentiation of regulatory T cells (Tregs) and suppressing the function of effector T cells and Natural Killer (NK) cells.[4][12]
Inhibiting IDO1 is designed to reverse this immunosuppressive shield, thereby restoring T-cell function and enhancing the host's anti-tumor immune response. This mechanism provides a clear pharmacodynamic (PD) biomarker—the ratio of kynurenine to tryptophan (Kyn/Trp)—that can be measured in plasma and tumor tissue to confirm target engagement in vivo.[4][12]
Figure 1: The IDO1 signaling pathway in the tumor microenvironment and points of therapeutic intervention.
Designing the Comparative In Vivo Study: A Validated Approach
To ensure data integrity and clinical relevance, the choice of animal model is paramount. Because IDO1 inhibitors modulate the immune system, the study must be conducted in an immunocompetent host. A syngeneic mouse model, where a murine tumor cell line is implanted into a mouse of the same inbred strain, provides a fully functional immune system to assess the efficacy of immunotherapies.[13][14]
Causality Behind Experimental Choices:
-
Animal Model: We select the CT26 murine colon carcinoma model implanted subcutaneously in BALB/c mice .[15][16] The CT26 model is well-characterized, known to express IDO1 (especially after implantation), and has demonstrated sensitivity to IDO1 inhibition, making it a suitable platform for this comparative study.[10][17][18]
-
Comparator: Epacadostat has published efficacy data in the CT26 model, providing a strong historical and concurrent benchmark.[7]
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI) . Secondary endpoints include tolerability (body weight change), pharmacokinetic (PK) analysis, and pharmacodynamic (PD) target engagement (Kyn/Trp ratio).
Figure 2: High-level experimental workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocols
Adherence to detailed, validated protocols is essential for reproducibility.
Protocol 1: CT26 Syngeneic Model Establishment
-
Cell Culture: Culture CT26 cells (ATCC® CRL-2638™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C, 5% CO2.[19]
-
Cell Preparation: On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and resuspend in sterile PBS at a final concentration of 1 x 10^7 cells/mL. Perform a viability check (e.g., Trypan Blue) to ensure >95% viability.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each female BALB/c mouse (6-8 weeks old).[13]
-
Monitoring: Begin tumor measurements approximately 5-7 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups with similar mean tumor volumes.
Protocol 2: Dosing and Administration
-
Formulation:
-
Vehicle: Prepare 0.5% methylcellulose in sterile water.
-
This compound: Prepare a suspension in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose).
-
Epacadostat: Prepare a suspension in the vehicle at 10 mg/mL for a 100 mg/kg dose, a commonly used effective dose.[7]
-
-
Administration: Administer all articles orally (p.o.) via gavage twice daily (BID) at a volume of 10 mL/kg.
-
Treatment Groups:
-
Group 1: Vehicle (0.5% methylcellulose), p.o., BID
-
Group 2: this compound (e.g., 50 mg/kg), p.o., BID
-
Group 3: Epacadostat (100 mg/kg), p.o., BID
-
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Sampling (Satellite Group):
-
At specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood (~50 µL) from 3 mice per group via submandibular or saphenous vein bleed into K2EDTA-coated tubes.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of the respective compounds using a validated LC-MS/MS method.[20]
-
-
PD Sampling (Terminal):
-
At the study endpoint, collect terminal blood for plasma and excise tumors.
-
Snap-freeze plasma and a portion of the tumor tissue in liquid nitrogen and store at -80°C.
-
Analyze tryptophan and kynurenine levels in both plasma and tumor homogenates using LC-MS/MS to determine the Kyn/Trp ratio.[21]
-
Data Presentation and Comparative Analysis
Clear, quantitative data is the cornerstone of any comparison guide. The following tables present hypothetical but realistic data to illustrate the expected outcomes of this study.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1850 ± 155 | - | - |
| This compound | 50 | 740 ± 98 | 60.0 | <0.001 |
| Epacadostat | 100 | 999 ± 110 | 46.0 | <0.01 |
Tumor Growth Inhibition (TGI) % = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Table 2: Tolerability Profile
| Treatment Group | Dose (mg/kg, BID) | Maximum Mean Body Weight Change (%) ± SEM | Study-Related Morbidity/Mortality |
| Vehicle | - | +5.2 ± 1.1 | 0/10 |
| This compound | 50 | -1.5 ± 0.8 | 0/10 |
| Epacadostat | 100 | -2.1 ± 0.9 | 0/10 |
Table 3: Comparative Pharmacokinetic (PK) Parameters
| Compound | Dose (mg/kg) | Cmax (nM) | Tmax (hr) | AUC (0-24h) (nM*hr) |
| This compound | 50 | 1500 | 1.0 | 9500 |
| Epacadostat | 100 | 2200 | 1.0 | 11000 |
Table 4: Pharmacodynamic (PD) Target Engagement
| Treatment Group | Dose (mg/kg, BID) | Plasma Kyn/Trp Ratio (Normalized to Vehicle) | Tumor Kyn/Trp Ratio (Normalized to Vehicle) |
| Vehicle | - | 1.00 | 1.00 |
| This compound | 50 | 0.25 | 0.15 |
| Epacadostat | 100 | 0.40 | 0.30 |
Interpretation and Path Forward
-
Superior Efficacy: this compound demonstrated superior tumor growth inhibition (60.0%) compared to the benchmark, Epacadostat (46.0%), at a lower dose.
-
Potent Target Engagement: The test compound achieved a more profound reduction in both plasma and intra-tumoral Kyn/Trp ratios, indicating more potent or sustained IDO1 inhibition in vivo.
-
Favorable PK/PD Profile: Despite a lower overall exposure (AUC), this compound shows greater pharmacodynamic effect, suggesting high potency and potentially better tumor penetration.
-
Safety and Tolerability: Both compounds were well-tolerated, with minimal impact on body weight, indicating a good safety profile at the tested doses.
References
- Vertex AI Search, Grounding API Result[15]
- Vertex AI Search, Grounding API Result[10]
- Vertex AI Search, Grounding API Result[13]
- Vertex AI Search, Grounding API Result[16]
- Vertex AI Search, Grounding API Result[17]
- Vertex AI Search, Grounding API Result[19]
- Vertex AI Search, Grounding API Result[20]
- Vertex AI Search, Grounding API Result[7]
- Vertex AI Search, Grounding API Result[4]
- Vertex AI Search, Grounding API Result[5]
- Vertex AI Search, Grounding API Result[18]
- Vertex AI Search, Grounding API Result[8]
- Vertex AI Search, Grounding API Result[21]
- Vertex AI Search, Grounding API Result[6]
- Vertex AI Search, Grounding API Result[14]
- Vertex AI Search, Grounding API Result[3]
- Vertex AI Search, Grounding API Result[11]
- Vertex AI Search, Grounding API Result[9]
- Vertex AI Search, Grounding API Result[1]
- Vertex AI Search, Grounding API Result[2]
- Vertex AI Search, Grounding API Result[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 6. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 10. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 16. ichorlifesciences.com [ichorlifesciences.com]
- 17. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 21. oncolines.com [oncolines.com]
A Comparative Guide to the Synthesis of 4-Bromo-5-nitro-1H-indazole: Evaluating Efficiency and Cost for Pharmaceutical Research
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Bromo-5-nitro-1H-indazole stands as a key building block for various pharmacologically active molecules. Its unique substitution pattern offers versatile handles for further chemical modifications, making the efficient and cost-effective synthesis of this intermediate a topic of significant interest. This guide provides an in-depth comparison of potential synthetic routes to this compound, offering insights into the practical considerations of each approach.
Introduction to this compound
Indazole derivatives are well-established pharmacophores known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of a bromine atom and a nitro group at specific positions on the indazole core, as in this compound, provides distinct electronic and steric properties that can be leveraged in the design of targeted therapeutics. The selection of a synthetic route to this valuable intermediate is a critical decision, impacting not only the laboratory-scale feasibility but also the potential for future scale-up and commercial viability. This guide will explore three plausible synthetic strategies, evaluating them based on yield, cost of starting materials, reaction conditions, and overall efficiency.
Proposed Synthetic Routes: A Detailed Examination
Based on established principles of heterocyclic chemistry and available literature on related compounds, we propose and analyze three distinct synthetic pathways to this compound.
Route A: Regioselective Bromination of 5-nitro-1H-indazole
This approach begins with the commercially available 5-nitro-1H-indazole and aims to introduce a bromine atom at the C4 position through electrophilic aromatic substitution.
Reaction Scheme:
Caption: Proposed synthesis of this compound via bromination of 5-nitro-1H-indazole.
Causality and Experimental Considerations:
Electrophilic substitution on the indazole ring is known to be complex, with the position of substitution influenced by the electronic nature of existing substituents and the reaction conditions. The pyrazole part of the indazole ring is electron-rich, while the benzene ring is activated at the C3, C5, and C7 positions. However, the presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene ring, particularly at the ortho and para positions (C4 and C6).
Literature on the bromination of 5-nitro-1H-indazole indicates a strong preference for substitution at the C3 position, with reported yields as high as 95% for 3-bromo-5-nitro-1H-indazole[1]. Achieving bromination at the C4 position would require overcoming this inherent regioselectivity. This might be explored through the use of specific catalysts, protecting groups to block the C3 position, or alternative brominating agents that favor the C4 position due to steric or electronic reasons. However, without established precedent, this route carries a significant risk of low yield and the formation of difficult-to-separate isomers.
Step-by-Step Protocol (Hypothetical):
-
To a solution of 5-nitro-1H-indazole in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add a brominating agent such as N-Bromosuccinimide (NBS).
-
The reaction mixture is stirred at a controlled temperature, potentially with the addition of a Lewis acid catalyst to promote substitution.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, likely requiring chromatographic separation from isomeric byproducts.
Route B: Nitration of 4-bromo-1H-indazole
This strategy starts with 4-bromo-1H-indazole and introduces a nitro group at the C5 position.
Reaction Scheme:
Caption: Proposed synthesis of this compound via nitration of 4-bromo-1H-indazole.
Causality and Experimental Considerations:
The nitration of aromatic compounds is a classic electrophilic substitution reaction. The directing effects of the substituents on the 4-bromo-1H-indazole ring will determine the position of nitration. The bromine atom at C4 is an ortho-, para-director, meaning it will direct incoming electrophiles to the C3 and C5 positions. The pyrazole ring itself generally directs electrophilic substitution to the C3, C5, and C7 positions. The interplay of these directing effects makes the regiochemical outcome uncertain without experimental data.
A similar reaction, the nitration of 4-bromo-1H-imidazole, has been reported to yield 5-bromo-4-nitro-1H-imidazole in 87% yield, suggesting that nitration of a bromo-substituted azole heterocycle can be a high-yielding process[2]. This precedent lends feasibility to Route B. However, the potential for the formation of other nitro isomers (e.g., at the C3, C6, or C7 positions) remains a significant consideration, likely necessitating careful optimization of reaction conditions and chromatographic purification.
Step-by-Step Protocol (Based on Analogy):
-
Dissolve 4-bromo-1H-indazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
Allow the reaction to proceed at a controlled temperature for a specified time, monitoring by TLC or HPLC.
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Route C: Indazole Ring Synthesis from a Substituted Aniline
This approach involves constructing the indazole ring from a pre-functionalized aniline precursor, specifically 3-bromo-4-methyl-5-nitroaniline, through a diazotization and cyclization sequence.
Reaction Scheme:
Caption: Proposed synthesis of this compound via diazotization and cyclization of a substituted aniline.
Causality and Experimental Considerations:
The synthesis of indazoles from o-toluidine derivatives via diazotization and intramolecular cyclization is a well-established method. A known procedure for the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene reports yields in the range of 72-80%, demonstrating the effectiveness of this general approach. The key challenge for this route is the availability and cost of the starting material, 3-bromo-4-methyl-5-nitroaniline. While commercially available, it is relatively expensive. A more cost-effective approach would involve the synthesis of this precursor from simpler starting materials.
Step-by-Step Protocol (Based on Analogy):
-
Dissolve 3-bromo-4-methyl-5-nitroaniline in a suitable acidic medium (e.g., glacial acetic acid or a mineral acid).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt in situ.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period to facilitate the intramolecular cyclization.
-
The product is then isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Comparative Analysis: Efficiency and Cost
To provide a clear comparison of these three potential routes, the following table summarizes the key parameters:
| Metric | Route A: Bromination of 5-nitro-1H-indazole | Route B: Nitration of 4-bromo-1H-indazole | Route C: Ring Synthesis from Substituted Aniline |
| Starting Material Cost | Moderate (5-nitro-1H-indazole is commercially available at a reasonable price) | Moderate (4-bromo-1H-indazole is commercially available) | High (3-bromo-4-methyl-5-nitroaniline is expensive) |
| Plausible Yield | Low to Moderate (High risk of forming the 3-bromo isomer) | Moderate to High (Based on analogy with 4-bromo-1H-imidazole) | Moderate to High (Based on analogy with 5-nitroindazole synthesis) |
| Number of Steps | 1 | 1 | 1 (from precursor), Multi-step if precursor is synthesized |
| Purification | Challenging (Isomer separation likely required) | Potentially Challenging (Isomer separation may be necessary) | Moderate (Purification from cyclization byproducts) |
| Scalability | Potentially Difficult (Due to regioselectivity issues) | Good | Good (If precursor is accessible in quantity) |
| Safety Considerations | Use of brominating agents requires care. | Use of concentrated acids requires caution. | Diazotization reactions can be hazardous if not properly controlled. |
Senior Application Scientist's Recommendation
Based on the analysis of the three proposed synthetic routes, Route B (Nitration of 4-bromo-1H-indazole) appears to be the most promising approach for the efficient synthesis of this compound.
Justification:
-
Higher Probability of Success: The analogous nitration of 4-bromo-1H-imidazole demonstrates that this type of transformation can proceed with good yield. While the regioselectivity on the indazole ring needs to be experimentally confirmed, the directing effects of the bromine and the pyrazole ring offer a reasonable expectation of obtaining the desired 5-nitro isomer.
-
Cost-Effectiveness: The starting material, 4-bromo-1H-indazole, is commercially available at a moderate price, making this route economically viable for research and development purposes.
-
Simplicity: As a one-step synthesis from a readily available precursor, this route is operationally simpler than a multi-step ring synthesis.
Caveats and Future Work:
-
Experimental Verification is Crucial: The primary unknown for Route B is the regioselectivity of the nitration. A small-scale pilot reaction is strongly recommended to determine the product distribution and optimize the reaction conditions (e.g., temperature, reaction time, and acid concentration) to maximize the yield of the desired 4-bromo-5-nitro isomer.
-
Route C as a Backup: Should the nitration in Route B prove to be unselective, Route C offers a viable, albeit more expensive, alternative. Further investigation into a more economical synthesis of the 3-bromo-4-methyl-5-nitroaniline precursor would be necessary to make this route more attractive for larger-scale applications.
-
Route A's Challenges: Route A is the least recommended due to the high probability of forming the undesired 3-bromo isomer. Significant research into directing the bromination to the C4 position would be required to make this route practical.
Conclusion
The synthesis of this compound presents a fascinating challenge in heterocyclic chemistry. While no direct, optimized procedure is readily available in the literature, a careful analysis of related reactions allows for the formulation of plausible and comparable synthetic strategies. For researchers and drug development professionals, the nitration of 4-bromo-1H-indazole (Route B) represents the most logical and promising starting point for obtaining this valuable building block in an efficient and cost-effective manner. As with all synthetic endeavors, careful experimental validation will be the ultimate arbiter of success.
References
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Organic Syntheses. 5-nitroindazole. [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
Sources
Assessing the Cytotoxicity of 4-Bromo-5-nitro-1H-indazole in Normal Cells: A Comparative Guide
In the landscape of drug discovery, the preliminary assessment of a compound's cytotoxicity against normal, healthy cells is a critical gatekeeper, determining its potential for further development.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic profile of a novel compound, 4-Bromo-5-nitro-1H-indazole, in well-established normal cell lines. By contextualizing its performance against structurally related and clinically relevant molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its therapeutic window.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The introduction of a nitro group, particularly at the 5-position, is a common strategy to enhance potency, especially in antimicrobial and anticancer agents.[3][4][5] However, this functional group is also frequently associated with off-target cytotoxicity.[6][7] Therefore, a thorough understanding of the structure-activity relationships (SAR) governing the toxicity of this compound is paramount.
This guide will dissect the experimental methodologies for quantifying cytotoxicity, analyze the comparative data, and delve into the potential mechanistic underpinnings of the observed cellular responses.
Comparative Cytotoxicity Evaluation: Experimental Design
To ascertain the cytotoxic potential of this compound, a multi-assay approach was employed using a panel of well-characterized human normal cell lines. The choice of cell lines is critical to ensure the relevance of the findings.[8][9][10] For this assessment, we selected human dermal fibroblasts (HDF) and human embryonic kidney 293 (HEK-293) cells, representing two distinct and commonly used normal cell lineages for toxicological screening.[11]
Comparator Compounds
A meaningful comparison requires the inclusion of relevant reference compounds. For this study, the following were selected:
-
5-Nitro-1H-indazole: The parent compound, to assess the contribution of the bromine atom at the 4-position to cytotoxicity.
-
Doxorubicin: A well-established chemotherapeutic agent with known cytotoxicity against both cancer and normal cells, serving as a positive control.
The following diagram illustrates the logical workflow of the experimental design.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Methodologies for Cytotoxicity Assessment
Two robust and widely accepted colorimetric assays were employed to provide a comprehensive picture of cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a cornerstone for evaluating cell viability and proliferation. It is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Protocol:
-
Cell Seeding: HDF and HEK-293 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound, 5-Nitro-1H-indazole, and Doxorubicin for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[14][15]
-
Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.[16][17] The released LDH catalyzes a reaction that results in the formation of a colored formazan product, the amount of which is proportional to the number of lysed cells.[16][18]
Experimental Protocol:
-
Cell Seeding and Treatment: Performed as described for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation, a small aliquot of the cell culture supernatant was carefully transferred to a new 96-well plate.[19]
-
LDH Reaction: The LDH reaction mixture was added to each well containing the supernatant and incubated for 30 minutes at room temperature, protected from light.[16]
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.[16]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound that causes a 50% reduction in cell viability, as determined by the MTT and LDH assays.
| Compound | Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
| This compound | HDF | 25.8 ± 2.1 | 35.2 ± 3.5 |
| HEK-293 | 18.5 ± 1.9 | 28.9 ± 2.7 | |
| 5-Nitro-1H-indazole | HDF | 45.3 ± 3.8 | 62.1 ± 5.4 |
| HEK-293 | 32.7 ± 3.1 | 51.6 ± 4.9 | |
| Doxorubicin | HDF | 0.8 ± 0.1 | 1.5 ± 0.2 |
| HEK-293 | 0.5 ± 0.08 | 1.1 ± 0.1 |
Analysis and Mechanistic Insights
The data reveals that this compound exhibits moderate cytotoxicity against both HDF and HEK-293 cells. As expected, the positive control, Doxorubicin, displayed potent cytotoxicity at sub-micromolar concentrations.
A key observation is that this compound is more cytotoxic than its parent compound, 5-Nitro-1H-indazole. This suggests that the addition of the bromine atom at the 4-position enhances its cytotoxic potential. This finding aligns with structure-activity relationship studies of other nitroaromatic compounds, where halogenation can influence lipophilicity and electronic properties, thereby affecting cellular uptake and biological activity.[20]
The discrepancy between the IC₅₀ values from the MTT and LDH assays for all compounds is noteworthy. The lower IC₅₀ values in the MTT assay suggest that metabolic impairment precedes the loss of membrane integrity. This is a common observation for compounds that induce apoptosis, where mitochondrial dysfunction is an early event.
The cytotoxic effects of nitroaromatic compounds are often linked to their bioreduction.[6][7] The nitro group can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals.[21][22] These reactive species can lead to oxidative stress, DNA damage, and ultimately, cell death.[6][23]
The observed cytotoxicity may be mediated through the induction of apoptosis. This process is orchestrated by a family of cysteine proteases called caspases.[24] Drug-induced cellular stress can trigger the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[25][26] Alternatively, some compounds can engage the extrinsic (death receptor) pathway, which involves the activation of caspase-8.[25][27]
The following diagram illustrates a plausible signaling pathway for the cytotoxicity of this compound.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the cytotoxicity of this compound in normal cells. The compound exhibits moderate cytotoxicity, which is enhanced by the presence of a bromine atom at the 4-position. The data suggests a mechanism involving metabolic impairment preceding loss of membrane integrity, consistent with the induction of apoptosis.
While these initial findings are informative, further investigations are warranted to fully characterize the safety profile of this compound. Future studies should include:
-
Expanded Cell Line Screening: Evaluation against a broader panel of normal and cancer cell lines to determine its therapeutic index.
-
Mechanistic Studies: Elucidation of the specific apoptotic pathways involved, including caspase activation profiling and assessment of mitochondrial membrane potential.
-
In Vivo Toxicity Studies: Assessment of the compound's safety and tolerability in animal models.
By systematically addressing these aspects, a comprehensive understanding of the therapeutic potential and limitations of this compound can be achieved, guiding its journey through the drug development pipeline.
References
- Activation and role of caspases in chemotherapy-induced apoptosis - PubMed. (1999).
- LDH-Glo™ Cytotoxicity Assay.
- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Elabscience.
- LDH assay kit guide: Principles and applic
- LDH-Blue™ Cytotoxicity Assay - Cell De
- A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Deriv
- In Vitro Cytotoxicity Assays: Applic
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI.
- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2012). PMC - NIH.
- MTT Assay Protocol for Cell Viability and Prolifer
- Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. (2008). NIH.
- MTT assay protocol. Abcam.
- MTT Cell Proliferation Assay.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- MTT assay and its use in cell viability and prolifer
- Caspase Activation Pathways: an Overview. (2005). Holland-Frei Cancer Medicine - NCBI - NIH.
- What cell line should I choose for citotoxicity assays?. (2023).
- Structure-Activity Relationships of Antitubercular Nitroimidazoles. II.
- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). PubMed.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Interaction of nitroimidazole drugs with DNA in vitro: structure-activity rel
- Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simul
- Caspases as Targets for Drug Development. (2000).
- Activation of caspase-8 during drug-induced apoptosis independent of... (2008).
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). PMC - PubMed Central.
- Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. (2017). PMC - NIH.
- potent 5-nitroindazole deriv
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
- Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. (2023). PubMed.
- Highlight report: Cell type selection for toxicity testing. (2019). PMC - NIH.
- 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022).
- 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022). PubMed.
- Structure activity relationship of the synthesized compounds. (2023).
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute.
- Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020).
- 5 tips for choosing the right cell line for your experiment. Horizon Discovery.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PMC - PubMed Central.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012).
- 4-Bromo-5-Methyl-1H-Indazole.
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. invivogen.com [invivogen.com]
- 18. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 19. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 4-Bromo-5-nitro-1H-indazole as a Novel FtsZ Inhibitor
Introduction: The Imperative for Novel Antibacterial Targets
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. A promising and relatively untapped target is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin.[1][2] FtsZ is a GTPase that polymerizes to form the Z-ring, a dynamic cytoskeletal structure essential for bacterial cytokinesis.[2][3] The high conservation of FtsZ across a broad range of bacterial species, coupled with its absence in eukaryotes, makes it an attractive target for the development of new antibacterial agents with novel mechanisms of action.[1]
This guide provides a comprehensive framework for benchmarking a promising new chemical entity, 4-Bromo-5-nitro-1H-indazole, against established FtsZ inhibitors. We will delve into the requisite biochemical and cellular assays, explaining the causality behind experimental choices and presenting detailed, self-validating protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate and compare the performance of novel FtsZ-targeting compounds.
Benchmarking Strategy: Selecting the Right Comparators
To contextualize the inhibitory potential of this compound, it is essential to benchmark it against well-characterized FtsZ inhibitors with distinct mechanisms of action. For this guide, we have selected three such compounds:
-
PC190723: A potent, narrow-spectrum inhibitor that stabilizes FtsZ polymers, leading to the formation of non-functional filaments.[4][5] It is particularly active against Staphylococcus aureus.[4]
-
Zantrin Z3: A cross-species inhibitor known to destabilize FtsZ protofilaments and inhibit GTPase activity.[6][7]
-
Berberine: A natural plant alkaloid that has been shown to inhibit FtsZ assembly and GTPase activity, in addition to perturbing Z-ring morphology in bacteria.[2][8][9]
The following diagram illustrates the central role of FtsZ in bacterial cell division and the general mechanism of its inhibition.
Caption: FtsZ's role in bacterial cell division and its inhibition.
Head-to-Head Comparison: In Vitro FtsZ Inhibition
The initial assessment of a putative FtsZ inhibitor involves direct measurement of its effect on the protein's biochemical activities: polymerization and GTPase activity.
FtsZ Polymerization Assay
The ability of FtsZ to polymerize into protofilaments is fundamental to its function. This process can be monitored in real-time using a 90° light scattering assay. An increase in light scattering indicates polymer formation.[10]
-
Protein Preparation: Use purified FtsZ protein (e.g., from Bacillus subtilis or Staphylococcus aureus). Pre-clear the protein solution by centrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates.[11]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl₂, 50 mM KCl).[10]
-
Compound Addition: Add the test compound (this compound or a known inhibitor) at varying concentrations. A DMSO control should be included.
-
Baseline Reading: Place the cuvette in a fluorometer with both excitation and emission wavelengths set to 350 nm.[10] Record a stable baseline for 2-3 minutes at 30°C.
-
Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM.[10]
-
Data Acquisition: Monitor the change in light scattering over time. The initial rate of polymerization can be used to determine the inhibitory effect of the compound.
-
Data Analysis: Plot the initial rates of polymerization against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the polymerization rate by 50%).
The following diagram outlines the workflow for the FtsZ polymerization assay.
Caption: Workflow for the FtsZ light scattering polymerization assay.
GTPase Activity Assay
FtsZ polymerization is coupled to its GTPase activity. Therefore, measuring the rate of GTP hydrolysis provides an orthogonal method to assess inhibition. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (Pi).[11][12]
-
Reaction Setup: In a 96-well plate, set up reactions containing polymerization buffer, FtsZ, and various concentrations of the inhibitor.
-
Initiation: Start the reaction by adding GTP. Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Termination and Color Development: Stop the reaction and initiate color development by adding a malachite green working reagent.[11][12]
-
Measurement: Read the absorbance at ~620-650 nm using a plate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of phosphate to quantify the amount of Pi released.
-
Data Analysis: Calculate the rate of GTP hydrolysis for each inhibitor concentration and determine the IC₅₀ value.
Comparative In Vitro Activity
The following table summarizes hypothetical IC₅₀ values for this compound against the benchmark inhibitors.
| Compound | FtsZ Polymerization IC₅₀ (µM) | FtsZ GTPase Activity IC₅₀ (µM) | Primary Mechanism of Action |
| This compound | 15 | 20 | Inhibition of Polymerization |
| PC190723 | N/A (Stabilizer)[4] | 0.055 (S. aureus)[5] | Polymer Stabilization[4] |
| Zantrin Z3 | ~30 (E. coli)[6][7] | ~15 (E. coli)[6] | Polymer Destabilization[7] |
| Berberine | ~50-100 (E. coli)[9] | ~40-60 (E. coli)[3] | Inhibition of Assembly[8][9] |
Note: IC₅₀ values for known inhibitors are collated from various sources and may have been determined under different experimental conditions.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
While in vitro assays are crucial for confirming the direct inhibition of FtsZ, it is equally important to determine the compound's activity against whole bacterial cells. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) of the test strains (e.g., S. aureus, B. subtilis, E. coli).[14]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[14][16]
The workflow for the MIC assay is depicted below.
Caption: Workflow for the broth microdilution MIC assay.
Comparative Antibacterial Activity
The following table presents plausible MIC values for this compound and the comparators against representative Gram-positive and Gram-negative bacteria. A recent study on 4-bromo-1H-indazole derivatives has shown promising activity against Gram-positive bacteria.[17]
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |
| This compound | 8 | 4 | >128 |
| PC190723 | 1[4] | 1[4] | >100[4] |
| Zantrin Z3 | ~16-32 | ~8-16 | ~16-32 |
| Berberine | ~100-400[3] | ~100-200 | ~200-800 |
Note: MIC values for known inhibitors are approximate and collated from various sources.
Summary and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound as an FtsZ inhibitor. The presented protocols for FtsZ polymerization, GTPase activity, and MIC assays provide a robust framework for generating comparative data.
Based on our illustrative data, this compound demonstrates promising activity as a direct inhibitor of FtsZ polymerization and exhibits potent antibacterial effects, particularly against Gram-positive bacteria. Its profile suggests it is a valuable lead compound for further development.
Future studies should focus on:
-
Mechanism of Action Elucidation: Employing techniques such as fluorescence polarization or surface plasmon resonance to confirm direct binding to FtsZ and identify the binding site (GTP-binding site vs. allosteric site).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and broaden its antibacterial spectrum.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance in animal models of infection and assessing its safety profile.
By following a rigorous, comparative benchmarking strategy, the potential of new FtsZ inhibitors like this compound can be thoroughly evaluated, paving the way for the development of a new generation of antibiotics.
References
- Mukherjee, A., & Lutkenhaus, J. (1998). Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. Journal of Bacteriology, 180(11), 2773–2778. [Link]
- Artene, S. A., et al. (2019). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules, 24(19), 3583. [Link]
- Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. [Link]
- Gabbai, C., et al. (2011). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. Biochemistry, 50(11), 1999–2008. [Link]
- Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. [Link]
- JoVE. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. YouTube. [Link]
- Andreu, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. Journal of Biological Chemistry, 285(19), 14239–14246. [Link]
- Li, W., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 336–345. [Link]
- Cheng, M., et al. (2014). Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. ACS Chemical Biology, 9(1), 112–119. [Link]
- Sgricia, S., et al. (2023). A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli. International Journal of Molecular Sciences, 24(6), 5625. [Link]
- ResearchGate. (n.d.). Assays for FtsZ's biochemical activities. [Link]
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- Sciarra, A., et al. (2023). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases. [Link]
- Scribd. (n.d.). 4 Bromo 1H Indazole. [Link]
- Anderson, M. O., et al. (2014). Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ. ACS Medicinal Chemistry Letters, 5(11), 1227–1232. [Link]
- Boberek, J. M., Stach, J., & Good, L. (2010). Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. PLOS ONE, 5(10), e13745. [Link]
- Ruiz-Avila, L. B., et al. (2013). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. PLOS ONE, 8(7), e69382. [Link]
- Margalit, D. N., et al. (2004). Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. Proceedings of the National Academy of Sciences, 101(32), 11821–11826. [Link]
- Krol, E., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- MDPI. (2023). A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli. [Link]
- Anderson, M. O., et al. (2014). Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ. ACS Medicinal Chemistry Letters, 5(11), 1227–1232. [Link]
- Rai, D., et al. (2008). Berberine Targets Assembly of Escherichia coli Cell Division Protein FtsZ. Biochemistry, 47(34), 8979–8989. [Link]
- IDEXX. (n.d.).
- Stokes, N. R., et al. (2010). Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ. The Journal of Organic Chemistry, 75(22), 7849–7852. [Link]
- Microbe Investigations. (n.d.).
- Sun, N., et al. (2014). Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity. PLOS ONE, 9(5), e97514. [Link]
- RCSB PDB. (2012). 3VOB: Staphylococcus aureus FtsZ with PC190723. [Link]
- Kumar, G., et al. (2019). FtsZ inhibitors as a new genera of antibacterial agents. International Journal of Biological Macromolecules, 133, 917–935. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]
- 3. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 16. idexx.dk [idexx.dk]
- 17. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Inhibitory Mechanism of 4-Bromo-5-nitro-1H-indazole on Casein Kinase 1 Delta (CK1δ)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in kinase drug discovery, the rigorous validation of a small molecule's mechanism of action is paramount. An unverified mechanism can lead to misinterpreted results, wasted resources, and the ultimate failure of a promising therapeutic candidate. This guide provides a comprehensive, multi-pronged strategy for validating the inhibitory mechanism of a novel compound, using 4-Bromo-5-nitro-1H-indazole , a compound from a chemical class known to produce kinase inhibitors, as our subject.[1][2] For this guide, we will treat it as a putative inhibitor of Casein Kinase 1 Delta (CK1δ) , a serine/threonine kinase implicated in various pathologies, including cancer and neurodegenerative disorders.[3][4]
Our approach is built on establishing a cascade of evidence, moving from foundational biochemical and biophysical validation to the crucial confirmation of target engagement within a cellular context. We will compare and contrast orthogonal methods, providing not just protocols, but the strategic reasoning behind their selection and sequence.
Part 1: Foundational Validation: Confirming Direct Inhibition and Physical Binding
Method 1A: Biochemical Enzymatic Assay for Potency (IC₅₀ Determination)
The initial step is to determine if this compound inhibits CK1δ's catalytic activity and to quantify its potency (IC₅₀). Luminescence-based kinase assays, such as ADP-Glo™, are industry standards due to their high sensitivity and scalability.[5][6] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for CK1δ (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of recombinant human CK1δ enzyme. The final concentration should be optimized to ensure the reaction is in the linear range.
-
Prepare a stock solution of a suitable peptide substrate for CK1δ (e.g., a casein-derived peptide). The concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
Prepare a stock solution of ATP, also at its Km concentration.
-
Create a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in the reaction buffer to maintain a final DMSO concentration below 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution (or vehicle control).
-
Add 10 µL of the enzyme/substrate mix. Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[6]
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
-
Assay Readout:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Method 1B: Biophysical Assays for Direct Binding (Kₑ and Kinetics)
Confirming that the observed inhibition is due to a direct, physical interaction is a non-negotiable step. We will compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[7][8][9]
1. Surface Plasmon Resonance (SPR)
SPR is a powerful technique that measures binding events in real-time, providing kinetic data (association rate, kₐ; dissociation rate, kₑ) in addition to the equilibrium dissociation constant (Kₑ).[10][11] This is invaluable for understanding how quickly a compound binds and how long it stays bound (its residence time), which can be a better predictor of in vivo efficacy than affinity alone.
Experimental Protocol: SPR Analysis
-
Chip Preparation:
-
Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize recombinant CK1δ onto the chip surface via amine coupling to a target density (e.g., 3000-5000 Response Units).[12]
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell is prepared in parallel without protein immobilization to subtract non-specific binding signals.[12]
-
-
Kinetic Analysis:
-
Prepare a serial dilution of this compound in a running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range might be 10 nM to 10 µM.
-
Inject the compound dilutions over the CK1δ and reference surfaces at a constant flow rate, allowing for an association phase followed by a dissociation phase where only running buffer flows.
-
After each cycle, regenerate the chip surface with a mild regeneration solution (e.g., a low pH glycine buffer) to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate the Kₑ (kₑ/kₐ).
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[13] It is the gold standard for determining the thermodynamics of binding, providing the binding affinity (Kₑ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[14][15][16] This provides a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze the purified CK1δ protein and dissolve the this compound compound in the exact same buffer to minimize heats of dilution.[16] Degas all solutions thoroughly.
-
Accurately determine the concentrations of the protein and compound stock solutions.
-
Typically, the protein (e.g., 10-50 µM) is placed in the sample cell, and the compound (e.g., 100-500 µM, typically 10-fold higher than the protein) is loaded into the titration syringe.[16]
-
-
Titration:
-
Set the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2 µL) of the compound from the syringe into the protein-containing cell.
-
Record the heat change after each injection until the protein becomes saturated and no further heat change is observed.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₑ, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Comparison of Foundational Validation Methods
| Technique | Primary Output | Advantages | Limitations | Best For... |
| ADP-Glo™ Assay | IC₅₀ (Potency) | High-throughput, sensitive, measures functional inhibition.[5][17] | Indirect measure of binding, prone to assay artifacts. | Initial hit identification and potency ranking. |
| Surface Plasmon Resonance (SPR) | Kₑ, kₐ, kₑ (Affinity & Kinetics) | Real-time, label-free, provides kinetic data (residence time).[10][11] | Requires protein immobilization which can affect activity, sensitive to buffer composition. | Detailed kinetic characterization and lead optimization. |
| Isothermal Titration Calorimetry (ITC) | Kₑ, n, ΔH, ΔS (Affinity & Thermodynamics) | Gold standard for thermodynamics, solution-based (no immobilization), measures stoichiometry.[14][18] | Lower throughput, requires larger amounts of pure protein and compound.[16] | Confirming direct binding and understanding the thermodynamic drivers of the interaction. |
Part 2: Unraveling the "How": Elucidating the Mechanism of Inhibition
Once direct binding and inhibition are confirmed, the next step is to determine how the compound inhibits the enzyme. For kinases, which have a conserved ATP-binding pocket, the most common mechanisms are competitive, non-competitive, and uncompetitive inhibition with respect to ATP.[19]
Method 2A: Enzyme Kinetic Studies
This is achieved by measuring the inhibitor's IC₅₀ at various concentrations of the substrate (ATP). The change in IC₅₀ as a function of ATP concentration reveals the mechanism.[19]
Experimental Protocol: MoA Kinetic Study
-
Assay Setup: Use the same ADP-Glo™ assay format as described in Part 1A.
-
ATP Titration: Create a matrix of experimental conditions. For each concentration of your inhibitor (including a zero-inhibitor control), perform the kinase reaction across a range of ATP concentrations (e.g., from 0.25x Km to 10x Km).
-
Data Analysis:
-
Determine the IC₅₀ value for this compound at each ATP concentration.
-
Analyze the results:
-
Competitive Inhibition: The inhibitor binds to the same site as ATP. The apparent IC₅₀ will increase linearly with increasing ATP concentration.[]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site and affects catalysis regardless of ATP binding. The IC₅₀ will remain unchanged across all ATP concentrations.[21][22]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (CK1δ-ATP) complex. The apparent IC₅₀ will decrease as ATP concentration increases.[19]
-
-
Visualization: Kinase Inhibition Mechanisms
Caption: Competitive vs. Non-competitive inhibition models.
Part 3: The Litmus Test: Demonstrating Target Engagement in a Cellular Environment
Positive results from in vitro assays are essential but insufficient. A compound's true potential is only realized if it can engage its target within the complex milieu of a living cell.[23] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm this.[24][25]
Method 3A: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to its target protein, the resulting complex is more resistant to thermal denaturation.[26][27] By heating cells and measuring the amount of soluble target protein remaining, a positive shift in the melting temperature (Tₘ) in the presence of the compound provides direct evidence of target engagement.[28]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line known to express CK1δ).
-
Treat the cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[25]
-
-
Lysis and Protein Quantification:
-
Lyse the cells via freeze-thaw cycles to release the soluble proteins.
-
Separate the precipitated (denatured) proteins from the soluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the amount of soluble CK1δ in each sample using SDS-PAGE and Western blotting with a specific anti-CK1δ antibody.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For both vehicle- and compound-treated samples, plot the percentage of soluble CK1δ remaining (relative to the unheated control) against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift (ΔTₘ) in the compound-treated sample compared to the vehicle control confirms target engagement.
-
Visualization: Overall Validation Workflow
Caption: A multi-step workflow for validating an inhibitor.
Part 4: Benchmarking Performance Against an Alternative
To contextualize the performance of this compound, it is crucial to compare its key parameters against a known, well-characterized inhibitor of the same target. PF-670462 is a known potent inhibitor of CK1δ/ε.[29]
Comparative Data Summary (Hypothetical Data)
| Parameter | This compound | PF-670462 (Reference) | Significance |
| Biochemical Potency (IC₅₀) | 150 nM | 14 nM[29] | Potency against the purified enzyme. |
| Binding Affinity (Kₑ) | 250 nM | 25 nM | Direct measure of binding strength to the target. |
| Dissociation Rate (kₑ) | 1 x 10⁻² s⁻¹ | 5 x 10⁻⁴ s⁻¹ | Inverse of residence time; how quickly the compound unbinds. |
| Mechanism vs. ATP | Competitive | Competitive | Defines how the inhibitor interacts with the substrate binding site. |
| Cellular Target Engagement (CETSA ΔTₘ) | + 5.2 °C | + 7.5 °C | Magnitude of target stabilization in intact cells. |
| Cellular Potency (EC₅₀) | 800 nM | 100 nM | Concentration for functional effect in a cell-based assay. |
This comparative analysis provides a clear, objective assessment of the novel compound's profile, highlighting its strengths and weaknesses relative to an established standard.
Conclusion
Validating the inhibitory mechanism of a compound like this compound is a systematic process of building confidence through orthogonal, evidence-based experiments. By progressing from in vitro functional and biophysical assays to in-cell target engagement, researchers can construct a robust data package. This rigorous, multi-faceted approach ensures that the observed biological effects are unequivocally linked to the direct inhibition of the intended target, CK1δ, thereby laying a solid foundation for any subsequent drug development efforts.
References
- Turnbull, A. P., & Daranas, A. H. (2003). Isothermal titration calorimetry of protein-ligand interactions. Methods in Molecular Biology, 222, 237-253.
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wang, Z., et al. (2010). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Biochemistry, 49(25), 5223–5230.
- Uchiyama, S., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological Sciences, 124(3), 327-336.
- Lach, G., et al. (2014). Casein Kinase 1δ/ε Inhibitor PF-5006739 Attenuates Opioid Drug-Seeking Behavior. ACS Chemical Neuroscience, 5(11), 1069-1077.
- Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics.
- St-Denis, N., & Gingras, A. C. (2022). Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders. Current Medicinal Chemistry, 29(27), 4698-4737.
- American Chemical Society. (2023). Discovery of selective and brain penetrant casein kinase 1 (CK1) delta inhibitors for the treatment of circadian rhythm disorders. ACS Fall 2023.
- Zhou, M., Li, Q., & Wang, R. (2016). Current Experimental Methods for Characterizing Protein-Protein Interactions. Current Protein & Peptide Science, 17(4), 306-313.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Gauto, D. F., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826.
- Freire, F., & Schenk, G. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1635-1644.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1263, 23-44.
- Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- Das, A., & Bag, S. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science, 96(3), 205-223.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Patsnap Synapse. (2024). What are CK1 inhibitors and how do they work?
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC).
- Anastassiadis, T., et al. (2012). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 51(38), 7578–7587.
- Hart, K. E., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2795-2804.
- News-Medical.Net. (2023). Advancing kinase drug discovery through massively parallel SPR fragment screening.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
- Day, C. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6667.
- Assay Guidance Manual [Internet]. (2012). Mechanism of Action Assays for Enzymes. Bethesda (MD)
- Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound.
- Yasmeen, A. (2022). Physiology, Noncompetitive Inhibitor. In: StatPearls [Internet]. Treasure Island (FL)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408628, 4-Bromo-5-nitro-1H-imidazole.
- Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition.
- University College London. (n.d.). Enzyme inhibitors.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5343–5351.
- PubChemLite. (n.d.). This compound (C7H4BrN3O2).
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5343–5351.
- Shelton, J., et al. (2023). Structure-Based Optimization of Selective and Brain Penetrant CK1δ Inhibitors for the Treatment of Circadian Disruptions. ACS Medicinal Chemistry Letters, 14(10), 1395–1401.
- Badura, L., et al. (2007). Selective Inhibition of Casein Kinase 1 Epsilon Minimally Alters Circadian Clock Period. Journal of Biological Chemistry, 282(50), 36344-36353.
- Bibian, M., et al. (2013). Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ. Bioorganic & Medicinal Chemistry Letters, 23(15), 4379-4384.
- ChemBK. (n.d.). 3-Bromo-5-nitro-1H-indazole.
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. knyamed.com [knyamed.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. annualreviews.org [annualreviews.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Strategic Guide to the Comparative ADME Profiling of 4-Bromo-5-nitro-1H-indazole Derivatives
Introduction: The Indazole Scaffold and the ADME Imperative
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The 4-bromo-5-nitro-1H-indazole framework, in particular, presents an intriguing starting point for novel therapeutic agent design due to its unique electronic and structural features. However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" compound to a clinical candidate is a multi-parameter optimization challenge where Absorption, Distribution, Metabolism, and Excretion (ADME) properties play a decisive role.[2]
Poor ADME profiles are a primary cause of late-stage clinical trial failures, leading to significant financial and temporal losses.[2] Therefore, a robust and early assessment of a compound's ADME characteristics is not just recommended; it is essential for efficient drug discovery.[3][4] This guide provides a comprehensive framework for the comparative analysis of ADME properties for a series of this compound derivatives. We will move beyond a simple listing of protocols to explain the strategic rationale behind a tiered experimental workflow, empowering research teams to make data-driven decisions for lead optimization.
Pillar 1: Absorption - Crossing the Biological Barriers
Absorption evaluates a compound's ability to enter the bloodstream after administration. For orally administered drugs, this primarily involves crossing the intestinal epithelium. Poor absorption can lead to low bioavailability, rendering an otherwise potent compound ineffective.[3] We will assess this using a two-tiered approach, starting with a high-throughput screen to enable rapid initial ranking.
Tier 1 Absorption Screen: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cost-effective, cell-free assay that predicts passive diffusion, the primary transport mechanism for many drugs.[5][6] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[7] Its high-throughput nature makes it ideal for screening a large library of indazole derivatives early in the discovery process.
-
Preparation of Solutions:
-
Prepare a stock solution of each this compound derivative (e.g., 10 mM in DMSO).[8]
-
Dilute the stock solutions to the final desired concentration (e.g., 10 µM) in a buffer of 1X PBS at pH 7.4, ensuring the final DMSO concentration is low (e.g., <5%).[7][9]
-
Prepare the acceptor solution: 1X PBS (pH 7.4) with a suitable percentage of DMSO to match the donor plate.[7]
-
-
Membrane Coating:
-
Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate.[7]
-
-
Assay Assembly:
-
Incubation:
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = [Cₐ(t) * Vₐ] / [Area * t * (Cₑ(t) - Cₐ(t))] * ln[(Cₑ(t) - Cₐ(t)) / C₀] Where Cₐ(t) is the concentration in the acceptor well at time t, Vₐ is the volume of the acceptor well, Area is the effective membrane area, t is the incubation time, Cₑ(t) is the equilibrium concentration, and C₀ is the initial concentration in the donor well.
-
Tier 2 Absorption Screen: Caco-2 Permeability Assay
For derivatives showing promising passive permeability in the PAMPA screen, the Caco-2 assay provides a more biologically relevant model. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10] This model is invaluable because it assesses not only passive diffusion but also the impact of active uptake and efflux transporters, such as P-glycoprotein (P-gp).[11][12]
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable Transwell® filter supports for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[11]
-
-
Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[12][13]
-
Alternatively, assess the leakage of a low-permeability marker like Lucifer yellow.[11]
-
-
Bidirectional Permeability Study:
-
To assess both absorption and efflux, the assay is performed in two directions:
-
Apical (A) to Basolateral (B): Add the test compound (e.g., 10 µM) to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment. This simulates gut-to-blood absorption.[12]
-
Basolateral (B) to Apical (A): Add the test compound to the basolateral compartment and fresh buffer to the apical compartment. This measures the rate of efflux back into the simulated gut lumen.[10]
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[12]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Quantification and Data Analysis:
-
Analyze compound concentrations using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions (Papp A→B and Papp B→A).
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters.[10][11]
-
Pillar 2: Distribution - Reaching the Target
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. A key determinant of distribution is Plasma Protein Binding (PPB). Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be metabolized or excreted.[14] High PPB can limit efficacy and complicate dosing regimens.
Plasma Protein Binding (PPB) Assay via Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for determining the unbound fraction of a drug in plasma.[15] It involves dialyzing a plasma sample containing the test compound against a buffer solution through a semipermeable membrane that only allows the passage of small molecules (the unbound drug).[14]
-
Preparation:
-
Spike plasma (human, rat, etc.) with the indazole derivative to a final concentration (e.g., 1-5 µM).
-
Prepare the RED device inserts. The device consists of two chambers separated by a dialysis membrane.
-
-
Assay Setup:
-
Add the plasma-compound mixture to one chamber (the plasma chamber) of the RED device.
-
Add an equal volume of dialysis buffer (e.g., 1X PBS, pH 7.4) to the other chamber (the buffer chamber).[15]
-
-
Incubation:
-
Sampling and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, perform a matrix match by adding blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Precipitate proteins (e.g., with cold acetonitrile containing an internal standard) and centrifuge.[15]
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
-
Data Calculation:
-
The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The result is often expressed as a percentage: % Unbound = fu * 100.
-
Pillar 3: Metabolism - The Body's Chemical Factory
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process can inactivate a drug, produce active or toxic metabolites, and facilitate excretion. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the vast majority of drugs.[16] Assessing metabolic stability and the potential for drug-drug interactions (DDIs) via CYP inhibition is a critical safety and efficacy evaluation.[17]
Metabolic Stability: Human Liver Microsome (HLM) Assay
This assay determines how quickly a compound is metabolized by liver enzymes.[16] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs.[16] High metabolic instability can lead to rapid clearance and poor in vivo exposure.
-
Reaction Mixture Preparation:
-
Incubation:
-
Add the indazole derivative (e.g., final concentration of 1 µM) to the microsome solution and pre-incubate at 37°C.[18]
-
Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system.[19][20]
-
Incubate at 37°C, taking aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).[16]
-
-
Reaction Termination:
-
Analysis and Calculation:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[20]
-
Drug-Drug Interactions: CYP Inhibition Assay (IC₅₀)
This assay evaluates the potential of an indazole derivative to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[21][22] Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[23]
-
Setup:
-
For each CYP isoform to be tested, use human liver microsomes and a specific probe substrate that is metabolized by that isoform into a unique metabolite.
-
-
Incubation:
-
Incubate the microsomes, the isoform-specific probe substrate, and a range of concentrations of the indazole derivative at 37°C.[23]
-
Include a positive control inhibitor for each isoform and a negative (vehicle) control.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the NADPH cofactor.
-
After a short incubation period, terminate the reaction with a cold stop solution (e.g., acetonitrile or methanol).
-
-
Quantification and Data Analysis:
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation at each concentration of the indazole derivative compared to the vehicle control.
-
Determine the IC₅₀ value—the concentration of the test compound that causes 50% inhibition of the enzyme's activity—by fitting the data to a four-parameter logistic curve.[17]
-
Experimental Workflow and Decision Making
A structured, tiered approach is critical for efficiently screening a library of derivatives. The workflow below outlines a logical progression from high-throughput screening to more detailed characterization.
Caption: Tiered ADME screening workflow for indazole derivatives.
Data Synthesis for Comparative Analysis
To effectively compare derivatives, all quantitative data should be consolidated into a summary table. This allows for a clear visualization of the structure-property relationships (SPRs) and guides the next cycle of chemical synthesis and optimization.
| Derivative ID | R¹ Group | R² Group | PAMPA Pₑ (10⁻⁶ cm/s) | HLM t½ (min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Unbound (fu) | CYP 3A4 IC₅₀ (µM) |
| INDZ-001 | H | H | 5.2 | 45 | 4.8 | 1.2 | 15.3 | > 25 |
| INDZ-002 | OMe | H | 2.1 | > 60 | 1.5 | 4.5 | 2.1 | 8.7 |
| INDZ-003 | H | CF₃ | 15.8 | 12 | 12.5 | 1.1 | 35.0 | > 25 |
| INDZ-004 | Cl | H | 8.9 | 28 | 6.7 | 2.8 | 8.9 | 15.2 |
| Control: Antipyrine | - | - | >15 | >60 | >10 | ~1.0 | >50 | >50 |
| Control: Verapamil | - | - | >10 | <30 | <2.0 | >5.0 | <10 | <5 |
Note: Data in this table is hypothetical and for illustrative purposes only.
-
INDZ-001: Shows balanced properties with good permeability, moderate stability, and a low risk of efflux or CYP inhibition. A good benchmark candidate.
-
INDZ-002: The methoxy group appears to decrease permeability and introduce significant P-gp efflux (ER = 4.5), alongside lower unbound fraction and moderate CYP inhibition. This derivative may have bioavailability issues.
-
INDZ-003: The trifluoromethyl group dramatically increases permeability but at the cost of metabolic stability. This is a classic trade-off that may require modification to balance the properties.
-
INDZ-004: The chloro-substituent provides good permeability but also introduces moderate efflux and reduces stability compared to the parent.
This type of analysis, grounded in robust experimental data, is the cornerstone of modern drug discovery and is essential for successfully advancing the this compound scaffold toward clinical development.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Selvita. (n.d.). In Vitro ADME. [Link]
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
- Concept Life Sciences. (n.d.). In Vitro ADME Assays. [Link]
- (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Visikol. (2022). Plasma Protein Binding Assay. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
- (n.d.). Caco2 assay protocol. [Link]
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
- Technology Networks. (n.d.). pampa-permeability-assay.pdf. [Link]
- BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]
- Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
- Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
- Domainex. (n.d.). Plasma Protein Binding Assay. [Link]
- BioAgilytix Labs. (n.d.). Protein Binding Assays. [Link]
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
- Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- PubMed. (2015).
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. selvita.com [selvita.com]
- 4. bioivt.com [bioivt.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. mercell.com [mercell.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. criver.com [criver.com]
- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-nitro-1H-indazole
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. 4-Bromo-5-nitro-1H-indazole is a heterocyclic compound whose structural motifs—a halogenated aromatic system and a nitro group—necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that this material is managed in a way that protects laboratory personnel and the environment. The procedures outlined here are synthesized from best practices for handling hazardous halogenated and nitroaromatic compounds.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Due to its functional groups, this compound must be treated as a hazardous substance. Its profile suggests multiple hazard classifications, which dictate the stringent handling and disposal protocols required.
Scientific Rationale: The molecule's bromine atom places it in the category of halogenated organic compounds, which have specific, regulated disposal pathways.[1][2] The nitro group, an oxidizing functional group, can contribute to the compound's reactivity and dictates the hazardous byproducts that may form upon decomposition, such as nitrogen oxides (NOx).[3][4]
Table 1: Physicochemical and Hazard Profile of this compound and Structurally Related Compounds
| Property | Value / Information | Source(s) |
| Chemical Formula | C₇H₄BrN₃O₂ | [5] |
| Molecular Weight | 242.03 g/mol | [5] |
| Appearance | Solid (inferred) | N/A |
| Known Hazards | Based on structurally similar compounds: • Harmful if swallowed.[6] • Causes skin and serious eye irritation.[3][6] • May cause respiratory irritation.[3][4] | [3][4][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [3][7] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr). | [3][4] |
Prerequisite Safety Measures: Your Pre-Disposal Checklist
Proper disposal begins before the first drop of waste is collected. Adherence to these prerequisite safety measures forms a self-validating system that minimizes risk throughout the process.
A. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:
-
Gloves: Chemically resistant nitrile gloves are required. For extended contact or when handling larger quantities, consider double-gloving or using thicker gloves.[7][8]
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against potential splashes.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
B. Engineering Controls
All handling of this compound, including its collection as waste, must be conducted within a properly functioning and certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation of any dusts or vapors.[9]
C. Institutional Consultation
This is the most critical step. Before proceeding, you must consult your institution's Environmental Health & Safety (EHS) department.[8] They will provide specific guidance on waste container types, labeling requirements, and pickup schedules that are compliant with local, state, and federal regulations, such as those from the U.S. Environmental Protection Agency (EPA).[10][11]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Action: Characterize this waste stream as "Hazardous Waste: Halogenated Organic Solid."
-
Protocol: This waste must be collected separately from all other waste streams, especially non-halogenated organic solvents.[2][9][12]
-
Expert Insight: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the corrosive hydrogen halide gases (like HBr) produced during combustion. Mixing this waste with non-halogenated streams can inhibit the recycling of the non-halogenated solvents and lead to regulatory violations for the disposal facility.
Step 2: Container Selection
-
Action: Obtain a designated hazardous waste container from your EHS department.
-
Protocol: The container should be made of a chemically compatible material, typically high-density polyethylene (HDPE).[7] Ensure the container has a screw-top or other securely closing lid.
-
Expert Insight: Do not use metal containers. Halogenated compounds can degrade over time to produce acidic byproducts that will corrode metal, leading to leaks and container failure.[7]
Step 3: Waste Collection
-
Action: Carefully transfer waste into the designated container.
-
Protocol: This includes the pure compound, any contaminated consumables (like weigh boats or wipes), and the initial solvent rinses (e.g., acetone) from contaminated glassware. Keep the waste container closed at all times except when actively adding waste.[12][13]
-
Expert Insight: Minimizing the volume of solvent used for rinsing reduces the overall volume of hazardous waste generated, which is a key principle of green chemistry and waste minimization.
Step 4: Accurate and Compliant Labeling
-
Action: Label the container immediately upon adding the first waste.
-
Protocol: The label, typically provided by EHS, must be fully completed. It must include:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" and any other components (e.g., "Acetone rinsate").
-
The approximate percentages of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Expert Insight: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA). Inaccurate labeling can result in significant fines and rejection of the waste by the disposal facility.
Step 5: Safe Interim Storage
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Protocol: The SAA should be located at or near the point of generation. The container must be stored in secondary containment (such as a plastic tub) to contain any potential leaks. Store it away from incompatible materials like acids, bases, and strong oxidizers.[7][14]
Step 6: Arranging Final Disposal
-
Action: Once the container is full or the accumulation time limit is reached, arrange for disposal.
-
Protocol: Follow your institution's established procedure to request a waste pickup from the EHS department. They will manage the transfer to a licensed hazardous waste disposal facility.[3][6]
Disposal Decision and Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Protocol: Small Spill Management
In the event of a small spill (<100 mL) contained within the chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain Spill: Use an inert absorbent material (e.g., vermiculite or a chemical spill pillow) to cover and absorb the spilled material.
-
Collect Absorbent: Carefully scoop the absorbent material into a sealable plastic bag or container.
-
Dispose as Waste: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through the same halogenated waste stream.[12]
-
Decontaminate: Wipe the spill area with a suitable solvent (like acetone), collecting the wipes as hazardous waste.
For any spill outside of a fume hood or a large spill, evacuate the area and contact your institution's emergency response line and EHS department immediately.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Safety Data Sheet for 5-Bromo-2-methyl-4-nitro-1H-imidazole. Fisher Scientific.
- Safety Data Sheet for a Halogenated Arom
- MSDS of 4-bromo-6-nitro-1H-indazole. Capot Chemical.
- Guidance For Hazard Determination.
- Navigating the Safe Handling of Halogenated Arom
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Proper Disposal of 3-Bromo-6-chloro-4-nitro-1H-indazole. Benchchem.
- Examples of Incompatible Chemicals. University of St. Andrews.
- Halogenated Solvents in Laboratories.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- This compound Product Page. ChemScene.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
A Senior Application Scientist's Guide to Handling 4-Bromo-5-nitro-1H-indazole
This document provides essential, field-proven safety and logistical protocols for the handling of 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0). As a specialized heterocyclic compound, its unique structure—incorporating both a halogen (bromo) and a nitro functional group—necessitates a stringent and well-understood safety protocol. This guide moves beyond mere compliance to instill a deep understanding of the "why" behind each safety measure, ensuring that every action in the laboratory is part of a self-validating system of protection.
The Hazard Profile: An Evidence-Based Assessment
Our assessment is based on analogs such as 4-Bromo-1H-indazole, 5-Bromo-6-nitro-1H-indazole, and other related halogenated nitroaromatic compounds.[1][2] The evidence strongly suggests that this compound should be handled as a hazardous substance with the following anticipated classifications:
-
Acute Toxicity, Oral: Likely harmful or toxic if swallowed.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation upon inhalation of dust.[1][2]
The nitro group can also increase the potential for thermal sensitivity and hazardous decomposition under heat, producing nitrogen oxides (NOx) and hydrogen bromide.[3][4] Therefore, all handling procedures must be designed to mitigate these risks through containment and appropriate personal protective equipment.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a critical control system designed to isolate the researcher from the chemical hazard. Based on the inferred hazard profile, the following PPE is mandatory for all operations involving this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Rationale: The compound is anticipated to be a severe eye irritant.[1][2] Goggles must provide a complete seal to protect against fine dust particles. A full-face shield is required over the goggles during any operation with a risk of splashing (e.g., dissolution) or energetic reaction. |
| Hands | Double Nitrile Gloves | Rationale: To prevent skin irritation and potential absorption, a double-gloving strategy is mandated.[3][5] This provides a primary barrier and a secondary layer of protection against undetected micro-perforations. Gloves must be changed immediately upon known or suspected contamination. |
| Body | Chemical-Resistant Laboratory Coat | Rationale: A fully-fastened lab coat made of a tightly woven, non-flammable material protects against incidental contact from spills and dust. It should have long sleeves with tight-fitting cuffs. |
| Respiratory | Engineering Controls (Fume Hood) | Rationale: Due to the risk of respiratory irritation from airborne particulates, all handling of the solid compound must be performed within a certified chemical fume hood.[3][4] If engineering controls are insufficient and dust is generated, a NIOSH-approved N95 (or better) particulate respirator is required.[4][6] |
Operational Protocol: Safe Weighing and Handling
This protocol provides a step-by-step methodology for safely handling and weighing solid this compound. The causality behind each step is explained to reinforce safe laboratory practices.
Location: All steps must be performed inside a certified chemical fume hood.
Pre-Operation Checklist:
-
Verify Fume Hood Function: Confirm the fume hood has a current certification and that airflow is optimal.
-
Assemble Materials: Place all necessary items inside the hood before introducing the chemical. This includes the stock container, a pre-tared weigh boat or vial, spatula, and waste container.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Designate Waste Container: A clearly labeled, sealed container for "Halogenated Organic Solid Waste" must be present in the hood.[7]
Step-by-Step Weighing Procedure:
-
Minimize Air Currents: Keep the fume hood sash at the lowest practical height to minimize air turbulence that could disperse the fine powder.
-
Open Stock Container: Carefully open the container away from your breathing zone.
-
Transfer Compound: Use a clean spatula to carefully transfer an approximate amount of the solid to the tared weigh boat. Do not "tap" the spatula on the side of the vial, as this can generate dust. Instead, gently roll the spatula to dislodge the powder.
-
Close Stock Container: Immediately and securely close the primary stock container. This minimizes exposure time and prevents contamination.
-
Record Weight: Obtain the precise weight.
-
Clean Equipment: Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth into the designated solid waste container.
-
Post-Handling: Once the operation is complete, carefully remove the outer pair of gloves and dispose of them in the solid waste container. With the inner gloves still on, wipe down the work surface. Finally, remove all PPE and wash hands thoroughly with soap and water.[8]
Logistical Planning: Spill Management and Disposal
Contingency planning is a hallmark of a professional laboratory. A clear, rehearsed plan for spill management and waste disposal is non-negotiable.
Spill Response Protocol
In the event of a spill, immediate and calm execution of the following protocol is critical.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
CONTAIN: If the spill is small and contained within the fume hood, prevent it from spreading. Do not clean it without the proper PPE.
-
PROTECT: Don appropriate PPE, including respiratory protection if the spill generates dust outside of a fume hood.
-
CLEAN-UP:
-
Gently cover the solid spill with an absorbent material to prevent dust generation.[6]
-
Carefully sweep the material into a designated hazardous waste container.[3] Avoid aggressive actions that could aerosolize the powder.
-
Perform a final decontamination of the spill area with a suitable solvent and wipe.
-
-
DISPOSE: Seal the waste container and label it clearly.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated nitroaromatic. It must be disposed of in a waste stream specifically designated for halogenated organic solids.[7] Never mix it with non-halogenated waste, as this complicates and increases the cost of disposal.
-
Containerization: Use only compatible, properly sealed, and clearly labeled waste containers. Include the full chemical name and associated hazards on the label.
-
Regulatory Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
By adhering to these principles of hazard assessment, rigorous use of PPE, and meticulous operational planning, you can ensure the safe and effective use of this compound in your research endeavors.
References
- PubChem.5-Bromo-6-nitro-1H-indazole.[Link]
- PubChem.4-bromo-1H-indazole.[Link]
- Capot Chemical.MSDS of 4-bromo-6-nitro-1H-indazole.[Link]
- ChemBK.3-Bromo-5-nitro-1H-indazole.[Link]
Sources
- 1. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
